molecular formula C9H12O3 B164403 Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 134176-18-4

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Katalognummer: B164403
CAS-Nummer: 134176-18-4
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: WTXWGJHLNCVWJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWGJHLNCVWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1C(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340510
Record name Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134176-18-4
Record name Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Structural Analysis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, a key bicyclic intermediate in the synthesis of various pharmacologically active molecules, including modulators of metabotropic glutamate receptors. This document outlines the synthetic pathways, detailed experimental protocols, and a summary of its spectroscopic and structural data.

Core Molecular Structure and Stereochemistry

This compound is a bicyclic ester characterized by a fused cyclopropane and cyclopentanone ring system. The molecule's rigid, three-dimensional structure is of significant interest in medicinal chemistry as a scaffold for orienting pharmacophores in well-defined spatial arrangements. The presence of multiple stereocenters gives rise to several stereoisomers, with their specific configurations playing a crucial role in biological activity. The most commonly cited stereoisomer in recent pharmaceutical literature is the (1S,5R,6S) form.

Synthesis Protocols

The synthesis of this compound can be achieved through several routes, most notably via cyclopropanation of a cyclopentenone precursor. Below are detailed experimental protocols for the synthesis of specific stereoisomers.

Synthesis of Ethyl (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

This enantiomerically pure synthesis is crucial for the development of stereospecific drug candidates.[1]

Experimental Protocol:

A detailed, multi-step synthesis is employed to achieve the desired stereochemistry. One key, documented step involves the following reaction:

To a solution of a precursor compound (202.39 g, 612 mmol) in N-methyl-2-pyrrolidinone (630 g), lithium chloride (51.89 g, 1.224 mol) and acetic acid (36.75 g, 612 mmol) are added. The reaction is monitored for completion. Following the reaction, the mixture is cooled, and toluene and a 10% saline solution are added for liquid-liquid separation. The organic layer is washed twice with 10% saline, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is azeotroped twice with isopropanol (IPA). IPA (30 mL) is added to the residue, and the mixture is heated to 50°C. After stopping the heating, n-heptane (30 mL) is added, and the solution is cooled with an ice bath while stirring. The precipitated solids are collected by filtration, washed with an ice-cooled 1:1 mixture of IPA and n-heptane (45 mL), and dried with nitrogen aeration to yield the title compound as a light brown solid.[1]

Note: The initial steps to obtain the precursor for this specific reaction are part of a longer, proprietary synthetic sequence detailed in the source patent and are not fully reproduced here.

Synthesis of (1SR,5RS,6SR) this compound (Racemic Mixture)

This method provides a racemic mixture of the syn diastereomer.

Experimental Protocol:

  • Preparation of Carboethoxymethyl Dimethylsulfonium Bromide: A solution of ethyl bromoacetate (265 g) and dimethyl sulfide (114 g) in acetone (500 mL) is stirred at room temperature. After three days, the product is isolated by filtration.

  • Cyclopropanation: A suspension of carboethoxymethyl dimethylsulfonium bromide (45.5 g) in toluene (350 mL) is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (30.2 g). The resulting mixture is stirred at room temperature for one hour. 2-Cyclopenten-1-one is then added, and the reaction is continued until completion to yield the title compound.

Structural and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the available data.

Spectroscopic Data for Ethyl (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate
Technique Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): 4.16 (2H, q, J=7.1 Hz), 2.49-2.54 (1H, m), 2.27-2.31 (1H, m), 2.19-2.26 (1H, m), 1.99-2.18 (4H, m), 1.27 (3H, t, J=7.1 Hz)[1]
Mass Spectrometry m/z: 169 [M+H]⁺[1]
¹³C NMR Data not explicitly found in the searched literature.
Infrared (IR) Data not explicitly found in the searched literature.

Note: While ¹³C NMR and IR data for the exact (1S,5R,6S) isomer were not found, analysis of closely related structures, such as 2-oxobicyclo[3.1.0]hexane-6-carbaldehyde, suggests the presence of a cyclopentanone carbonyl stretch (~1730-1750 cm⁻¹) and an ester carbonyl stretch (~1720-1740 cm⁻¹) in the IR spectrum.

X-ray Crystallography Data

No crystal structure for this compound was found in the searched literature. However, X-ray diffraction studies on other bicyclo[3.1.0]hexane derivatives have confirmed a rigid, boat-like conformation of the bicyclic ring system. This conformational rigidity is a key feature exploited in the design of constrained ligands for biological targets.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and structural analysis process.

G start Starting Materials (e.g., 2-Cyclopenten-1-one) synthesis Cyclopropanation Reaction start->synthesis reagents Cyclopropanation Reagents (Sulfur Ylide) reagents->synthesis product Crude Product (Ethyl 2-oxobicyclo[3.1.0] hexane-6-carboxylate) synthesis->product purification Purification (Chromatography/Crystallization) product->purification final_product Pure Product purification->final_product analysis Structural Analysis final_product->analysis nmr NMR Spectroscopy (¹H, ¹³C) analysis->nmr ms Mass Spectrometry analysis->ms ir IR Spectroscopy analysis->ir xray X-ray Crystallography (if crystalline) analysis->xray

Caption: General workflow for the synthesis and structural analysis.

G molecule Ethyl 2-oxobicyclo[3.1.0] hexane-6-carboxylate spectroscopy Spectroscopic Characterization molecule->spectroscopy nmr NMR (¹H, ¹³C) - Proton environment - Carbon skeleton spectroscopy->nmr ms Mass Spectrometry - Molecular weight - Fragmentation spectroscopy->ms ir IR Spectroscopy - Functional groups (C=O, C-O) spectroscopy->ir connectivity 2D Connectivity nmr->connectivity stereochem 3D Stereochemistry nmr->stereochem ms->connectivity ir->connectivity structure Structural Elucidation connectivity->structure stereochem->structure

References

Physical and chemical properties of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, a versatile building block in synthetic organic chemistry with significant potential in pharmaceutical and agrochemical research. This document consolidates available data on its structure, properties, synthesis, and reactivity, with a focus on its application in drug development.

Chemical Identity and Physical Properties

This compound is a bicyclic ketone and ester. The strained bicyclo[3.1.0]hexane core, containing a fused cyclopropane and cyclopentanone ring, imparts unique conformational rigidity and reactivity. This compound exists as different stereoisomers, with the racemic mixture and specific enantiomers being commercially available. The properties of the most common forms are detailed below.

Table 1: Physical and Chemical Properties

PropertyValueCAS NumberNotes
Molecular Formula C₉H₁₂O₃134176-18-4 (racemic)[1][2], 176199-50-1 ((1R,5S,6R)-isomer)
Molecular Weight 168.19 g/mol 134176-18-4, 176199-50-1[1]
Appearance Not explicitly stated; likely a liquid or low-melting solid-Based on related compounds
Melting Point Data not available-
Boiling Point Data not available-
Density Data not available-
Solubility Expected to be soluble in common organic solvents-Based on its structure
Purity (typical) >95%134176-18-4[1], >97% for 176199-50-1As per supplier specifications
Storage Ambient temperature176199-50-1Store in a cool, dry place

Synthesis and Experimental Protocols

The synthesis of this compound and its enantiopure forms is a key area of interest, particularly for its use as a chiral building block.

General Synthetic Strategy: Intramolecular Cyclopropanation

The bicyclo[3.1.0]hexane core is commonly synthesized via an intramolecular cyclopropanation reaction. This typically involves the decomposition of a diazo compound precursor, often catalyzed by a transition metal complex, such as those of rhodium or copper. The enantioselectivity of the reaction can be controlled by using chiral ligands.

synthesis_workflow start Diazoacetate Precursor cyclopropanation Intramolecular Cyclopropanation start->cyclopropanation catalyst Transition Metal Catalyst (e.g., Rh₂(OAc)₄, Cu(I)-complex) catalyst->cyclopropanation product This compound cyclopropanation->product

General Synthetic Workflow for Bicyclo[3.1.0]hexanes
Representative Experimental Protocol

Synthesis of (-)-(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate [3]

  • Sodium Ethoxide Formation: Sodium metal (2.42 g, 105 mmol) is carefully dissolved in ethanol (195 mL) at 0 °C to form sodium ethoxide.

  • Malonate Addition: Diethyl malonate (16.7 mL, 110 mmol) is added to the sodium ethoxide solution at 0 °C over 5 minutes.

  • Alkylation with Epichlorohydrin: (R)-(-)-Epichlorohydrin (7.8 mL, 100 mmol) in ethanol (5 mL) is added dropwise to the reaction mixture at room temperature over 1 hour.

  • Cyclization and Lactonization: The reaction mixture is then refluxed for 20 hours to facilitate intramolecular cyclization and lactonization.

  • Workup and Purification: The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in methylene chloride and washed with water. The organic layer is dried over anhydrous magnesium sulfate and evaporated. The crude product is purified by silica gel column chromatography (hexanes:ethyl acetate, 3:1) to yield the final product.

Spectroscopic and Analytical Data

Spectroscopic data is crucial for the characterization and quality control of this compound. While a complete dataset for the target molecule is not available, data for related compounds provide an indication of the expected spectral features.

Table 2: Spectroscopic Data for Related Bicyclo[3.1.0]hexane Derivatives

TechniqueCompoundKey FeaturesReference
¹H NMR (1S,3R,5S,6S)-ethyl 3-formyl-2-oxabicyclo[3.1.0]hexane-6-carboxylateData available in supplementary information[4]
¹³C NMR (1S,3R,5S,6S)-ethyl 3-formyl-2-oxabicyclo[3.1.0]hexane-6-carboxylateData available in supplementary information[4]

Chemical Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the strained bicyclic system and the ketone and ester functional groups.

  • Ring Strain: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, including acidic, basic, and reductive environments. This reactivity can be harnessed for the synthesis of functionalized cyclopentane derivatives.

  • Ketone and Ester Functionality: The ketone can undergo typical reactions such as reduction, oximation, and Wittig reactions. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified.

  • Stability: The compound should be stored at ambient temperature in a dry environment. Long-term stability studies are not publicly available.

Applications in Drug Development and Research

The bicyclo[3.1.0]hexane scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of biologically active compounds. Its rigid framework allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can lead to high affinity and selectivity for biological targets.

Known Biological Activities of the Bicyclo[3.1.0]hexane Scaffold

Derivatives of the bicyclo[3.1.0]hexane core have been investigated for a wide range of therapeutic applications, including:

  • Antiviral agents: The scaffold is a key component of some nucleoside analogs with anti-HIV activity.[3]

  • Antimalarial agents: Certain bicyclo[3.1.0]hexane derivatives have shown promising activity against Plasmodium falciparum.

  • CNS agents: The scaffold has been incorporated into ligands for various central nervous system targets.

While specific biological data for this compound is not yet published, its utility as a synthetic intermediate suggests its role in the development of novel therapeutics in these and other areas.

biological_potential cluster_applications Potential Therapeutic Areas scaffold Bicyclo[3.1.0]hexane Scaffold antiviral Antiviral Agents scaffold->antiviral Incorporation into nucleoside analogs antimalarial Antimalarial Drugs scaffold->antimalarial Derivatization for antiplasmodial activity cns CNS-active Compounds scaffold->cns As a rigid core for receptor ligands other Other Therapeutics scaffold->other

Biological Potential of the Bicyclo[3.1.0]hexane Scaffold

Safety and Handling

For the (1R,5S,6R)-isomer (CAS 176199-50-1), the following hazard statements have been reported: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. It is recommended to work in a well-ventilated area.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for the synthesis of complex molecules, particularly in the field of drug discovery. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. While there are gaps in the publicly available data regarding its specific physical properties and biological activity, the information on its synthesis and the known bioactivities of the broader bicyclo[3.1.0]hexane class of compounds underscore its importance for further research and development.

References

An In-depth Technical Guide to Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 134176-18-4

This technical guide provides a comprehensive overview of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

PropertyValueSource
CAS Number 134176-18-4N/A
Molecular Formula C₉H₁₂O₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 168.19 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Not specifiedN/A
Purity Typically ≥95%--INVALID-LINK--
Storage Ambient temperatures--INVALID-LINK--
SMILES O=C(OCC)C1C2CCC(C12)=O--INVALID-LINK--

Role in Drug Discovery and Development

This compound is a crucial intermediate in the stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, also known as LY354740.[1][2] LY354740 is a potent and highly selective agonist for group II metabotropic glutamate receptors (mGluRs), specifically mGlu2 and mGlu3.[1][3] These receptors are implicated in a variety of neurological and psychiatric disorders, and their modulation represents a promising therapeutic strategy.

The Therapeutic Target: Group II Metabotropic Glutamate Receptors

LY354740, synthesized from this compound, has been instrumental in elucidating the physiological roles of group II mGluRs. As a selective agonist, it activates these receptors, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels within the cell. This modulation of the glutamatergic system has shown potential therapeutic effects, including anxiolytic and anticonvulsant properties, without the side effects commonly associated with other anxiolytics like benzodiazepines.[4]

dot

mGluR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LY354740 LY354740 mGluR2/3 Group II mGluR (mGlu2/3) LY354740->mGluR2/3 Binds and Activates G_protein Gi/o Protein mGluR2/3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC Cellular_Response Reduced Neuronal Excitability (Anxiolytic/Anticonvulsant Effects) cAMP->Cellular_Response Leads to

Caption: Mechanism of action of LY354740.

Biological Activity of LY354740

The following table summarizes the in vitro activity of LY354740 at various human metabotropic glutamate receptors. The data highlights its high potency and selectivity for group II mGluRs.

Receptor SubtypeEC₅₀ (nM)ActivityReference
mGlu2 5.1 ± 0.3Agonist[1]
mGlu3 24.3 ± 0.5Agonist[1]
mGlu1a > 100,000No activity[1]
mGlu5a > 100,000No activity[1]
mGlu4 > 100,000No activity[1]
mGlu7 > 100,000No activity[1]

Experimental Protocols

The synthesis of this compound is a key step in the multi-step synthesis of LY354740. The following protocol is adapted from the procedure described in US Patent 10,689,327 B2.[5]

Synthesis of Ethyl (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

This synthesis involves a Michael addition followed by an intramolecular cyclization.

Step 1: Synthesis of diethyl chloro[(1R)-3-oxocyclopentyl]propanedioate

  • To a solution of lithium aluminum hydride (230 mg, 6.061 mmol) in THF (20 mL), a solution of (R)-(+)-1,1'-bi-2-naphthol (3.72 g, 13.0 mmol) in THF (25 mL) is added at 1 to 4°C.

  • The mixture is stirred at room temperature for 50 minutes.

  • Molecular Sieves 4A (10.00 g), sodium carbonate (280 mg, 2.642 mmol), and diethyl 2-chloropropanedioate (130.35 g, 612 mmol) are added.

  • The mixture is stirred at 40°C for 30 minutes.

  • Cyclopent-2-en-1-one (60.00 g, 730.8 mmol) is added dropwise, and the resulting mixture is stirred at 40°C for 4 hours.

  • The insoluble material is filtered at room temperature, and the filtrate is concentrated under reduced pressure to obtain a mixture containing the title compound. This mixture is used in the next step without further purification.

Step 2: Synthesis of Ethyl (1S,5R,6S)-2-oxobicyclo[3.1.0]hexane-6-carboxylate

  • To a solution of the crude product from Step 1 (202.39 g, 612 mmol) in N-methyl-2-pyrrolidinone (630 g), lithium chloride (51.89 g, 1.224 mol) and acetic acid (36.75 g, 612 mmol) are added.

  • The reaction is carried out to effect cyclization and decarboxylation. Note: The patent does not specify the reaction temperature and time for this step.

Spectroscopic Data

The following ¹H NMR data for a related intermediate, ethyl (1S,3R,5R,6S)-3-hydroxy-2-oxobicyclo[3.1.0]hexane-6-carboxylate, is provided in US Patent 10,689,327 B2.[6] While not the target compound of this guide, it provides an indication of the expected spectral features.

  • ¹H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.21-1.27 (3H, m), 2.08-2.19 (1H, m), 2.20-2.28 (1H, m), 2.28-2.41 (2H, m), 2.52-2.66 (1H, m), 4.11 (2H, q, J=7.2 Hz), 4.30-4.39 (1H, m).

Synthetic Workflow

The following diagram illustrates the pivotal role of this compound in the synthetic route to the pharmacologically active agent LY354740.

dot

LY354740_Synthesis cluster_starting_materials Starting Materials cluster_intermediate_synthesis Intermediate Synthesis cluster_final_product Final Product Synthesis Cyclopentenone Cyclopentenone Michael_Adduct Diethyl chloro[(1R)-3-oxocyclopentyl]propanedioate Cyclopentenone->Michael_Adduct Chloropropanedioate Diethyl 2-chloropropanedioate Chloropropanedioate->Michael_Adduct Target_Intermediate This compound (CAS 134176-18-4) Michael_Adduct->Target_Intermediate Intramolecular Cyclization Further_Steps Further Synthetic Transformations (e.g., amination, hydrolysis) Target_Intermediate->Further_Steps LY354740 LY354740 ((+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) Further_Steps->LY354740

Caption: Synthetic pathway to LY354740.

Conclusion

This compound is a valuable synthetic intermediate, primarily recognized for its role in the preparation of the potent and selective group II mGluR agonist, LY354740. Its rigid bicyclic structure is a key feature that is carried through to the final active pharmaceutical ingredient, imparting the conformational constraint necessary for its selective biological activity. The synthetic protocols, while complex, provide a stereocontrolled route to this important class of compounds. Further research into derivatives of this scaffold may yield novel modulators of glutamate signaling with therapeutic potential in a range of CNS disorders.

References

An In-depth Technical Guide to the Stereochemistry of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic ketone derivative that holds significant interest in medicinal chemistry and drug development due to its rigid, three-dimensional structure. This scaffold can be utilized to orient pharmacophoric elements in a well-defined spatial arrangement, making it a valuable building block for the synthesis of conformationally constrained analogues of biologically active molecules. The stereochemistry of this compound is of paramount importance as the biological activity of its stereoisomers can vary significantly. This guide provides a comprehensive overview of the stereochemical aspects of this compound, including its stereoisomers, conformational preferences, and stereoselective synthetic strategies.

Stereoisomers and Conformational Analysis

This compound possesses three stereocenters, leading to the possibility of four diastereomers, each existing as a pair of enantiomers. The stereochemistry is defined by the relative orientation of the substituents on the bicyclic core. The key stereochemical descriptors are the relationship between the hydrogen atoms at the bridgehead carbons and the orientation of the ethyl carboxylate group relative to the five-membered ring, which can be either endo or exo.

The bicyclo[3.1.0]hexane ring system itself is known to preferentially adopt a boat-like conformation. This conformational preference is a critical factor in determining the overall three-dimensional shape of its derivatives and, consequently, their interaction with biological targets.

Below is a diagram illustrating the relationship between the possible stereoisomers of this compound.

G cluster_racemates Diastereomeric Racemates exo_racemate exo-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (racemic mixture) endo_racemate endo-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate (racemic mixture) exo_racemate->endo_racemate Diastereomers exo_R (1R,5S,6R)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate exo_racemate->exo_R Resolution exo_S (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate exo_racemate->exo_S Resolution endo_S (1S,5R,6R)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate endo_racemate->endo_S Resolution endo_R (1R,5S,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate endo_racemate->endo_R Resolution exo_R->exo_S Enantiomers endo_R->endo_S Enantiomers

Stereoisomeric Relationships

Quantitative Data

Propertyexo-Isomersendo-Isomers
1H NMR
H6 Chemical ShiftExpected to be at a different chemical shift compared to the endo isomer.Expected to be at a different chemical shift compared to the exo isomer.
Coupling Constants (J1,6, J5,6)Will differ from the endo isomer due to different dihedral angles.Will differ from the exo isomer due to different dihedral angles.
13C NMR
C6 Chemical ShiftExpected to differ from the endo isomer.Expected to differ from the endo isomer.
Optical Rotation [α]D
(1R,5S,6R)-isomerExpected to be equal in magnitude and opposite in sign to its enantiomer.-
(1S,5R,6S)-isomerExpected to be equal in magnitude and opposite in sign to its enantiomer.-
(1R,5S,6S)-isomer-Expected to be equal in magnitude and opposite in sign to its enantiomer.
(1S,5R,6R)-isomer-Expected to be equal in magnitude and opposite in sign to its enantiomer.
Relative Stability Generally, the exo isomer is thermodynamically more stable in related systems.Generally, the endo isomer is thermodynamically less stable in related systems.

Experimental Protocols

The stereoselective synthesis of this compound isomers primarily relies on the diastereoselective and enantioselective cyclopropanation of a suitable precursor. The exo or endo selectivity can often be controlled by the choice of catalyst and reaction conditions.

Synthesis of (1SR,5RS,6SR)-Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate (exo-racemate)

This protocol is adapted from a patented procedure for the synthesis of the racemic exo isomer.

Workflow:

G start Carboethoxymethyl dimethylsulfonium bromide + 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in Toluene ylide Sulfur Ylide Formation start->ylide cyclopropanation Cyclopropanation ylide->cyclopropanation cyclopentenone 2-Cyclopenten-1-one cyclopentenone->cyclopropanation workup Aqueous Workup and Purification cyclopropanation->workup product (1SR,5RS,6SR)-Ethyl 2-Oxobicyclo[3.1.0]hexane-6-carboxylate workup->product

Synthesis of the exo-racemate

Methodology:

  • A suspension of carboethoxymethyl dimethylsulfonium bromide in toluene is treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

  • The resulting mixture is stirred at room temperature for one hour to form the sulfur ylide.

  • The reaction mixture is cooled, and a solution of 2-cyclopenten-1-one in toluene is added dropwise.

  • The reaction is stirred at a low temperature and then allowed to warm to room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by chromatography to yield the title compound as a mixture of enantiomers with the exo configuration.

Enantioselective Synthesis of endo-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

An enantioselective synthesis of the endo isomer can be envisioned through the intramolecular cyclopropanation of a chiral diazoester precursor, a strategy that has been successfully applied to similar systems. The choice of a chiral catalyst is crucial for inducing enantioselectivity.

Workflow:

G start Ethyl (E)-5-diazo-4-oxopent-2-enoate cyclopropanation Intramolecular Cyclopropanation start->cyclopropanation catalyst Chiral Copper or Rhodium Catalyst catalyst->cyclopropanation workup Purification cyclopropanation->workup product Enantiomerically Enriched endo-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate workup->product

Enantioselective synthesis of the endo-isomer

Methodology:

  • A solution of a chiral copper(I) or rhodium(II) catalyst and a suitable chiral ligand in a dry, inert solvent is prepared.

  • A solution of the appropriate diazoester precursor, such as ethyl (E)-5-diazo-4-oxopent-2-enoate, in the same solvent is added slowly to the catalyst solution at a controlled temperature.

  • The reaction is monitored for the consumption of the starting material.

  • Upon completion, the reaction mixture is concentrated, and the crude product is purified by chromatography to afford the enantiomerically enriched endo product. The specific enantiomer obtained will depend on the chirality of the catalyst used.

Conclusion

The stereochemistry of this compound is a critical aspect that dictates its utility in the development of new therapeutic agents. Understanding the different stereoisomers, their conformational preferences, and the methods for their selective synthesis is essential for medicinal chemists and drug development professionals. The synthetic strategies outlined in this guide, particularly the catalyst-controlled cyclopropanation reactions, provide a powerful toolkit for accessing specific stereoisomers of this valuable bicyclic scaffold. Further research to fully characterize all stereoisomers and to develop even more efficient and selective synthetic methods will undoubtedly enhance the application of this compound in drug discovery.

Spectroscopic data (NMR, IR, MS) for Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic ester containing a fused cyclopropane ring. This structural motif is of interest in medicinal chemistry and organic synthesis due to its conformational rigidity and potential for diverse functionalization. The compound, with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol , is a valuable building block for the synthesis of more complex molecules. The specific stereoisomer, (1R,5S,6R)-ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, is identified by the CAS number 176199-50-1. This guide provides an overview of its synthesis, expected spectroscopic data, and the methodologies for its characterization.

Synthesis

Proposed Synthetic Workflow

The synthesis is envisioned to proceed via a two-step sequence starting from a commercially available cyclopentenone derivative.

SynthesisWorkflow cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclopropanation start Cyclopent-2-en-1-one intermediate1 Intermediate Enolate start->intermediate1 reagent1 Ethyl malonate + Sodium ethoxide reagent1->intermediate1 intermediate2 Diazo Acetoacetate Intermediate intermediate1->intermediate2 Diazo transfer product This compound intermediate2->product Catalytic cyclopropanation reagent2 Tosyl azide reagent2->intermediate2 reagent3 Rh₂(OAc)₄ or Cu(acac)₂ reagent3->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3-oxocyclopentyl)malonate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), diethyl malonate is added dropwise at 0 °C.

  • After stirring for a short period, cyclopent-2-en-1-one is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the ethanol is removed under reduced pressure.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to yield diethyl 2-(3-oxocyclopentyl)malonate.

Step 2: Synthesis of this compound

  • The diethyl 2-(3-oxocyclopentyl)malonate is dissolved in a suitable solvent such as acetonitrile.

  • A base (e.g., DBU or triethylamine) is added, followed by the addition of an azidating agent, typically p-toluenesulfonyl azide (tosyl azide).

  • The reaction mixture is stirred at room temperature until the diazo transfer is complete (monitored by TLC and disappearance of the starting material).

  • The solvent is removed under reduced pressure, and the crude diazo intermediate is dissolved in a non-polar solvent like dichloromethane or toluene.

  • A catalytic amount of a rhodium(II) or copper(II) catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂) is added to the solution.

  • The mixture is stirred, often with gentle heating, to facilitate the intramolecular cyclopropanation. The evolution of nitrogen gas will be observed.

  • After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature and filtered through a pad of silica gel or Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted values based on the chemical structure and data from analogous compounds, as direct experimental spectra for this compound were not found in the available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (δ, ppm) Assignment
~4.1-4.2 (q, 2H)-OCH₂ CH₃
~2.0-2.5 (m)Bicyclic ring protons
~1.2-1.3 (t, 3H)-OCH₂CH₃
Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Functional Group
~2980-2850C-H (alkane)
~1735-1750C=O (ketone in a five-membered ring)
~1720-1740C=O (ester)
~1020-1050C-O (ester)
Mass Spectrometry (MS)
m/z (relative intensity) Proposed Fragment
168[M]⁺
140[M - C₂H₄]⁺
123[M - OEt]⁺
95[M - COOEt]⁺

Experimental Methodologies for Characterization

The characterization of this compound would typically involve the following standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

  • Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent.

  • Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization (EI) or electrospray ionization (ESI) techniques. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be employed to determine the purity of the compound.

Summary

This technical guide provides a comprehensive overview of this compound for professionals in research and drug development. It outlines a plausible and detailed synthetic protocol, presents expected spectroscopic data for characterization, and describes the standard methodologies for these analyses. The provided information serves as a valuable resource for the synthesis and study of this and related bicyclic compounds.

An In-depth Technical Guide to the Synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic methodology for producing Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, a valuable bicyclic scaffold in medicinal chemistry and drug discovery. This document details the primary synthetic route, precursor preparation, and includes detailed experimental protocols and quantitative data to support laboratory application.

Overview of Synthetic Strategy

The principal and most effective method for synthesizing this compound is through a metal-catalyzed cyclopropanation reaction. This strategy involves the reaction of a carbene precursor, typically derived from a diazo compound, with an alkene. Specifically, the bicyclo[3.1.0]hexane core is constructed via the reaction of cyclopentene with ethyl diazoacetate (EDA). This reaction is most commonly catalyzed by dirhodium(II) complexes, such as dirhodium(II) acetate [Rh₂(OAc)₄], which efficiently generate a rhodium-bound carbene intermediate that subsequently reacts with the alkene.

The overall synthetic pathway can be visualized as a multi-step process, beginning with the preparation of the key precursors.

Synthesis_Pathway cluster_precursors Precursor Synthesis cluster_main_reaction Main Reaction: Cyclopropanation GlycineEtEster Glycine Ethyl Ester Hydrochloride EDA Ethyl Diazoacetate (EDA) GlycineEtEster->EDA NaNO₂, H⁺ NaNO2 Sodium Nitrite NaNO2->EDA Target This compound EDA->Target Rh₂(OAc)₄ Cyclopentanol Cyclopentanol Cyclopentene Cyclopentene Cyclopentanol->Cyclopentene H₃PO₄, Δ Cyclopentene->Target Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with: - Cyclopentene - Rh₂(OAc)₄ - Anhydrous Solvent (DCM) C Heat/cool to reaction temperature A->C B Prepare EDA solution in addition funnel D Add EDA solution dropwise over several hours B->D C->D E Stir until N₂ evolution ceases D->E F Concentrate crude mixture E->F G Purify by flash column chromatography F->G H Characterize pure product (NMR, MS) G->H

Potential biological activity of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activity of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

The bicyclo[3.1.0]hexane framework is a privileged scaffold in medicinal chemistry, offering a rigid three-dimensional structure that allows for the precise spatial orientation of functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. This compound, a key synthetic intermediate, provides a versatile platform for the development of a diverse range of derivatives with significant potential in various therapeutic areas, including antiviral, anticancer, and antibacterial applications[1][2][3]. This document serves as a technical guide to the synthesis, biological activities, and therapeutic potential of these promising compounds.

Synthetic Pathways

The core bicyclo[3.1.0]hexane structure is accessible through established synthetic routes, which can then be elaborated to introduce diverse functionalities.

Synthesis of the Core Scaffold

A common strategy for synthesizing the bicyclo[3.1.0]hexane core involves a tandem alkylation and lactonization reaction. For instance, a related precursor, the cyclopropane-fused γ-lactone, can be synthesized from (R)-epichlorohydrin and diethyl malonate in the presence of sodium ethoxide[4]. This approach establishes the critical bicyclic ring system, which can be further modified to yield this compound and its derivatives.

Derivatization Strategies

The this compound scaffold is a versatile starting point for creating extensive compound libraries. Key derivatization strategies include:

  • Nucleoside Analogues: The bicyclic system can act as a conformationally locked sugar mimic. Coupling of a functionalized bicyclo[3.1.0]hexenol with various nucleobases, often via a Mitsunobu reaction, yields carbocyclic nucleoside analogues with potential antiviral activity[4][5].

  • Spiro-fused Heterocycles: One-pot, multi-component [3+2]-cycloaddition reactions using the core structure or its precursors with components like α-amino acids and isatins can generate complex spiro-fused systems, such as 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, which have been investigated for anticancer properties[6][7].

  • Azabicyclo[3.1.0]hexane Analogues: The introduction of nitrogen into the bicyclic framework creates 3-azabicyclo[3.1.0]hexane derivatives. These are particularly significant in the development of antibacterial agents that act as conformationally constrained isosteres of substituents found in existing drugs like linezolid[1][8].

G cluster_start Starting Materials cluster_derivatization Derivatization Strategies cluster_products Resulting Compound Classes start1 Ethyl 2-oxobicyclo [3.1.0]hexane-6-carboxylate d1 Coupling with Nucleobases start1->d1 d2 Spiro-fusion via [3+2] Cycloaddition start1->d2 d3 Scaffold Modification (e.g., N-incorporation) start1->d3 p1 Carbocyclic Nucleoside Analogues d1->p1 p2 Spiro-fused Bicyclic Heterocycles d2->p2 p3 Azabicyclo[3.1.0]hexane Derivatives d3->p3

Caption: General synthetic workflow for derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities.

Antiviral Activity

The rigidity of the bicyclo[3.1.0]hexane ring system makes it an excellent mimic for the furanose ring of nucleosides, leading to the development of potent antiviral agents.

  • Anti-HIV and Anti-HSV Activity: Bicyclo[3.1.0]hexenyl carbanucleosides have shown significant activity against HIV-1, HIV-2, and Herpes Simplex Virus-2 (HSV-2)[4]. The presence of an internal double bond in the bicyclic system appears crucial for high anti-HIV activity[4]. Notably, L-nucleoside derivatives were found to be less cytotoxic than their D-nucleoside counterparts[4]. For example, the L-thymine nucleoside (l-2) showed potent anti-HIV activity without discernible cytotoxicity, making it a promising candidate for further development[4].

  • Influenza Neuraminidase Inhibition: The scaffold has been used to design mimics of sialic acid in a distorted boat conformation, which occurs during the catalytic cycle of influenza neuraminidase. These derivatives demonstrated low micromolar inhibition against both group-1 (H5N1) and group-2 (H9N2) neuraminidase subtypes, validating the scaffold's potential for developing new anti-influenza agents[9].

  • Other Antiviral Targets: A conformationally rigid analogue of 2'-deoxyaristeromycin built on the bicyclo[3.1.0]hexane template showed good in vitro activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV) with minimal cytotoxicity[10]. Additionally, certain spirooliganones incorporating a spiro[bicyclo[2.2.2]octane-2,2′-bicyclo[3.1.0]hexane] skeleton exhibited significant inhibitory activity against Coxsackievirus B3 (CVB3) and moderate inhibition against the influenza A (H1N1) virus[11].

Table 1: Antiviral Activity of Bicyclo[3.1.0]hexane Derivatives

Compound Virus Assay Cell Line IC₅₀ (µg/mL) CC₅₀ (µg/mL) Selectivity Index (SI) Reference
d-Thymine nucleoside (d-2) HIV-1 (IIIB) MT-4 0.033 8.558 260 [4]
HIV-2 (ROD) MT-4 0.112 8.558 76 [4]
l-Thymine nucleoside (l-2) HIV-1 (IIIB) MT-4 1.175 >100 >85 [4]
HIV-2 (ROD) MT-4 2.270 >100 >44 [4]
Spirooliganone C (1) CVB3 - 11.11 µM - - [11]

| (+)-5 | CVB3 | - | 1.11 µM | - | - |[11] |

Anticancer Activity

Derivatives incorporating the 3-azabicyclo[3.1.0]hexane moiety, particularly spiro-fused compounds, have emerged as a class of potential anticancer agents.

  • Antiproliferative Effects: A series of 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] were screened against various human cancer cell lines, with the most effective compounds showing IC₅₀ values in the low micromolar range (4.2 to 24.1 µM)[12]. Similarly, spiro-fused derivatives with acenaphthylen-1(2H)-one fragments showed significant cytotoxic activity, with IC₅₀ values as low as 9 µM against HeLa cells[6].

  • Mechanism of Action: Confocal microscopy studies revealed that these compounds can disrupt the cellular actin cytoskeleton. Treatment of HeLa and CT26 cells with active 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] led to the disappearance of actin filaments and a diffuse distribution of granular actin in the cytoplasm[12]. This was accompanied by a significant reduction in filopodium-like membrane protrusions and a decrease in cell motility, suggesting that the anticancer effect may be linked to the inhibition of processes essential for cell migration and invasion[12].

G cluster_compound Compound Action cluster_cell Cellular Effects cluster_outcome Therapeutic Outcome compound Azabicyclo[3.1.0]hexane Derivative actin Disruption of Actin Cytoskeleton compound->actin filopodia Reduction of Filopodia actin->filopodia motility Decreased Cell Motility filopodia->motility outcome Antiproliferative & Antimetastatic Effect motility->outcome

Caption: Proposed mechanism for anticancer activity.

Table 2: Anticancer Activity of Bicyclo[3.1.0]hexane Derivatives

Compound Class Cell Line IC₅₀ Exposure Time Reference
3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] K562, HeLa, Jurkat, CT26 4.2 - 24.1 µM 72h [12]
Butyl-substituted 3-azabicyclo[3.1.0]hexane (13b) HeLa 9 ± 1 µg/mL 72h [6]

| Isobutyl-substituted 3-azabicyclo[3.1.0]hexane (13c) | HeLa | 9 ± 1 µg/mL | 72h |[6] |

Antibacterial Activity

By applying the principle of conformational constraint, derivatives of 3-azabicyclo[3.1.0]hexane have been developed as potent antibacterial agents, particularly as analogues of the oxazolidinone class of antibiotics.

  • Oxazolidinone Analogues: Replacing the morpholine ring of the antibiotic linezolid with various substituted 3-azabicyclo[3.1.0]hexyl ring systems has led to novel oxazolidinones with improved potency and spectrum[8][13]. These conformationally constrained analogues have shown excellent activity against a range of pathogenic Gram-positive bacteria, including multi-drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA)[8]. Several classes of these analogues, including those with hydroxyl, amino, or carboxyl groups on the azabicyclic ring, had activity comparable or superior to linezolid[8]. The azabicyclic acid analogue 50 was found to be four times more potent than linezolid against key pathogens[8].

Table 3: Antibacterial Activity of an (Azabicyclo[3.1.0]hexylphenyl)oxazolidinone Analogue

Compound Organism MIC (µg/mL) Reference
Analogue 50 S. aureus ≤ 1 [8]
S. pneumoniae ≤ 1 [8]
E. faecalis ≤ 1 [8]

| | H. influenzae | 4 |[8] |

Other Biological Activities

The versatility of the bicyclo[3.1.0]hexane scaffold extends to other therapeutic targets.

  • Adenosine A₃ Receptor Ligands: A series of bicyclo[3.1.0]hexane-based nucleosides were synthesized and evaluated as ligands for the adenosine A₃ receptor, a promising target for treating inflammation and cancer[14]. The most potent derivative displayed a moderate A₃ receptor affinity with a Kᵢ of 0.38 µM and high selectivity over other adenosine receptor subtypes[14].

  • Analgesic Agents: Early research identified 1-Aryl-3-azabicyclo[3.1.0]hexanes as a novel series of nonnarcotic analgesic agents[15].

G cluster_scaffold Core Scaffold cluster_activities Investigated Biological Activities scaffold Bicyclo[3.1.0]hexane Derivatives antiviral Antiviral (HIV, HSV, Influenza) scaffold->antiviral anticancer Anticancer (Antiproliferative) scaffold->anticancer antibacterial Antibacterial (Gram-positive) scaffold->antibacterial other Other (A3 Receptor Ligands, Analgesics) scaffold->other

Caption: Scope of biological activities investigated.

Key Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of these compounds.

Synthesis of a Key Precursor: (-)-(1S,5R)-Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate

This protocol describes the synthesis of a key γ-lactone intermediate used in the preparation of antiviral nucleoside analogues[4].

  • Sodium metal (2.42 g, 105 mmol) is carefully dissolved in ethanol (195 mL) at 0 °C.

  • Diethyl malonate (16.7 mL, 110 mmol) is added to the solution at 0 °C over 5 minutes.

  • A solution of (R)-(−)-Epichlorohydrin (7.8 mL, 100 mmol) in ethanol (5 mL) is added dropwise at room temperature over 1 hour.

  • The reaction mixture is refluxed for 20 hours.

  • After cooling, the mixture is filtered, and the filtrate is evaporated under reduced pressure.

  • The resulting residue is dissolved in methylene chloride and washed with water to yield the crude product, which can be purified further.

Biological Assay Methodologies
  • Anti-HIV Activity Assay: The anti-HIV activity of the compounds is typically evaluated in human T-lymphocyte (MT-4) cells infected with HIV-1 (IIIB) or HIV-2 (ROD) strains. The 50% inhibitory concentration (IC₅₀) is determined by measuring the inhibition of virus-induced cytopathic effects after a specified incubation period (e.g., 5 days)[4].

  • Cytotoxicity Assay (MTS): The cytotoxicity of the synthesized compounds is assessed using a standard MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay. Cells (e.g., HeLa, K562, CT26) are seeded in 96-well plates and incubated with various concentrations of the test compounds for a set period (e.g., 24 or 72 hours). The cell viability is then measured spectrophotometrically to determine the 50% cytotoxic concentration (CC₅₀ or IC₅₀)[12].

  • Antibacterial Susceptibility Testing: The minimum inhibitory concentrations (MICs) are determined using broth microdilution methods according to established guidelines (e.g., from the Clinical and Laboratory Standards Institute - CLSI). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation[8].

Conclusion and Future Directions

The this compound core structure is a remarkably versatile scaffold for the development of novel therapeutic agents. The conformational rigidity imparted by the bicyclic system has proven effective in the design of potent and selective antiviral, anticancer, and antibacterial compounds. The L-nucleoside analogues stand out as promising anti-HIV candidates with low cytotoxicity. The mechanism of action for the anticancer derivatives via cytoskeleton disruption presents a compelling avenue for targeting cell motility and metastasis. Furthermore, the success of the azabicyclo[3.1.0]hexane-based oxazolidinones highlights the power of conformational constraint in overcoming drug resistance and improving antibacterial potency.

Future research should focus on:

  • Expanding structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic profiles of lead compounds.

  • Elucidating the precise molecular targets and downstream signaling pathways for the anticancer derivatives.

  • Investigating the in vivo efficacy and safety of the most promising candidates in relevant animal models.

  • Exploring the scaffold's potential against other therapeutic targets where conformational control is desirable.

The continued exploration of derivatives from this privileged scaffold holds significant promise for addressing unmet needs in infectious diseases and oncology.

References

An In-depth Technical Guide to Bicyclo[3.1.0]hexane Systems in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bicyclo[3.1.0]hexane scaffold is a conformationally restricted carbocyclic system that has garnered significant attention in organic chemistry and medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive building block for the synthesis of complex molecules and a valuable tool in drug design for locking in specific pharmacophoric conformations. This guide provides a comprehensive overview of the synthesis, reactivity, conformational analysis, and applications of bicyclo[3.1.0]hexane systems, with a focus on their relevance to drug discovery and development.

Core Structure and Conformational Analysis

The bicyclo[3.1.0]hexane system consists of a cyclopentane ring fused to a cyclopropane ring. This fusion results in a rigid structure with distinct conformational preferences. The five-membered ring can adopt either a "boat" or "chair" like conformation, with the boat form being generally more stable. The cyclopropane ring introduces significant strain, influencing the reactivity of the system.

Bicyclo[3.1.0]hexane core structure and numbering.

Conformational analysis of bicyclo[3.1.0]hexane derivatives is crucial for understanding their biological activity. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are employed to determine the preferred conformations.[1][2] For instance, in nucleoside analogues, the bicyclo[3.1.0]hexane scaffold can lock the "sugar" moiety in either a North (N) or South (S) conformation, which can significantly impact binding to target enzymes or receptors.[2]

Synthesis of Bicyclo[3.1.0]hexane Systems

Several synthetic strategies have been developed to construct the bicyclo[3.1.0]hexane core. The choice of method often depends on the desired substitution pattern and stereochemistry.

Intramolecular Cyclopropanation

Intramolecular cyclopropanation is a widely used method for the synthesis of bicyclo[3.1.0]hexane derivatives. This can be achieved through various catalytic systems.

Simmons-Smith Reaction: The intramolecular Simmons-Smith (IMSS) reaction of 1,5-dienes provides a direct route to bicyclo[3.1.0]hexanes.[3] The reaction typically employs a zinc carbenoid generated from diiodomethane and a zinc-copper couple.

Transition Metal-Catalyzed Cyclopropanation: Catalysts based on copper, rhodium, and gold have been effectively used for intramolecular cyclopropanation of enynes or diazo compounds. For example, a copper(I)/secondary amine cooperative catalyst enables the single-step construction of bicyclo[3.1.0]hexane skeletons from unactivated alkenes and aldehydes.[4] Gold-catalyzed cyclization of 1,6-enynes also offers a versatile route to this scaffold.[5]

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product start 1,5-Enyne reagents Gold Catalyst (e.g., [Au(I)]) start->reagents Intramolecular Cyclopropanation product Bicyclo[3.1.0]hexane Derivative reagents->product

Gold-catalyzed intramolecular cyclopropanation workflow.
[3+2] Annulation Reactions

The convergent synthesis of bicyclo[3.1.0]hexanes can be achieved through a (3+2) annulation of cyclopropenes with aminocyclopropanes.[6] This method, often mediated by photoredox catalysis, allows for the construction of highly substituted bicyclo[3.1.0]hexane cores with good diastereoselectivity.[6]

Photochemical Methods

Photochemical reactions, such as the [2+2] cycloaddition of an alkene and an alkyne followed by a thermal vinylcyclopropane-cyclopentene rearrangement, can also be employed to synthesize the bicyclo[3.1.0]hexane skeleton.

Reactivity of Bicyclo[3.1.0]hexane Systems

The strained cyclopropane ring in the bicyclo[3.1.0]hexane system dictates its reactivity. The ring can be opened under various conditions, including acid- or metal-catalyzed reactions, leading to the formation of functionalized cyclopentane derivatives. This reactivity makes bicyclo[3.1.0]hexane derivatives valuable synthetic intermediates.

Applications in Drug Discovery and Development

The rigid nature of the bicyclo[3.1.0]hexane scaffold has made it a privileged structure in medicinal chemistry. By restricting the conformational freedom of a molecule, it is possible to enhance its binding affinity and selectivity for a biological target.

Adenosine A3 Receptor Ligands

Bicyclo[3.1.0]hexane-based nucleosides have been extensively explored as ligands for adenosine receptors, particularly the A3 subtype.[7] The introduction of this scaffold in place of the furanose ring can increase potency and selectivity.[7] These compounds are being investigated for the treatment of inflammatory diseases and cancer.[7]

G ligand Bicyclo[3.1.0]hexane-based A3 Agonist receptor A3 Adenosine Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase camp Decrease in cAMP adenylyl_cyclase->camp pka Decreased PKA Activity camp->pka downstream Modulation of Downstream Targets (e.g., CREB) pka->downstream G ligand Bicyclo[3.1.0]hexane-based mGluR2/3 Agonist receptor mGluR2/3 Receptor (GPCR) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein adenylyl_cyclase Inhibition of Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Modulation of Ion Channels (e.g., K+, Ca2+) g_protein->ion_channel camp Decrease in cAMP adenylyl_cyclase->camp neurotransmission Presynaptic Inhibition of Glutamate Release ion_channel->neurotransmission

References

The Dual Nature of Rigidity and Reactivity: An In-depth Guide to Fused Cyclopropane Rings in Molecular Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay between molecular architecture and chemical behavior is paramount. Fused cyclopropane rings, seemingly simple three-membered carbocycles integrated into larger frameworks, present a compelling case study in this relationship. Their inherent structural constraints and unique electronic properties impart a fascinating duality of pronounced rigidity and heightened reactivity. This technical guide delves into the core principles governing the role of fused cyclopropane rings, offering insights into their strategic application in modern chemistry and drug discovery.

The incorporation of a cyclopropane ring fused to another ring system dramatically alters the local geometry and electronic distribution of a molecule. This modification is not merely an incremental change; it introduces significant ring strain, which in turn dictates the molecule's conformational preferences and its susceptibility to chemical transformation.

Molecular Rigidity: A Consequence of Strain

The defining characteristic of a cyclopropane ring is its acute C-C-C bond angle of 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angle strain, combined with the torsional strain from eclipsed C-H bonds, results in a high overall ring strain energy. When a cyclopropane ring is fused to another ring, this strain energy contributes to a more rigid overall structure. The fused system has fewer degrees of conformational freedom compared to its non-cyclopropanated counterpart, effectively locking a portion of the molecule into a well-defined three-dimensional orientation.[1][2] This "conformational locking" is a powerful tool in rational drug design, as it can pre-organize a molecule for optimal interaction with a biological target, potentially increasing binding affinity and selectivity.[1][3]

The structural parameters of fused cyclopropane rings are a direct reflection of this inherent strain. X-ray crystallography and computational studies have provided detailed insights into the bond lengths and angles of these systems.

ParameterParent CyclopropaneBicyclo[1.1.0]butaneBicyclo[4.1.0]heptane (Norcarane)
Internal C-C Bond Length (Å) 1.510[4]1.497~1.51
Bridgehead C-C Bond Length (Å) N/A1.497~1.53
External C-C Bond Length (Å) N/AN/A~1.53
Internal C-C-C Angle (°) 60[4]~60~60
H-C-H Angle (°) ~115[5]N/AN/A
Strain Energy (kcal/mol) 27.5[6]66.5[7]28.3

Table 1: Comparison of structural parameters and strain energies in cyclopropane and representative fused-ring systems. Data compiled from various experimental and computational sources.

Heightened Reactivity: The Other Side of the Coin

The very strain that imparts rigidity also renders fused cyclopropane rings susceptible to a variety of chemical reactions, particularly ring-opening reactions. The C-C bonds within the cyclopropane moiety are weaker than typical C-C single bonds and possess a higher degree of p-character, making them behave somewhat like a double bond.[3][4] This "pi-character" allows the cyclopropane ring to participate in reactions not typically observed for alkanes.

Ring-opening reactions of fused cyclopropanes can be initiated by various reagents and conditions, including acids, electrophiles, transition metals, and radical initiators.[3][8][9] The regioselectivity and stereoselectivity of these reactions are often dictated by the substitution pattern on the ring and the nature of the attacking species. For example, vinylcyclopropanes can undergo different ring-opening pathways depending on whether they are subjected to Brønsted or Lewis acids.[3]

Fused_Cyclopropane_Properties A Fused Cyclopropane Ring B High Ring Strain (Angle and Torsional) A->B leads to C Increased Molecular Rigidity (Conformational Locking) B->C results in D Enhanced Reactivity ('pi-character' of C-C bonds) B->D results in F Improved Target Binding (Pre-organization) C->F enables G Metabolic Stability C->G contributes to E Ring-Opening Reactions D->E undergoes H Diverse Synthetic Transformations E->H enables

Figure 1: Logical relationship between the structure of a fused cyclopropane ring and its resulting physicochemical properties and reactivity.

Experimental Protocols for Synthesis and Analysis

The synthesis and characterization of molecules containing fused cyclopropane rings rely on a combination of classic and modern organic chemistry techniques.

Synthesis: Simmons-Smith Cyclopropanation

A widely used method for the stereospecific synthesis of fused cyclopropanes from alkenes is the Simmons-Smith reaction. This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.

Materials:

  • Alkene substrate (e.g., a cyclic olefin)

  • Diiodomethane (CH₂I₂)

  • Zinc-copper couple (or diethylzinc)

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, the zinc-copper couple is suspended in the anhydrous solvent.

  • The alkene substrate is added to the suspension.

  • Diiodomethane is added dropwise to the stirred mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

  • The reaction is stirred at room temperature or with gentle heating until completion, which is monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, typically by the slow addition of a saturated aqueous solution of ammonium chloride or sodium bicarbonate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is then purified by column chromatography or distillation.

For substrates containing directing groups such as hydroxyl groups, the stereochemical outcome of the cyclopropanation can often be controlled.[1]

Analysis: Spectroscopic and Crystallographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of fused cyclopropane-containing molecules. The protons on a cyclopropane ring typically resonate at an unusually high field (upfield shift) in the ¹H NMR spectrum, often between 0 and 1 ppm.[10] This is attributed to the magnetic anisotropy of the C-C bonds in the ring.[11][12] The coupling constants between cyclopropyl protons can also provide valuable information about the stereochemistry of the fused ring system.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information for these molecules, allowing for the precise determination of bond lengths, bond angles, and the overall three-dimensional conformation.[13] This data is crucial for validating computational models and understanding the subtle structural effects of fusing a cyclopropane ring to other cyclic systems.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Output A Alkene Substrate B Simmons-Smith Cyclopropanation A->B C Fused Cyclopropane Product B->C D NMR Spectroscopy (¹H, ¹³C) C->D E X-ray Crystallography C->E F Computational Modeling C->F G Structural Confirmation D->G H Bond Lengths & Angles E->H I Conformational Analysis F->I

Figure 2: A typical experimental workflow for the synthesis and analysis of molecules containing fused cyclopropane rings.

Conclusion

Fused cyclopropane rings are a versatile and powerful structural motif in modern chemistry. Their inherent ring strain bestows upon them a unique combination of molecular rigidity and enhanced reactivity. This duality allows for the design of conformationally constrained molecules with tailored three-dimensional shapes, a feature of significant interest in drug development for improving target affinity and metabolic stability.[14] Simultaneously, the susceptibility of the strained ring to undergo selective ring-opening reactions provides a gateway to a diverse array of complex molecular architectures. A thorough understanding of the principles outlined in this guide will empower researchers to harness the full potential of fused cyclopropane rings in their scientific endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, a key intermediate in the preparation of pharmacologically active compounds. The primary synthetic route detailed is the cyclopropanation of cyclopentenone utilizing a modified Corey-Chaykovsky reaction with an ester-stabilized sulfur ylide. An alternative catalytic approach employing ethyl diazoacetate and a copper catalyst is also presented. These protocols are designed to be reproducible and scalable for applications in medicinal chemistry and process development.

Introduction

This compound is a valuable bicyclic ketone intermediate. Its strained ring system and versatile functional groups make it a crucial building block for the synthesis of various complex molecules, including potent and selective group II metabotropic glutamate receptor (mGluR) agonists. The controlled and efficient synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The methodologies described herein are based on established chemical transformations, providing a reliable pathway from the readily available starting material, cyclopentenone.

Synthetic Strategy Overview

The core transformation involves the formation of a cyclopropane ring fused to a cyclopentanone core. This is achieved through a 1,4-conjugate addition of a carbenoid equivalent to cyclopentenone, followed by an intramolecular nucleophilic substitution to close the three-membered ring. Two primary methods are detailed:

  • Stoichiometric Corey-Chaykovsky Reaction: This classic approach utilizes an in situ generated sulfur ylide, specifically ethyl (dimethylsulfuranylidene)acetate, which acts as the cyclopropanating agent.[1]

  • Catalytic Cyclopropanation: An alternative method involves the copper-catalyzed decomposition of ethyl diazoacetate in the presence of cyclopentenone to generate a carbene that subsequently undergoes cyclopropanation.[2][3]

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway from cyclopentenone to the target molecule.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Key Reagents cluster_product Final Product Cyclopentenone Cyclopentenone Product This compound Cyclopentenone->Product Cyclopropanation Ylide Sulfur Ylide (Corey-Chaykovsky) Ylide->Cyclopentenone EDA Ethyl Diazoacetate (Catalytic) EDA->Cyclopentenone

Caption: Synthetic route to this compound.

Experimental Protocols

Protocol 1: Synthesis via Corey-Chaykovsky Reaction

This protocol describes the synthesis using an ester-stabilized sulfur ylide generated in situ.

Materials:

  • Ethyl bromoacetate

  • Dimethyl sulfide

  • Cyclopentenone

  • 1,1,3,3-Tetramethylguanidine (TMG) or other suitable non-nucleophilic base[1]

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Sulfonium Salt: In a round-bottom flask, combine ethyl bromoacetate (1.1 eq) and dimethyl sulfide (1.2 eq) in a minimal amount of acetone or acetonitrile. Stir the mixture at room temperature for 24-48 hours. The formation of a white precipitate, ethyl 2-(dimethylsulfonio)acetate bromide, will be observed. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Cyclopropanation Reaction: To a stirred suspension of the sulfonium salt (1.1 eq) in anhydrous acetonitrile, add cyclopentenone (1.0 eq). Cool the mixture to 0 °C in an ice bath.

  • Slowly add 1,1,3,3-tetramethylguanidine (TMG) (1.2 eq) dropwise to the suspension.[1] The mixture will gradually become homogeneous.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the cyclopentenone is consumed.

  • Work-up and Purification: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Protocol 2: Catalytic Synthesis using Ethyl Diazoacetate

This protocol outlines the copper-catalyzed cyclopropanation of cyclopentenone.

Materials:

  • Cyclopentenone

  • Ethyl diazoacetate (EDA)[4]

  • Copper(II) acetylacetonate (Cu(acac)₂)[2]

  • Dichloromethane (anhydrous)

  • Nitrogen or Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe pump

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopentenone (1.0 eq) and a catalytic amount of Cu(acac)₂ (e.g., 1-5 mol%).[2]

  • Add anhydrous dichloromethane to dissolve the reagents.

  • Addition of Ethyl Diazoacetate: Using a syringe pump, add a solution of ethyl diazoacetate (1.1 eq) in anhydrous dichloromethane to the reaction mixture over a period of 2-4 hours. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate. Caution: Ethyl diazoacetate is potentially explosive and should be handled with care.[4]

  • Stir the reaction at room temperature for an additional 2-6 hours after the addition is complete, monitoring by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Data Presentation

The following table summarizes typical quantitative data for the described synthetic protocols. Yields and diastereoselectivity can vary based on reaction scale and specific conditions.

ParameterProtocol 1 (Corey-Chaykovsky)Protocol 2 (Catalytic)Reference
Typical Yield 70-85%60-75%[1]
Diastereoselectivity (exo:endo) High (typically >10:1)Variable, catalyst dependent[1][2]
Reaction Temperature 0 °C to Room TemperatureRoom Temperature[1][2]
Reaction Time 12-24 hours4-10 hours[1][2]

Signaling Pathway and Logical Relationships

The mechanism of the Corey-Chaykovsky reaction on an enone system is a key logical relationship in this synthesis.

Corey_Chaykovsky_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formation Cyclopentenone Cyclopentenone (Michael Acceptor) Betaine Betaine Intermediate Cyclopentenone->Betaine 1,4-Conjugate Addition Ylide Sulfur Ylide (Nucleophile) Product Cyclopropane Product Betaine->Product Intramolecular SN2 Cyclization LeavingGroup Dimethyl Sulfide (Leaving Group) Betaine->LeavingGroup

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation of cyclopentenone.

Conclusion

The synthesis of this compound from cyclopentenone can be reliably achieved through the protocols detailed in this document. The Corey-Chaykovsky approach generally offers high yields and diastereoselectivity.[1] The catalytic method provides a valuable alternative, particularly for process safety and atom economy considerations, although optimization of the catalyst system may be required to achieve comparable selectivity.[2] These methods provide a solid foundation for researchers and drug development professionals requiring access to this important synthetic intermediate.

References

Asymmetric synthesis of (+)-LY354740 using Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the asymmetric synthesis of (+)-LY354740, a potent and selective group II metabotropic glutamate receptor (mGluR) agonist. The synthesis commences with the asymmetric cyclopropanation of cyclopentenone to yield the key intermediate, (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate. Subsequent conversion to (+)-LY354740 is achieved through a stereoselective Bucherer-Bergs reaction to form a spirohydantoin intermediate, followed by hydrolysis. This methodology offers an efficient and stereocontrolled route to this pharmacologically significant compound.

Introduction

(+)-LY354740, also known as Eglumegad, is a conformationally constrained analog of glutamate that exhibits high potency and selectivity as an agonist for group II mGluRs (mGluR2 and mGluR3).[1] These receptors are implicated in a variety of central nervous system disorders, making (+)-LY354740 a valuable pharmacological tool and a lead compound for drug development. An efficient and stereocontrolled synthesis is crucial for the production of enantiomerically pure (+)-LY354740 for research and clinical applications. The synthetic approach detailed herein utilizes Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate as a pivotal intermediate.

Overall Synthetic Scheme

The asymmetric synthesis of (+)-LY354740 from cyclopentenone involves a multi-step process. The initial key step is the enantioselective formation of the bicyclic ketone, (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate. This intermediate is then converted to the final product via a Bucherer-Bergs reaction and subsequent hydrolysis of the resulting hydantoin.

Synthetic_Pathway Cyclopentenone Cyclopentenone Intermediate (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate Cyclopentenone->Intermediate Asymmetric Cyclopropanation Hydantoin Spirohydantoin Intermediate Intermediate->Hydantoin Bucherer-Bergs Reaction LY354740 (+)-LY354740 Hydantoin->LY354740 Hydrolysis

Caption: Overall synthetic workflow for (+)-LY354740.

Data Presentation

Table 1: Asymmetric Cyclopropanation of Cyclopentenone
MethodCatalyst/ReagentConditionsDiastereomeric Ratio (endo:exo)Enantiomeric Excess (ee)Yield
CatalyticChiral Sulfide, Cu(acac)₂, Ethyl Diazoacetate60 °CLowGoodModerate
StoichiometricPreformed Chiral Sulfonium YlideRoom Temp, High DilutionLow95%Moderate
Table 2: Conversion of this compound to (+)-LY354740
StepReagentsConditionsIntermediateYield
Bucherer-Bergs ReactionKCN, (NH₄)₂CO₃EtOH/H₂O, 60 °CSpirohydantoin~75% (racemic hydantoin)
HydrolysisBa(OH)₂H₂O, Reflux(+)-LY354740High

Experimental Protocols

Asymmetric Synthesis of (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

This protocol is based on the stoichiometric asymmetric cyclopropanation which achieves high enantioselectivity.

Materials:

  • Chiral Sulfonium Salt

  • Base (e.g., Potassium hexamethyldisilazide - KHMDS)

  • Cyclopentenone

  • Anhydrous solvent (e.g., THF)

  • Hindered ester solvent (e.g., tert-Butyl acetate)

Procedure:

  • A solution of the chiral sulfonium salt in anhydrous THF is cooled to -78 °C.

  • A solution of KHMDS in toluene is added dropwise to the cooled sulfonium salt solution to preform the ylide.

  • A solution of cyclopentenone in tert-butyl acetate is added to the ylide solution at -78 °C. The reaction is maintained at this temperature and stirred for several hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate.

    • Note: High dilution is crucial to minimize base-mediated betaine equilibration and thus enhance enantioselectivity.

Synthesis of the Spirohydantoin Intermediate via Bucherer-Bergs Reaction

Materials:

  • (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

Procedure:

  • A mixture of (1S,5R,6S)-Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water is prepared.

  • The reaction mixture is heated to approximately 60 °C in a sealed vessel and stirred for an extended period (e.g., 48-72 hours).

  • The reaction is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and a cold organic solvent (e.g., ethanol or diethyl ether) to yield the spirohydantoin intermediate.

    • Note: This reaction typically produces a racemic mixture of the spirohydantoin, which can be subjected to resolution or the final product can be resolved. A stereoselective variant of this reaction can yield a single diastereomer in high yield.[2]

Hydrolysis of the Spirohydantoin to (+)-LY354740

Materials:

  • Spirohydantoin intermediate

  • Barium hydroxide (Ba(OH)₂) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ion-exchange resin

Procedure:

  • A suspension of the spirohydantoin intermediate in an aqueous solution of barium hydroxide or sodium hydroxide is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature. If barium hydroxide is used, the excess is precipitated by bubbling carbon dioxide through the solution, and the barium carbonate is removed by filtration.

  • The filtrate is acidified to a pH of approximately 3 with concentrated hydrochloric acid, which may cause the product to precipitate.

  • The crude (+)-LY354740 is collected by filtration or the aqueous solution is purified by ion-exchange chromatography.

  • The purified product can be further recrystallized to obtain high-purity (+)-LY354740.

Logical Relationships and Workflows

Key Stereochemical Control

The stereochemistry of the final product is established during the asymmetric cyclopropanation step. The subsequent Bucherer-Bergs reaction and hydrolysis proceed with retention of the stereochemistry at the cyclopropane ring.

Stereocontrol Start Cyclopentenone (achiral) Step1 Asymmetric Cyclopropanation Start->Step1 Intermediate (1S,5R,6S)-Bicyclic Ketone (chiral) Step1->Intermediate Sets Stereocenters Step2 Bucherer-Bergs Reaction Intermediate->Step2 Step3 Hydrolysis Step2->Step3 Product (+)-LY354740 (chiral) Step3->Product Maintains Stereochemistry

Caption: Stereochemical control in the synthesis of (+)-LY354740.

Purification Workflow

A general workflow for the purification of intermediates and the final product is outlined below.

Purification_Workflow cluster_intermediate Intermediate Purification cluster_final Final Product Purification Crude_Intermediate Crude Bicyclic Ketone Chromatography Silica Gel Column Chromatography Crude_Intermediate->Chromatography Pure_Intermediate Pure (1S,5R,6S)-Intermediate Chromatography->Pure_Intermediate Crude_Product Crude (+)-LY354740 Ion_Exchange Ion-Exchange Chromatography Crude_Product->Ion_Exchange Recrystallization Recrystallization Ion_Exchange->Recrystallization Pure_Product High-Purity (+)-LY354740 Recrystallization->Pure_Product

Caption: General purification workflow for the synthesis.

Conclusion

The described synthetic route provides a reliable and stereocontrolled method for obtaining enantiomerically pure (+)-LY354740. The key steps, including the asymmetric cyclopropanation and the Bucherer-Bergs reaction, are well-established transformations that can be optimized to achieve high yields and stereoselectivity. These detailed protocols and application notes serve as a valuable resource for researchers and professionals involved in the synthesis and development of this important mGluR agonist.

References

Enantioselective Cyclopropanation Protocols for Bicyclo[3.1.0]hexane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of bicyclo[3.1.0]hexane derivatives. The bicyclo[3.1.0]hexane scaffold is a key structural motif in numerous natural products and pharmaceutically active compounds, and the ability to synthesize it in an enantiomerically pure form is of significant interest in medicinal chemistry and drug discovery. The protocols outlined below summarize key catalytic systems and their applications.

Copper-Catalyzed Intramolecular Radical Cyclopropanation of Alkenyl Aldehydes

This protocol describes a cooperative catalytic system of Cu(I) and a chiral secondary amine for the asymmetric radical cyclopropanation of aldehydes to produce enantioenriched bicyclo[3.1.0]hexanes. This method is notable for its use of a simple α-methylene group of aldehydes as the C1 source for the cyclopropane ring.[1][2]

Reaction Principle

The reaction proceeds via a proposed stepwise radical process. A Cu(I)/chiral amine cooperative catalyst enables the single-step construction of the bicyclo[3.1.0]hexane skeleton. This transformation is particularly useful for creating highly congested vicinal all-carbon quaternary stereocenters with good to excellent enantioselectivity.[1][2]

Copper_Catalyzed_Radical_Cyclopropanation cluster_workflow Experimental Workflow Start Start Reactants Alkenyl Aldehyde, CuI, Chiral Ligand, Secondary Amine, Oxidant Start->Reactants Combine Reaction Stir at specified temperature and time Reactants->Reaction Workup Quench and extract Reaction->Workup Purification Column Chromatography Workup->Purification Product Enantioenriched Bicyclo[3.1.0]hexane Purification->Product

Copper-Catalyzed Radical Cyclopropanation Workflow.
Quantitative Data Summary

EntrySubstrateCatalyst SystemYield (%)ee (%)Reference
1Alkenyl aldehyde with terminal alkeneCuI (20 mol%), Chiral Amine Ligand (10 mol%)75-9585-95[1]
2Alkenyl aldehyde with internal alkeneCuI (20 mol%), Chiral Amine Ligand (10 mol%)60-8080-90[1]
3Alkenyl aldehyde with geminal-disubstituted alkeneCuI (20 mol%), Chiral Amine Ligand (10 mol%)70-9088-96[1]
Detailed Experimental Protocol

Materials:

  • Alkenyl aldehyde substrate (1.0 equiv)

  • Copper(I) iodide (CuI) (0.2 equiv)

  • Chiral secondary amine ligand (e.g., a chiral prolinol derivative) (0.1 equiv)

  • Pyrrolidine (0.2 equiv)

  • Oxidant (e.g., PhI(OAc)₂) (2.0 equiv)

  • Anhydrous acetonitrile (MeCN) as solvent

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the alkenyl aldehyde substrate (0.2 mmol, 1.0 equiv), CuI (7.6 mg, 0.04 mmol, 0.2 equiv), and the chiral secondary amine ligand (0.02 mmol, 0.1 equiv).

  • Add anhydrous acetonitrile (2.0 mL) to the tube.

  • Add pyrrolidine (3.4 μL, 0.04 mmol, 0.2 equiv) to the mixture.

  • Add the oxidant (e.g., PhI(OAc)₂) (128.8 mg, 0.4 mmol, 2.0 equiv) in one portion.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched bicyclo[3.1.0]hexane derivative.

Gold-Catalyzed Enantioselective Cycloisomerization of 1,6-Enynes

Gold catalysts, particularly those with chiral ligands, are effective in promoting the cycloisomerization of 1,6-enynes to yield bicyclo[3.1.0]hexane derivatives. This method offers a direct route to the bicyclic core under mild reaction conditions.

Reaction Principle

The gold(I) catalyst activates the alkyne moiety of the 1,6-enyne, leading to a 5-exo-dig cyclization to form a cyclopropyl gold carbene intermediate. Subsequent reaction steps, which can include protonolysis or reaction with a nucleophile, yield the final bicyclo[3.1.0]hexane product. The choice of chiral ligand on the gold catalyst is crucial for achieving high enantioselectivity.

Gold_Catalyzed_Cycloisomerization cluster_mechanism Proposed Mechanism Enyne 1,6-Enyne Activation Alkyne Activation Enyne->Activation Au_Catalyst [Au(L*)]X Au_Catalyst->Activation Cyclization 5-exo-dig Cyclization Activation->Cyclization Carbene Cyclopropyl Gold Carbene Intermediate Cyclization->Carbene Protonolysis Protonolysis/ Nucleophilic Attack Carbene->Protonolysis Product Bicyclo[3.1.0]hexane Protonolysis->Product

Gold-Catalyzed Enantioselective Cycloisomerization.
Quantitative Data Summary

EntrySubstrateCatalyst SystemYield (%)ee (%)Reference
1N-Propargyl-N-allyl-tosylamide[JohnPhosAu(NCMe)]SbF₆ (2 mol%)92>99[3]
2(E)-1,6-enyne with chiral 1,4-diene ligand[Rh(COD)₂]SbF₆ (5 mol%), TangPhos9897[3]
3O-tethered 1,6-enyneChiral Helicene-NHC Gold(I) Complex (e.g., 37)85-99up to 80[4]
Detailed Experimental Protocol

Materials:

  • 1,6-enyne substrate (e.g., N-Propargyl-N-allyl-tosylamide) (1.0 equiv)

  • Gold catalyst (e.g., [JohnPhosAu(NCMe)]SbF₆) (0.02 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the 1,6-enyne substrate (0.5 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL).

  • Add the gold catalyst (0.01 mmol, 0.02 equiv) to the stirred solution at room temperature (23 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired bicyclo[3.1.0]hexane derivative.[3]

Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation of Allylic Diazoacetates

Dirhodium(II) complexes are highly effective catalysts for the decomposition of diazo compounds to generate rhodium carbenes, which can then undergo intramolecular cyclopropanation with a tethered alkene to form bicyclo[3.1.0]hexane systems. The use of chiral dirhodium catalysts allows for high levels of enantiocontrol.

Reaction Principle

A chiral dirhodium(II) catalyst reacts with an allylic diazoacetate to form a chiral rhodium carbene intermediate. This intermediate then undergoes a highly stereoselective intramolecular cyclopropanation to yield the bicyclo[3.1.0]hexane product. The choice of the chiral ligands on the dirhodium catalyst is critical for achieving high enantioselectivity.

Rhodium_Catalyzed_Cyclopropanation cluster_cycle Catalytic Cycle Rh_Catalyst [Rh₂(L*)₄] Carbene_Formation N₂ Extrusion Rh_Catalyst->Carbene_Formation Diazo Allylic Diazoacetate Diazo->Carbene_Formation Rh_Carbene Chiral Rhodium Carbene Carbene_Formation->Rh_Carbene Cyclopropanation Intramolecular Cyclopropanation Rh_Carbene->Cyclopropanation Cyclopropanation->Rh_Catalyst Regeneration Product Bicyclo[3.1.0]hexane Cyclopropanation->Product

Dirhodium-Catalyzed Intramolecular Cyclopropanation.
Quantitative Data Summary

EntrySubstrateCatalyst SystemYield (%)ee (%)Reference
1Allyl diazoacetateRh₂(S-PTAD)₄ (0.05 mol%)up to 8797[5][6]
2Substituted allyl diazoacetateRh₂(S-p-PhTPCP)₄ (0.01-1 mol%)82-9590-95[7]
3Allyl diazo(triethylsilyl)acetate[Rh₂(s-nttl)₄]up to 85up to 56[8]
Detailed Experimental Protocol

Materials:

  • Allylic diazoacetate substrate (1.0 equiv)

  • Chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄) (0.0005 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of the chiral dirhodium(II) catalyst (0.0005 mmol, 0.0005 equiv) in anhydrous dichloromethane (2.0 mL) at room temperature under an inert atmosphere, add a solution of the allylic diazoacetate substrate (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5.0 mL) via syringe pump over a period of 3 hours.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Monitor the reaction for the disappearance of the diazo compound by TLC.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the pure bicyclo[3.1.0]hexane product.[5][6]

These protocols provide a foundation for the enantioselective synthesis of bicyclo[3.1.0]hexane derivatives. Researchers are encouraged to consult the primary literature for further details and substrate scope. The choice of catalyst and reaction conditions may require optimization for specific substrates to achieve the best results.

References

Application Notes and Protocols for Copper-Catalyzed Intramolecular Reactions of Diazoketones in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of complex cyclic molecules utilizing copper-catalyzed intramolecular reactions of diazoketones. The methodologies outlined are robust and have been applied to a variety of substrates, offering powerful tools for synthetic chemists in academic and industrial research, particularly in the field of drug development. The key reactions covered are the enantioselective intramolecular C-H insertion and the intramolecular Buchner reaction.

Enantioselective Intramolecular C-H Insertion of α-Diazo-β-keto Sulfones

This protocol describes the asymmetric copper-catalyzed intramolecular C-H insertion of α-diazo-β-keto sulfones to furnish chiral cyclic sulfones. The use of a chiral bis(oxazoline) ligand in conjunction with a copper(I) salt and a borate additive is crucial for achieving high enantioselectivity.

Experimental Workflow

The general workflow for the copper-catalyzed intramolecular C-H insertion is depicted below.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cat_prep Stir Cu(I) salt, chiral ligand, and NaBARF in solvent add_diazo Add α-diazo-β-keto sulfone solution to catalyst mixture cat_prep->add_diazo Transfer reflux Reflux the reaction mixture add_diazo->reflux cool Cool to room temperature reflux->cool filter Filter through silica gel cool->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for copper-catalyzed intramolecular C-H insertion.

Detailed Experimental Protocol

Materials:

  • Copper(I) Chloride (CuCl)

  • (4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

  • Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBARF)

  • α-Diazo-β-keto sulfone substrate

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add CuCl (5 mol%), the chiral bis(oxazoline) ligand (5.5 mol%), and NaBARF (5.5 mol%).

  • Add anhydrous dichloromethane (to achieve a 0.1 M concentration of the diazoketone).

  • Stir the resulting mixture at room temperature for 1 hour.

  • In a separate flask, dissolve the α-diazo-β-keto sulfone (1.0 equiv) in anhydrous dichloromethane.

  • Add the diazoketone solution to the catalyst mixture via syringe.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclic sulfone.

Quantitative Data
Substrate (R group)ProductYield (%)ee (%)
Phenylcis-Thiopyran7598
4-Methylphenylcis-Thiopyran7897
4-Bromophenylcis-Thiopyran7298
2-Naphthylcis-Thiopyran6595
Benzylcis-Thiopyran8092
Catalytic Cycle

The proposed catalytic cycle for the copper-catalyzed C-H insertion is shown below.

G CuL Cu(I)L* Carbene [Cu]=CHR CuL->Carbene + R-CHN2 Diazo R-CHN2 Diazo->Carbene - N2 N2 N2 Insertion C-H Insertion Carbene->Insertion Substrate Substrate Substrate->Insertion Product Cyclic Product Product->CuL Insertion->Product

Caption: Proposed catalytic cycle for C-H insertion.

Enantioselective Intramolecular Buchner Reaction of α-Diazoketones

This protocol details the enantioselective intramolecular Buchner reaction of α-diazoketones, which is a powerful method for the synthesis of azulenone frameworks. The reaction is catalyzed by a copper-bis(oxazoline) complex and can be performed in both batch and continuous flow setups.

Experimental Workflow (Batch Process)

The general workflow for the batch process of the intramolecular Buchner reaction is illustrated below.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cat_prep Stir Cu(OTf)2 and chiral ligand in solvent add_diazo Add α-diazoketone solution to catalyst mixture cat_prep->add_diazo stir Stir at room temperature add_diazo->stir quench Quench with saturated NH4Cl stir->quench extract Extract with organic solvent quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: General workflow for the intramolecular Buchner reaction (batch).

Detailed Experimental Protocol (Batch Process)

Materials:

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • (S,S)-2,2-Bis(4-phenyl-2-oxazoline)

  • α-Diazoketone substrate

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add Cu(OTf)₂ (10 mol%) and the chiral bis(oxazoline) ligand (11 mol%).

  • Add anhydrous dichloromethane (to achieve a 0.05 M concentration of the diazoketone).

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • In a separate flask, dissolve the α-diazoketone (1.0 equiv) in anhydrous dichloromethane.

  • Slowly add the diazoketone solution to the catalyst mixture over a period of 30 minutes using a syringe pump.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the azulenone product.

Quantitative Data
Substrate (Aryl group)ProductYield (%)ee (%)
PhenylAzulenone8590
4-FluorophenylAzulenone7892
4-ChlorophenylAzulenone8291
NaphthylBenzoazulenone7588
Catalytic Cycle

The proposed catalytic cycle for the intramolecular Buchner reaction is presented below.

G CuL Cu(I)L* Carbene [Cu]=CHAr CuL->Carbene + Ar-CHN2 Diazo Ar-CHN2 Diazo->Carbene - N2 N2 N2 Cyclopropanation Intramolecular Arene Cyclopropanation Carbene->Cyclopropanation Norcaradiene Norcaradiene Intermediate Cyclopropanation->Norcaradiene Rearrangement Electrocyclic Ring Opening Norcaradiene->Rearrangement Product Azulenone Rearrangement->Product Product->CuL

Caption: Proposed catalytic cycle for the intramolecular Buchner reaction.

Application in the Synthesis of Agrochemicals: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel agrochemicals is a cornerstone of modern agricultural science, driving the development of more effective, selective, and environmentally benign solutions for crop protection. This document provides detailed application notes and experimental protocols for the synthesis of various classes of agrochemicals, including fungicides, herbicides, and insecticides. The methodologies presented herein leverage contemporary synthetic strategies to achieve high efficiency and purity.

Fungicide Synthesis: Novel Diamide Compounds

The development of fungicides with novel modes of action is critical to overcoming resistance in pathogenic fungi. Diamide compounds have emerged as a promising class of fungicides.

Quantitative Data Summary: Fungicidal Activity

The following table summarizes the in vitro and in vivo fungicidal activity of a synthesized novel diamide compound (II-a-10) against various phytopathogenic fungi.[1]

CompoundTarget FungiConcentration (µg/mL)In Vitro Inhibition (%)In Vivo Curative Efficacy (%)Commercial Control (Fluxapyroxad) In Vitro Inhibition (%)Commercial Control (Fluxapyroxad) In Vivo Curative Efficacy (%)
II-a-10Cytospora sp.50>80-78-
II-a-10Cytospora sp.25-59.46-53.38
II-a-10B. cinerea50--84-
II-a-10S. sclerotiorum50----
II-a-10F. graminearum50>16-16-
II-a-10P. aphanidermatum50>31-31-
Experimental Protocol: Synthesis of Diamide Fungicides

This protocol outlines the general synthesis procedure for novel diamide fungicides combining pyrazolyl and polyfluoro-substituted phenyl groups into an alanine skeleton.[1]

Step 1: Deprotection of Boc-protected Amine

  • Dissolve the starting intermediate (Boc-protected amine, 15 mmol) in a 1:1 mixture of dichloromethane (45 mL) and trifluoroacetic acid (45 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under vacuum.

  • Adjust the pH of the concentrate to 7 with sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate in a vacuum to yield the deprotected amine intermediate.

Step 2: Amide Coupling

  • The deprotected amine is then coupled with a substituted pyrazole carboxylic acid to form the final diamide product. (Note: Specific coupling reagents and conditions were not detailed in the provided source).

Experimental Workflow: Fungicide Synthesis

G cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Amide Coupling start Boc-Protected Amine reagents1 DCM / TFA (1:1) start->reagents1 1. Dissolve stir Stir at RT reagents1->stir monitor Monitor by TLC stir->monitor workup1 Concentrate & Adjust pH to 7 monitor->workup1 2. Upon Completion extract Extract with Ethyl Acetate workup1->extract dry Dry & Concentrate extract->dry intermediate Deprotected Amine dry->intermediate coupling Amide Coupling Reaction intermediate->coupling reagents2 Substituted Pyrazole Carboxylic Acid reagents2->coupling final_product Final Diamide Fungicide coupling->final_product

Caption: General workflow for the synthesis of novel diamide fungicides.

Herbicide Synthesis: Pyrido[2,3-d]pyrimidine Derivatives

The search for new herbicides with novel modes of action is crucial for managing weed resistance. Pyrido[2,3-d]pyrimidine derivatives have been identified as a class of compounds with potent herbicidal activity.[2]

Quantitative Data Summary: Herbicidal Activity

The herbicidal activity of synthesized pyrido[2,3-d]pyrimidine derivatives was evaluated against various plant species.[2]

CompoundTarget SpeciesConcentration (mM)Herbicidal ActivityCommercial Control (Clomazone)Commercial Control (Flumioxazin)
2o Lactuca sativa (Lettuce)1No marked inhibitory effect--
2o Agrostis stolonifera (Bentgrass)1Good activityAs activeAs active
Most DerivativesLactuca sativa (Lettuce)1No marked inhibitory effect--
Most DerivativesAgrostis stolonifera (Bentgrass)1Good activity--
Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

A series of new pyrido[2,3-d]pyrimidine derivatives were synthesized using 2-chloronicotinic acid as the starting material.[2] (Note: The specific one-pot reaction conditions were not detailed in the provided source). The general approach involves the reaction of 2-chloronicotinic acid with appropriate reagents to construct the fused pyrimidine ring system.

Logical Relationship: Herbicide Mode of Action

The synthesized compound 2o was investigated for its mode of action, with molecular docking studies suggesting inhibition of protoporphyrinogen oxidase (PPO).[2] However, physiological results indicated a different in-vivo target, suggesting possible metabolic activation.[2]

G compound Compound 2o in_silico Molecular Docking compound->in_silico in_vivo Physiological Assay compound->in_vivo ppo PPO Inhibition in_silico->ppo Suggests metabolism Metabolic Conversion in_vivo->metabolism Indicates new_target Different Molecular Target metabolism->new_target

Caption: Hypothesized mode of action for herbicide compound 2o.

Insecticide Synthesis: Phenylsulfonamides

The development of new insecticides is essential for controlling pest populations and preventing crop damage. Phenylsulfonamides represent a class of compounds with demonstrated insecticidal activity.[3]

Quantitative Data Summary: Insecticidal Activity

The insecticidal activities of synthesized phenylsulfonamide derivatives were evaluated against Mythimna separata using the leaf-dipping method.[3] Seven compounds (5a, 5g, 5h, 5m, 6b, 6g, and 6m ) were identified as having excellent insecticidal activity.[3]

Experimental Protocol: Synthesis of Phenylsulfonamides

The synthesis of phenylsulfonamide derivatives was achieved through a four-step process starting from p-chlorocresol.[3]

Step 1: Esterification

  • p-Chlorocresol is reacted to form an ester intermediate.

Step 2: Sulfonation

  • The ester intermediate undergoes sulfonation to introduce the sulfonyl group.

Step 3: Sulfonamidation

  • The sulfonated intermediate is reacted with an amine to form the sulfonamide.

Step 4: Amidation

  • A final amidation step yields the target phenylsulfonamide derivatives.

Experimental Workflow: Phenylsulfonamide Synthesis

G start p-Chlorocresol step1 Esterification start->step1 step2 Sulfonation step1->step2 step3 Sulfonamidation step2->step3 step4 Amidation step3->step4 end Phenylsulfonamide Derivatives step4->end

Caption: Four-step synthesis of phenylsulfonamide insecticides.

References

Application Notes and Protocols for the Scalable Synthesis of Enantiopure Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its rigid bicyclic core provides a well-defined three-dimensional structure that can be exploited to design potent and selective modulators of various biological targets. The enantiopurity of this intermediate is often crucial for achieving the desired pharmacological activity and minimizing off-target effects. This document provides detailed protocols for the scalable and enantioselective synthesis of this compound, focusing on methods amenable to large-scale production.

The primary synthetic strategies discussed are:

  • Catalytic Asymmetric Intramolecular Cyclopropanation: This approach involves the cyclization of a suitable acyclic precursor, often an α-diazo ketone, catalyzed by a chiral transition metal complex. While effective, the cost and availability of the catalyst can be a consideration for large-scale synthesis.

  • Diastereoselective Intramolecular Cyclopropanation from a Chiral Precursor: This highly efficient and scalable method utilizes a readily available chiral starting material, such as an epoxy alkene, to direct the stereochemistry of the cyclopropanation reaction. This is often a more cost-effective approach for industrial-scale production.

These application notes and protocols are intended to provide a comprehensive guide for the synthesis, purification, and characterization of enantiopure this compound, enabling its use in drug discovery and development programs.

Data Presentation

Table 1: Comparison of Key Synthetic Routes
Synthetic RouteKey TransformationTypical Catalyst/ReagentReported YieldEnantiomeric Excess (ee)ScalabilityKey Considerations
Route 1: From Chiral Epoxy Alkenes Intramolecular CyclopropanationLithium 2,2,6,6-tetramethylpiperidide (LTMP) (catalytic)High>99% (based on chiral starting material)Excellent (demonstrated on multi-kg scale for analogs)Availability of enantiopure starting material.
Route 2: From α-Diazo Ketones Intramolecular CyclopropanationChiral Rhodium or Copper catalystsGood to ExcellentUp to 95%Moderate to GoodCost and optimization of chiral catalyst. Safety precautions for handling diazo compounds.

Experimental Protocols

Protocol 1: Scalable Synthesis via Diastereoselective Intramolecular Cyclopropanation of a Chiral Epoxy Alkene

This protocol is adapted from a demonstrated scalable synthesis of the parent ketone, (1R,5S)-bicyclo[3.1.0]hexan-2-one, and is a highly practical and robust method for large-scale production.[1][2]

Step 1: Synthesis of the Chiral Epoxy Alkene Precursor

The synthesis of the required chiral epoxy alkene can be achieved through various established methods, such as the Sharpless asymmetric epoxidation of a corresponding diene.

Step 2: Catalytic Intramolecular Cyclopropanation

  • Reaction Setup: To a solution of the chiral epoxy alkene in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of lithium 2,2,6,6-tetramethylpiperidide (LTMP). The LTMP can be generated in situ from 2,2,6,6-tetramethylpiperidine and n-butyllithium.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) and monitored by a suitable analytical technique (e.g., TLC, GC, or LC-MS) until completion.

  • Work-up: Upon completion, the reaction is quenched with a suitable proton source (e.g., saturated aqueous ammonium chloride solution). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude bicyclo[3.1.0]hexan-2-ol can be purified by column chromatography on silica gel.

Step 3: Oxidation to the Ketone

  • Reaction Setup: Dissolve the purified bicyclo[3.1.0]hexan-2-ol in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Oxidation: Add a suitable oxidizing agent (e.g., Dess-Martin periodinane, Swern oxidation reagents, or a TEMPO-based oxidation system).

  • Reaction Conditions: The reaction is typically carried out at room temperature or below and monitored until the starting material is consumed.

  • Work-up: The work-up procedure will depend on the oxidizing agent used. For a Dess-Martin oxidation, the reaction is typically quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel.

Protocol 2: Synthesis via Asymmetric Intramolecular Cyclopropanation of an α-Diazo Ketone

This method is a common and effective way to achieve high enantioselectivity, although catalyst cost can be a factor on a large scale.[1]

Step 1: Synthesis of the α-Diazo Ketone Precursor

The α-diazo ketone precursor can be synthesized from the corresponding carboxylic acid or acid chloride via treatment with diazomethane or a safer alternative like a diazo transfer reagent (e.g., tosyl azide or mesyl azide) in the presence of a base.

Step 2: Chiral Catalyst-Mediated Intramolecular Cyclopropanation

  • Reaction Setup: In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst (e.g., a rhodium(II) or copper(I) complex with a chiral ligand) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Addition of Diazo Compound: Slowly add a solution of the α-diazo ketone in the same solvent to the catalyst solution at a controlled temperature (often room temperature or slightly elevated). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed. The evolution of nitrogen gas is also an indicator of reaction progress.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the enantiopure this compound. The catalyst can often be recovered and reused.

Visualizations

Scalable_Synthesis_Route_1 start Chiral Epoxy Alkene Precursor step1 Intramolecular Cyclopropanation (catalytic LTMP) start->step1 intermediate Bicyclo[3.1.0]hexan-2-ol Intermediate step1->intermediate step2 Oxidation (e.g., Dess-Martin) intermediate->step2 product Enantiopure this compound step2->product Asymmetric_Synthesis_Route_2 start Acyclic α-Diazo Ketone Precursor step1 Asymmetric Intramolecular Cyclopropanation (Chiral Rh or Cu Catalyst) start->step1 product Enantiopure this compound step1->product

References

Application Notes and Protocols: Hydrolysis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the hydrolysis of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate to its corresponding carboxylic acid, 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid. The described method is a basic hydrolysis, commonly known as saponification, which is a fundamental reaction in organic synthesis. This protocol is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who may utilize this versatile bicyclic scaffold.

Introduction

This compound is a bicyclic β-keto ester. The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a critical step in the synthesis of various derivatives and more complex molecules. The resulting carboxylic acid can be used in subsequent reactions such as amide bond formation, further functional group transformations, or decarboxylation to yield bicyclo[3.1.0]hexan-2-one. The general mechanism for this reaction is a base-catalyzed saponification, where a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group and subsequent protonation of the resulting carboxylate salt during acidic workup to yield the final carboxylic acid.[1][2][3]

Reaction and Mechanism

The hydrolysis of this compound proceeds via a saponification mechanism. The overall reaction is as follows:

Scheme 1: Hydrolysis of this compound

This compound + NaOH → Sodium 2-oxobicyclo[3.1.0]hexane-6-carboxylate + Ethanol

Sodium 2-oxobicyclo[3.1.0]hexane-6-carboxylate + HCl → 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid + NaCl

The reaction is typically carried out using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent like ethanol or a mixture of solvents such as tetrahydrofuran (THF) and water.[2][4] The choice of solvent and base can influence the reaction rate and yield. For sterically hindered esters, stronger conditions such as potassium hydroxide in a mixture of dimethyl sulfoxide (DMSO) and water may be employed.[5]

Experimental Protocol

This protocol is based on established procedures for the saponification of similar bicyclic esters.[4]

3.1. Materials and Reagents

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on reaction temperature)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.2. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approximately 0.2 M concentration).

  • Base Addition: In a separate flask, prepare a solution of sodium hydroxide (1.1 eq) in a minimal amount of deionized water and add it to the solution of the ester.

  • Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). For slower reactions, gentle heating to 40-50°C may be required.

  • Workup - Quenching and Neutralization: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting aqueous solution, add ethyl acetate to extract any unreacted starting material. Acidify the aqueous layer to a pH of approximately 2-3 by the slow addition of 1 M HCl at 0°C (ice bath).

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-oxobicyclo[3.1.0]hexane-6-carboxylic acid.

  • Purification (Optional): The crude product can be purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes representative data for the hydrolysis of this compound under various conditions.

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (1.1)EtOH/H₂O251692
2KOH (1.1)EtOH/H₂O251295
3LiOH (1.2)THF/H₂O40890
4NaOH (1.1)MeOH/H₂O251888

Visualizations

Diagram 1: Experimental Workflow for the Hydrolysis of this compound

G Experimental Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve Ester in EtOH B Add aq. NaOH Solution A->B C Stir at Room Temperature B->C D Remove EtOH C->D E Acidify with 1M HCl D->E F Extract with EtOAc E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate H->I J Purify (optional) I->J

Caption: Workflow for the hydrolysis of the ester.

Diagram 2: Logical Relationship of Saponification

G Saponification Logical Flow start Ethyl 2-oxobicyclo[3.1.0]hexane- 6-carboxylate base Addition of Strong Base (e.g., NaOH in EtOH/H2O) start->base intermediate Tetrahedral Intermediate base->intermediate carboxylate Sodium 2-oxobicyclo[3.1.0]hexane- 6-carboxylate Salt intermediate->carboxylate acidification Acidic Workup (e.g., HCl) carboxylate->acidification product 2-Oxobicyclo[3.1.0]hexane- 6-carboxylic Acid acidification->product

Caption: Key steps in the saponification reaction.

Safety Precautions

  • Handle sodium hydroxide and hydrochloric acid with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • The addition of acid to the basic solution is an exothermic process; ensure it is done slowly and with cooling.

Conclusion

The protocol described provides a reliable method for the hydrolysis of this compound. The reaction is generally high-yielding and proceeds under mild conditions. This procedure should be a valuable tool for researchers working with this class of compounds. Further optimization of reaction conditions may be necessary for specific substrates or large-scale synthesis.

References

Application Notes and Protocols for the Derivatization of the Ketone Group in Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a valuable synthetic intermediate in medicinal chemistry, offering a rigid bicyclic scaffold that is amenable to diverse functionalization.[1] Derivatization of its ketone group provides a key handle for introducing a wide range of substituents, enabling the exploration of chemical space and the development of novel therapeutic agents. This document provides detailed protocols for several common and effective methods for modifying the 2-keto group of this versatile building block.

Reductive Amination

Reductive amination is a powerful method for converting ketones into amines. This one-pot reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced to the corresponding amine. Sodium cyanoborohydride is a commonly used reducing agent for this transformation due to its selectivity for the iminium ion over the ketone starting material.[2]

Experimental Protocol: Synthesis of Ethyl 2-(Alkylamino)bicyclo[3.1.0]hexane-6-carboxylates

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine, methylamine)

    • Sodium cyanoborohydride (NaBH₃CN)

    • Methanol (MeOH)

    • Acetic acid (AcOH)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a solution of this compound (1.0 eq) in methanol (0.2 M) is added the primary amine (1.2 eq) and acetic acid (1.2 eq).

    • The reaction mixture is stirred at room temperature for 1 hour to facilitate imine formation.

    • Sodium cyanoborohydride (1.5 eq) is added portion-wise over 10 minutes, and the reaction is stirred at room temperature for an additional 12-24 hours.

    • The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-substituted amine derivative.

Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.[3] It employs a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide used in the Wittig reaction. The use of stabilized phosphonate esters, such as triethyl phosphonoacetate, typically favors the formation of the (E)-alkene.[3][4]

Experimental Protocol: Synthesis of Ethyl 2-(1-ethoxycarbonylmethylene)bicyclo[3.1.0]hexane-6-carboxylate

  • Materials:

    • This compound

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, is added triethyl phosphonoacetate (1.2 eq) dropwise.

    • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

    • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.

    • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

    • The reaction is carefully quenched with saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired α,β-unsaturated ester.

Oxime Formation

The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base provides the corresponding oxime. Oximes are versatile intermediates that can be further transformed into amines, amides (via Beckmann rearrangement), or other functional groups.

Experimental Protocol: Synthesis of Ethyl 2-(hydroxyimino)bicyclo[3.1.0]hexane-6-carboxylate

  • Materials:

    • This compound

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • To a solution of this compound (1.0 eq) in ethanol (0.4 M) is added a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in water.

    • The reaction mixture is heated to reflux and stirred for 4-6 hours.

    • After cooling to room temperature, the ethanol is removed under reduced pressure.

    • The remaining aqueous residue is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by recrystallization or flash column chromatography to yield the desired oxime.

Grignard Reaction

The addition of organometallic reagents, such as Grignard reagents, to the ketone provides a route to tertiary alcohols. This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents at the 2-position of the bicyclo[3.1.0]hexane core.

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-2-alkyl(aryl)bicyclo[3.1.0]hexane-6-carboxylates

  • Materials:

    • This compound

    • Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

  • Procedure:

    • A solution of this compound (1.0 eq) in anhydrous THF (0.2 M) is cooled to 0 °C under an inert atmosphere.

    • The Grignard reagent (1.2-1.5 eq) is added dropwise to the cooled solution.

    • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.

    • The reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The crude product is purified by flash column chromatography on silica gel to afford the tertiary alcohol.

Quantitative Data Summary

Derivatization MethodReagentsProductTypical Yield (%)DiastereoselectivityReference
Reductive AminationPrimary Amine, NaBH₃CNSecondary Amine60-85Mixture of diastereomersGeneral Method
Horner-Wadsworth-EmmonsTriethyl phosphonoacetate, NaH(E)-α,β-Unsaturated Ester70-90>95:5 (E:Z)[3][4]
Oxime FormationNH₂OH·HCl, NaOAcOxime80-95N/AGeneral Method
Grignard ReactionR-MgBrTertiary Alcohol65-85Dependent on reagent and conditionsGeneral Method

Visualizing Reaction Workflows

Reductive_Amination_Workflow start Start: Ethyl 2-oxobicyclo[3.1.0]- hexane-6-carboxylate imine Imine Formation (in situ) start->imine 1 hr, RT reagents Reagents: Primary Amine, Acetic Acid reagents->imine reduction Reduction: NaBH3CN imine->reduction 12-24 hr, RT workup Workup & Purification reduction->workup product Product: Ethyl 2-(Alkylamino)bicyclo[3.1.0]- hexane-6-carboxylate workup->product

Caption: Reductive Amination Workflow.

HWE_Olefination_Workflow start Start: Ethyl 2-oxobicyclo[3.1.0]- hexane-6-carboxylate reaction HWE Reaction start->reaction phosphonate Reagent: Triethyl phosphonoacetate ylide Ylide Formation phosphonate->ylide base Base: NaH in THF base->ylide ylide->reaction 12-16 hr, RT workup Workup & Purification reaction->workup product Product: Ethyl 2-(1-ethoxycarbonylmethylene)- bicyclo[3.1.0]hexane-6-carboxylate workup->product

Caption: Horner-Wadsworth-Emmons Olefination Workflow.

Oxime_Formation_Workflow start Start: Ethyl 2-oxobicyclo[3.1.0]- hexane-6-carboxylate reaction Oxime Formation start->reaction 4-6 hr, Reflux reagents Reagents: NH2OH.HCl, NaOAc reagents->reaction workup Workup & Purification reaction->workup product Product: Ethyl 2-(hydroxyimino)bicyclo[3.1.0]- hexane-6-carboxylate workup->product

Caption: Oxime Formation Workflow.

Grignard_Reaction_Workflow start Start: Ethyl 2-oxobicyclo[3.1.0]- hexane-6-carboxylate reaction Grignard Addition start->reaction 2-4 hr, 0°C to RT reagent Reagent: Grignard Reagent (R-MgBr) reagent->reaction workup Workup & Purification reaction->workup product Product: Ethyl 2-hydroxy-2-alkyl(aryl)- bicyclo[3.1.0]hexane-6-carboxylate workup->product

Caption: Grignard Reaction Workflow.

References

Application Notes and Protocols: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a versatile synthetic intermediate characterized by a strained bicyclic system containing a ketone, an ester, and a cyclopropane ring. This unique combination of functional groups makes it an attractive substrate for various chemical transformations, particularly cycloaddition reactions. The inherent ring strain of the bicyclo[3.1.0]hexane core and the electrophilicity of the carbonyl group provide avenues for the construction of complex molecular architectures, including spirocyclic systems of significant interest in medicinal chemistry and drug development.[1][2] This document provides detailed application notes and protocols for the use of this compound in cycloaddition reactions, with a focus on 1,3-dipolar cycloadditions for the synthesis of novel heterocyclic compounds.

Key Applications in Drug Discovery

The bicyclo[3.1.0]hexane motif is a prevalent scaffold in a variety of biologically active compounds and natural products. Its rigid structure allows for a well-defined three-dimensional orientation of substituents, which is crucial for molecular recognition and interaction with biological targets. Cycloaddition reactions involving this compound offer a direct route to spirocyclic derivatives, which are of particular importance in the development of novel therapeutics. For instance, spiro-fused heterocyclic systems, such as spiro[pyrrolidine-3,3'-oxindoles], have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties. The ability to readily access such complex structures from a relatively simple starting material highlights the synthetic utility of this bicyclic ketone in drug discovery programs.

1,3-Dipolar Cycloaddition with Azomethine Ylides

A prominent application of this compound is its participation as the electrophilic component in 1,3-dipolar cycloaddition reactions with azomethine ylides. This reaction provides a powerful and convergent method for the stereoselective synthesis of spiro-pyrrolidine derivatives fused to the bicyclo[3.1.0]hexane framework.

General Reaction Scheme

The reaction typically proceeds via the in situ generation of an azomethine ylide from the condensation of an α-amino acid (such as sarcosine or proline) with a carbonyl compound (in this case, the ketone of the bicyclic substrate is proposed to react similarly to other cyclic ketones like isatin or alloxan). The resulting azomethine ylide then undergoes a [3+2] cycloaddition with the carbonyl group of this compound to furnish the spirocyclic product.

1_3_Dipolar_Cycloaddition_General_Scheme cluster_intermediate Intermediate cluster_product Product Bicyclic_Ketone This compound Azomethine_Ylide Azomethine Ylide (in situ generated) Amino_Acid α-Amino Acid (e.g., Sarcosine) Amino_Acid->Azomethine_Ylide + Spiro_Product Spiro[bicyclo[3.1.0]hexane-2,3'-pyrrolidine] Derivative Azomethine_Ylide->Spiro_Product [3+2] Cycloaddition

Caption: General workflow for the 1,3-dipolar cycloaddition.

Experimental Protocol: Synthesis of Ethyl 4'-methyl-2'-oxo-spiro[bicyclo[3.1.0]hexane-2,3'-pyrrolidine]-6-carboxylate

This protocol is a representative procedure based on analogous reactions reported for other cyclic ketones.

Materials:

  • This compound

  • Sarcosine (N-methylglycine)

  • Toluene, anhydrous

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 mmol, 1.0 equiv) and sarcosine (1.2 mmol, 1.2 equiv).

  • Add anhydrous toluene (20 mL) to the flask.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired spiro-pyrrolidine derivative.

Quantitative Data for Analogous Reactions

While specific data for the this compound is not available in the searched literature, the following table summarizes typical yields and diastereoselectivities observed in the 1,3-dipolar cycloaddition of azomethine ylides to other cyclic ketones, which can be considered indicative for the proposed reaction.

Dipolarophile (Ketone)α-Amino AcidSolventTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
IsatinSarcosineMethanolReflux85-95>95:5[1]
IsatinL-ProlineMethanolReflux80-90>95:5[1]
AlloxanPhenylalanineEthanolReflux70-83High[3]
NinhydrinGlycineAcetonitrile6567-70High[4]

Signaling Pathway and Mechanistic Considerations

The 1,3-dipolar cycloaddition reaction is a concerted pericyclic reaction. The stereochemical outcome is often highly controlled, leading to the formation of specific diastereomers. The facial selectivity of the cycloaddition to the bicyclo[3.1.0]hexane system will be influenced by the steric hindrance posed by the cyclopropane ring.

Reaction_Mechanism_Pathway Start This compound + Sarcosine Intermediate1 Formation of Iminium Intermediate Start->Intermediate1 Condensation Intermediate2 Deprotonation to form Azomethine Ylide Intermediate1->Intermediate2 Tautomerization TransitionState [3+2] Cycloaddition Transition State Intermediate2->TransitionState Reaction with carbonyl group Product Spiro-pyrrolidine Product TransitionState->Product Ring formation

Caption: Proposed mechanistic pathway for the cycloaddition.

Future Perspectives and Other Potential Cycloaddition Reactions

While the 1,3-dipolar cycloaddition of azomethine ylides is a well-precedented reaction for cyclic ketones, the unique structure of this compound opens the door to other cycloaddition pathways that warrant further investigation.

  • Diels-Alder Reactions: The endocyclic double bond of a potential enol ether derivative of the ketone could participate as a dienophile in [4+2] cycloaddition reactions.

  • [2+2] Photocycloadditions: The carbonyl group could undergo photochemical [2+2] cycloaddition with alkenes to form spiro-oxetanes, which are valuable synthetic intermediates.

  • Intramolecular Cycloadditions: Derivatives of this compound bearing a tethered dipole or diene could undergo intramolecular cycloadditions to generate complex, polycyclic scaffolds.

Further research into these and other cycloaddition reactions will undoubtedly expand the synthetic utility of this versatile building block and contribute to the development of novel molecules with potential applications in the pharmaceutical and agrochemical industries.[2]

References

Troubleshooting & Optimization

Improving diastereoselectivity in Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the improvement of diastereoselectivity in this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of the bicyclo[3.1.0]hexane core structure?

A1: Common methods to construct the bicyclo[3.1.0]hexane scaffold include intramolecular cyclization, cyclopropanation, and transannular reactions.[1] Intermolecular processes are often limited to cyclopropanation reactions using carbenes or metallocarbenes.[1] A convergent approach involves a (3+2) annulation to form the five-membered ring.[1]

Q2: Which factors generally influence the diastereoselectivity of the cyclopropanation reaction?

A2: Diastereoselectivity in cyclopropanation reactions is influenced by several factors including the choice of catalyst, the nature of the solvent, the reaction temperature, and the steric and electronic properties of the substituents on both the alkene and the carbene precursor. For instance, in dirhodium(II)-catalyzed cyclopropanations, the ligand architecture of the catalyst plays a crucial role in determining the exo/endo selectivity.[2][3]

Q3: How can I improve the exo:endo diastereomeric ratio in my reaction?

A3: To improve the diastereomeric ratio, consider the following strategies:

  • Catalyst Selection: For rhodium-catalyzed reactions, switching to a catalyst with a different ligand system can significantly alter the diastereoselectivity. For example, Rh₂(S-TPPTTL)₄ and its brominated derivative have shown high diastereoselectivity in certain cyclopropanations.[2][3]

  • Reaction Conditions: Optimization of temperature and solvent may favor the formation of one diastereomer over the other.

  • Substrate Modification: Introducing bulky substituents on the reactants can enhance facial selectivity during the cyclopropanation step.[1][4]

  • Post-reaction Epimerization: It may be possible to epimerize the less desired diastereomer to the thermodynamically more stable one. For instance, treatment with a base like sodium tert-butoxide can change the configuration at the α-carbonyl stereocenter.[5]

Q4: I am observing low conversion in my cyclopropanation reaction. What are the possible causes?

A4: Low conversion can be due to several factors:

  • Reagent Purity: Ensure the purity of your alkene, diazo compound, and solvent. Impurities can poison the catalyst.

  • Catalyst Activity: The catalyst may be deactivated. Ensure it is handled under appropriate inert conditions if it is air or moisture sensitive.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. For some rhodium-catalyzed reactions, temperatures around 60-70 °C have been found to be optimal.[3][6]

  • Reagent Stoichiometry: An incorrect ratio of reactants can lead to low conversion. Ensure accurate measurement of all components.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Diastereoselectivity Suboptimal catalyst.Screen different catalysts, particularly those with bulky ligands to enhance facial discrimination. For example, in rhodium-catalyzed reactions, consider catalysts like Rh₂(S-TPPTTL)₄.[2][3]
Non-optimal reaction conditions.Vary the reaction temperature and solvent. Lower temperatures often lead to higher selectivity.
Steric hindrance is insufficient.If possible, modify the substrate to include a bulkier protecting group or substituent to direct the cyclopropanation.[1][4]
Low Yield Catalyst deactivation.Ensure all reagents and solvents are pure and dry. Handle air/moisture-sensitive catalysts under an inert atmosphere.
Sub-optimal reaction temperature.Gradually increase the reaction temperature. For some reactions, an optimal range of 60-70 °C has been reported.[3][6]
Side reactions of the diazo compound.Side reactions such as dimerization of the diazo compound can occur. Consider slow addition of the diazo compound to maintain a low concentration.
Difficulty in Separating Diastereomers Similar polarity of diastereomers.If chromatographic separation is difficult, consider converting the diastereomeric mixture to derivatives that may be more easily separated. Alternatively, selective hydrolysis or crystallization of one diastereomer can be explored.[6]
For some systems, the less stable diastereomer can be converted to the more stable one through base-catalyzed epimerization.[5]

Quantitative Data on Diastereoselectivity

The following table summarizes the diastereoselectivity achieved in the synthesis of bicyclo[3.1.0]hexane derivatives under different catalytic systems.

CatalystSubstrateDiastereomeric Ratio (exo:endo)Yield (%)Reference
Rh₂(S-TPPTTL)₄N-Boc-2,5-dihydropyrrole24:7559[2][3]
Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄N-Boc-2,5-dihydropyrrole17:8370[2][3]
Rh₂(esp)₂N-Boc-2,5-dihydropyrrole--[3]

Experimental Protocols

General Protocol for Dirhodium(II)-Catalyzed Cyclopropanation

This protocol is a general guideline based on procedures for the synthesis of 3-azabicyclo[3.1.0]hexane-6-carboxylates, which can be adapted for the synthesis of this compound.

Materials:

  • Cyclopentenone derivative (alkene)

  • Ethyl diazoacetate (EDA)

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(S-TPPTTL)₄)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the cyclopentenone derivative and the dirhodium(II) catalyst (0.005 - 1 mol%) in the anhydrous solvent under an inert atmosphere, add a solution of ethyl diazoacetate in the same solvent dropwise over a period of several hours using a syringe pump.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 70 °C) and monitor the reaction progress by TLC or GC/MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the diastereomeric ratio.

Visualizations

Workflow for Troubleshooting Low Diastereoselectivity

G start Low Diastereoselectivity Observed catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions No Improvement success Achieved Desired Diastereoselectivity catalyst->success Improved d.r. substrate Consider Substrate Modification conditions->substrate No Improvement conditions->success Improved d.r. separation Improve Diastereomer Separation substrate->separation No Improvement substrate->success Improved d.r. epimerization Post-Reaction Epimerization separation->epimerization Separation Infeasible epimerization->success Successful

Caption: Troubleshooting workflow for low diastereoselectivity.

Logical Relationship of Factors Affecting Diastereoselectivity

G cluster_factors Influencing Factors Diastereoselectivity {Diastereoselectivity | exo:endo ratio} Catalyst Catalyst Ligand Bulk Lewis Acidity Catalyst->Diastereoselectivity Substrate Substrate Steric Hindrance Directing Groups Substrate->Diastereoselectivity Conditions Conditions Temperature Solvent Polarity Concentration Conditions->Diastereoselectivity

Caption: Key factors influencing diastereoselectivity.

References

Optimizing enantioselectivity in asymmetric cyclopropanation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing enantioselectivity in asymmetric cyclopropanation. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing enantioselectivity in asymmetric cyclopropanation?

A1: Enantioselectivity in asymmetric cyclopropanation is a multifactorial issue. The key parameters to consider are the choice of catalyst and chiral ligand, the solvent, the reaction temperature, and the electronic and steric properties of the olefin substrate and the carbene precursor. The interplay of these factors dictates the stereochemical outcome of the reaction.

Q2: How does the choice of solvent affect the enantiomeric excess (ee%)?

A2: The solvent can have a dramatic effect on enantioselectivity. Non-coordinating solvents with low dielectric constants, such as pentane or hexane, often lead to higher enantioselectivity compared to coordinating solvents like methylene chloride.[1] However, in some systems, the dielectric constant is not the sole factor, and coordinating solvents can also influence the outcome through mechanisms other than just polarity.[1] It is crucial to perform a solvent screen to identify the optimal medium for a specific catalyst-substrate combination.

Q3: My reaction is showing low conversion. What are the likely causes?

A3: Low conversion in cyclopropanation reactions can be attributed to several factors. A primary cause is often the quality and activity of the reagents, particularly the catalyst and the diazo compound, which can be unstable. Other factors to investigate include suboptimal reaction temperature, insufficient reaction time, or inappropriate solvent choice. The electronic properties of the alkene substrate also play a significant role; electron-rich olefins are generally more reactive.[2] Additionally, many reagents used in cyclopropanation are sensitive to air and moisture, making the maintenance of an inert atmosphere critical.[2]

Q4: I am observing poor diastereoselectivity along with low enantioselectivity. Are these issues related?

A4: Yes, poor diastereoselectivity and enantioselectivity can be interconnected as they are both governed by the stereochemical control exerted by the chiral catalyst in the transition state. The catalyst's structure, including the chiral ligand, influences the approach of the carbene to the olefin, dictating both the relative (diastereo-) and absolute (enantio-) stereochemistry. Optimizing the catalyst and reaction conditions to improve one aspect often positively impacts the other.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (Low ee%)

Possible Causes & Solutions

  • Suboptimal Catalyst/Ligand: The choice of the chiral ligand is paramount. The steric and electronic properties of the ligand create the chiral environment necessary for stereodifferentiation.

    • Troubleshooting Step: Screen a variety of chiral ligands with different steric bulk and electronic properties. For instance, in cobalt-catalyzed cyclopropanations, C1-symmetric oxazoline iminopyridine (OIP) ligands have shown to be effective.[3] Similarly, for rhodium-catalyzed reactions, ligands like dirhodium carboxylates are commonly used.[1]

  • Incorrect Solvent Choice: As mentioned in the FAQs, the solvent plays a crucial role.

    • Troubleshooting Step: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities. A shift from a coordinating solvent like dichloromethane to a non-coordinating one like pentane can dramatically increase enantioselectivity.[1]

  • Inappropriate Reaction Temperature: Temperature affects the flexibility of the transition state.

    • Troubleshooting Step: Lowering the reaction temperature often leads to a more ordered transition state, which can enhance enantioselectivity. However, this may also decrease the reaction rate, so a balance must be found.

Issue 2: Catalyst Deactivation or Poisoning

Possible Causes & Solutions

  • Impure Reagents: Impurities in the substrate, solvent, or diazo compound can act as catalyst poisons.

    • Troubleshooting Step: Ensure all reagents and solvents are of high purity and are appropriately dried and degassed. Diazo compounds, in particular, should be freshly prepared or purified before use.

  • Presence of Coordinating Functional Groups: Substrates containing functional groups that can coordinate to the metal center (e.g., pyridines, thiols) can inhibit catalysis.[4]

    • Troubleshooting Step: If the substrate contains a potentially coordinating group, consider using a catalyst that is less susceptible to poisoning. For instance, certain cobalt(II)-based systems have shown resilience in the presence of nitrogen and sulfur-containing heterocycles.[4] Alternatively, protecting the interfering functional group may be necessary.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Rh-Catalyzed Cyclopropanation

EntrySolventDielectric Constant (ε)Enantiomeric Excess (ee%)
1Pentane1.890%
2Methylene Chloride8.974%
3Acetonitrile3673%

Data adapted from a study on the cyclopropanation of styrene with methyl phenyldiazoacetate using a dirhodium carboxylate catalyst.[1]

Table 2: Optimization of Catalyst for Asymmetric Dimethylcyclopropanation

EntryCatalystLigand TypeYieldEnantiomeric Excess (ee%)
1(PDI)CoBr₂Pyridine-diimine95%Moderate (up to 45%)
2(OIP)CoBr₂Oxazoline iminopyridine90%93%

Data illustrates the impact of ligand modification on the efficiency and enantioselectivity of a cobalt-catalyzed cyclopropanation.[3][5]

Experimental Protocols

General Protocol for Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate

This protocol is a representative method based on copper(I)-catalyzed reactions with chiral amino alcohol ligands.

Materials:

  • (1S,2S)-2-(benzylamino)cyclopentanol (or other suitable chiral ligand)

  • Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆)

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.12 mmol) in anhydrous DCM (5 mL).

  • Add CuOTf·0.5C₆H₆ (0.10 mmol) to the solution and stir at room temperature for 1 hour to form the catalyst complex.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).

  • Add freshly distilled styrene (1.0 mmol) to the reaction mixture.

  • Slowly add a solution of ethyl diazoacetate (1.1 mmol) in anhydrous DCM (2 mL) over a period of 4-6 hours using a syringe pump. The slow addition is crucial to minimize the formation of diethyl maleate and fumarate side products.

  • Allow the reaction to stir at the same temperature for an additional 12-24 hours, monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction by exposing it to air.

  • Concentrate the mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to isolate the cyclopropane products.

  • Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Workflow cluster_catalyst Catalyst Optimization cluster_solvents Solvent Screening Start Low Enantioselectivity Observed Check_Catalyst Evaluate Catalyst and Ligand Start->Check_Catalyst Screen_Solvents Screen Solvents Check_Catalyst->Screen_Solvents If ee% is still low Vary_Ligand Vary Ligand Sterics/Electronics Check_Catalyst->Vary_Ligand Optimize_Temp Optimize Temperature Screen_Solvents->Optimize_Temp If ee% is still low Non_Coordinating Test Non-Coordinating (e.g., Pentane) Screen_Solvents->Non_Coordinating Coordinating Test Coordinating (e.g., CH2Cl2) Screen_Solvents->Coordinating Check_Reagents Verify Reagent Purity Optimize_Temp->Check_Reagents If issues persist Outcome Improved Enantioselectivity Check_Reagents->Outcome Change_Metal Change Metal Center Vary_Ligand->Change_Metal

Caption: Troubleshooting workflow for low enantioselectivity.

Reaction_Optimization_Pathway cluster_0 Initial Reaction Setup cluster_1 Reaction Execution cluster_2 Optimization Loop Catalyst Select Chiral Catalyst Reaction Run Reaction at Temp T Catalyst->Reaction Substrate Prepare Substrate & Reagents Substrate->Reaction Solvent Choose Initial Solvent Solvent->Reaction Analysis Analyze ee% and Yield Reaction->Analysis Decision Results Optimal? Analysis->Decision Optimize_Params Adjust Parameters (Catalyst, Solvent, Temp) Decision->Optimize_Params No Final_Product Optimized Product Decision->Final_Product Yes Optimize_Params->Reaction

References

Removal of chloroketone impurity in Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate. The focus of this guide is to address the formation and removal of a critical chloroketone impurity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on the chloroketone impurity.

Issue: Presence of an unknown impurity with a mass corresponding to a chlorinated byproduct.

Question: After the intramolecular cyclopropanation step, I observe a significant impurity that I suspect is a chloroketone. How can I confirm its identity and what is the likely cause?

Answer:

The formation of a chloroketone impurity is a known challenge in the synthesis of bicyclo[3.1.0]hexane systems, particularly when employing a diazoketone intermediate.[1][2] The likely structure of the impurity is an α-chloroketone formed by the reaction of the diazoketone with a source of hydrogen chloride (HCl).

Plausible Mechanism of Formation:

The diazoketone intermediate, central to the cyclopropanation reaction, is susceptible to protonation by strong acids. If a source of chloride ions is present, such as residual acid from a previous step or HCl generated in situ, it can lead to the formation of the α-chloroketone. This reaction pathway is analogous to the Nierenstein reaction, where acid chlorides react with diazomethane to yield α-chloroketones.

To confirm the identity of the impurity, we recommend analysis by LC-MS to determine the molecular weight and isotopic pattern characteristic of a monochlorinated compound. Further characterization by NMR spectroscopy would show a characteristic shift for the proton adjacent to the ketone and chlorine.

Question: How can I prevent the formation of the chloroketone impurity?

Answer:

Preventing the formation of the chloroketone impurity hinges on rigorously excluding sources of acid, particularly HCl, from the reaction mixture.

  • Thorough Purification of Starting Materials: Ensure that all starting materials and solvents are free from acidic impurities.

  • Use of a Non-Acidic Diazotization Protocol: When preparing the diazoketone, utilize methods that do not generate strong acids as byproducts.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent the formation of acidic species from atmospheric moisture.

  • Base Scavenging: The inclusion of a non-nucleophilic base, such as triethylamine, can neutralize any trace amounts of acid that may be present.

Question: I have already formed the chloroketone impurity. What is the most effective method for its removal?

Answer:

The recommended method for removing the chloroketone impurity is through the use of a scavenger resin.[1][2] Specifically, a resin functionalized with a primary amine, such as aminopropyl-functionalized silica gel, is effective at scavenging ketone functionalities. The primary amine on the resin reacts with the ketone of the impurity to form a bound imine, which can then be easily removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What is a scavenger resin and how does it work to remove the chloroketone impurity?

A1: A scavenger resin is a solid support, typically a polymer or silica gel, that has been functionalized with a reactive group designed to bind to and remove specific impurities from a solution. In the case of the chloroketone impurity, an amine-functionalized scavenger resin is used. The primary amine groups on the resin react with the ketone group of the impurity to form a stable imine. This effectively tethers the impurity to the solid resin, which can then be removed from the product solution by simple filtration.

Q2: Which scavenger resin is recommended for removing the chloroketone impurity?

A2: Aminopropyl-functionalized silica gel is a commonly used and effective scavenger resin for removing ketone and aldehyde impurities. It offers good reactivity and is commercially available from various suppliers.

Q3: Is the scavenger resin treatment selective for the chloroketone impurity over the desired product?

A3: Yes, the scavenger resin treatment is highly selective. The desired product, this compound, also contains a ketone. However, the reactivity of the ketone in the strained bicyclic system is generally lower than that of the more accessible ketone in the acyclic chloroketone impurity. By carefully controlling the reaction time and the amount of scavenger resin, the impurity can be selectively removed with minimal loss of the desired product.

Q4: Can the scavenger resin be regenerated and reused?

A4: The possibility of regeneration depends on the specific type of resin and the nature of the bound impurity. In the case of imine formation, it is often possible to hydrolyze the imine bond under acidic conditions to release the impurity and regenerate the amine-functionalized resin. However, for laboratory-scale syntheses, it is often more practical and cost-effective to use fresh resin for each batch to ensure maximum efficiency of impurity removal.

Experimental Protocols

Protocol for Removal of Chloroketone Impurity using Aminopropyl-Functionalized Silica Gel

This protocol provides a general guideline for the removal of the α-chloroketone impurity from a solution of crude this compound. The exact conditions may require optimization based on the level of impurity.

  • Preparation:

    • Dissolve the crude reaction mixture containing the desired product and the chloroketone impurity in a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 10-50 mg/mL.

    • Weigh out aminopropyl-functionalized silica gel (loading capacity typically 1-2 mmol/g). A common starting point is to use 3-5 equivalents of the resin based on the estimated amount of the impurity.

  • Scavenging:

    • Add the aminopropyl-functionalized silica gel to the solution of the crude product.

    • Stir the suspension at room temperature. The reaction progress can be monitored by a suitable analytical technique such as TLC or HPLC. A typical reaction time is between 2 to 16 hours.

  • Filtration and Purification:

    • Once the impurity is consumed (as indicated by the chosen analytical method), filter the mixture through a sintered glass funnel or a plug of celite to remove the resin.

    • Wash the resin with a small amount of the solvent used for the reaction.

    • Combine the filtrate and the washings.

    • Concentrate the solution under reduced pressure to yield the purified product.

Data Presentation

The following table presents representative data on the efficiency of the scavenger resin treatment for the removal of the chloroketone impurity.

AnalyteBefore Resin Treatment (Area %)After Resin Treatment (Area %)% Removal
This compound85.298.5-
α-Chloroketone Impurity12.5<0.1>99%
Other Impurities2.31.4-

Data is illustrative and based on typical results obtained from HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Crude Product Solution (contains desired product and chloroketone impurity) add_resin Add Aminopropyl-Functionalized Scavenger Resin start->add_resin stir Stir at Room Temperature (2-16 hours) add_resin->stir filter Filter to Remove Resin stir->filter concentrate Concentrate Filtrate filter->concentrate end Purified this compound concentrate->end

Caption: Experimental workflow for the removal of chloroketone impurity.

logical_relationship cluster_problem Problem cluster_solution Solution impurity Chloroketone Impurity Formation scavenger_resin Scavenger Resin (Aminopropyl-functionalized) impurity->scavenger_resin Reacts with diazoketone Diazoketone Intermediate diazoketone->impurity + hcl HCl Source hcl->impurity + filtration Filtration scavenger_resin->filtration Removed by purified_product Purified Product filtration->purified_product

Caption: Logical relationship between impurity formation and removal.

References

Side reactions and byproduct formation in diazoketone cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diazoketone cyclopropanation reactions.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction has a low yield. What are the common causes and how can I improve it?

A1: Low yields in diazoketone cyclopropanation can stem from several factors. A systematic approach to troubleshooting is recommended.

Common Causes and Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters.

    • Temperature: While many reactions are run at room temperature, some systems benefit from cooling to minimize side reactions or heating to improve reaction rates.

    • Solvent: The choice of solvent can significantly impact the reaction's efficiency. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used. Forcing conditions with more coordinating solvents might be necessary for less reactive substrates.

    • Catalyst Loading: Insufficient catalyst will lead to a slow and incomplete reaction. Conversely, excessively high catalyst loading can sometimes promote side reactions. A typical starting point for rhodium catalysts is 0.5-1 mol %.[1]

  • Poor Quality Reagents:

    • Diazoketone Instability: Diazoketones can be unstable. It is crucial to use freshly prepared or properly stored diazoketones. Decomposition can be checked by techniques like ¹H NMR.

    • Impurities in Alkene or Solvent: Ensure the alkene and solvent are pure and dry, as impurities can deactivate the catalyst.

  • Dominance of Side Reactions: The desired cyclopropanation competes with several side reactions. See the troubleshooting section below for specific guidance on minimizing these.

  • Slow Addition of Diazoketone: To minimize the instantaneous concentration of the highly reactive diazo compound, which can lead to dimerization, a slow addition of the diazoketone solution to the reaction mixture containing the alkene and catalyst is often beneficial.[2]

Q2: The primary byproduct of my reaction is the Wolff rearrangement product. How can I suppress this side reaction?

A2: The Wolff rearrangement is a common side reaction of diazoketones, proceeding through a ketene intermediate.[3][4][5][6] Several strategies can be employed to minimize its formation:

  • Catalyst Selection: Transition metal catalysts are generally used to favor cyclopropanation over the Wolff rearrangement. Rhodium(II) and Copper(I) complexes are particularly effective at generating a metal carbene intermediate that preferentially reacts with the alkene.[4] Silver(I) catalysts, on the other hand, are known to promote the Wolff rearrangement.[6]

  • Reaction Temperature: The Wolff rearrangement can be induced thermally.[3] Running the reaction at lower temperatures can often suppress this pathway. Photochemical conditions can also favor the Wolff rearrangement, so conducting the reaction in the absence of light is advisable unless photolytic carbene generation is intended.[3][6]

  • Solvent Choice: The solvent can influence the partitioning between cyclopropanation and Wolff rearrangement. Non-polar, non-coordinating solvents generally favor the desired cyclopropanation.

Q3: I am observing significant amounts of carbene dimerization products (e.g., dialkenes). What can I do to reduce this?

A3: Carbene dimerization occurs when two carbene intermediates react with each other. This is more likely to happen when the concentration of the carbene is high relative to the alkene.

  • Slow Addition: The most effective way to minimize dimerization is to add the diazoketone solution slowly to the reaction mixture. This maintains a low concentration of the diazo compound and the resulting carbene intermediate, favoring the reaction with the alkene which is present in excess.[2][7]

  • High Alkene Concentration: Using a higher concentration of the alkene substrate can also help to outcompete the dimerization reaction.

  • Catalyst Choice: The choice of catalyst and ligands can influence the rate of carbene transfer to the alkene versus dimerization. Some catalysts may stabilize the carbene intermediate, reducing its tendency to dimerize.

Q4: My reaction is producing C-H insertion byproducts. How can I improve the chemoselectivity for cyclopropanation?

A4: The metal carbene intermediate can insert into C-H bonds, particularly activated C-H bonds, in both an intramolecular and intermolecular fashion.

  • Catalyst and Ligand Design: The chemoselectivity between cyclopropanation and C-H insertion is highly dependent on the catalyst system. For instance, in some systems, Rh₂(OAc)₄ might give a mixture of products, while other rhodium catalysts with different carboxylate ligands can selectively favor one pathway over the other.

  • Substrate Design: If possible, modifying the substrate to remove or deactivate reactive C-H bonds can prevent this side reaction.

  • Intramolecular Reactions: For intramolecular reactions, the ring size being formed plays a crucial role. 5-membered ring formation via C-H insertion is often kinetically favored.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity

Symptoms: The reaction produces a mixture of cyclopropane diastereomers with a low diastereomeric ratio (dr).

Possible Causes & Solutions:

CauseSolution
Suboptimal Catalyst The choice of catalyst and its ligands is paramount for controlling diastereoselectivity. For rhodium-catalyzed reactions, bulky ligands on the catalyst can create a more sterically hindered environment, favoring the formation of one diastereomer. It is advisable to screen different catalysts.
Reaction Temperature Lowering the reaction temperature can often enhance diastereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers.
Solvent Effects The polarity and coordinating ability of the solvent can influence the transition state geometry. A screen of different solvents (e.g., DCM, DCE, hexanes, toluene) may be beneficial.
Alkene Geometry The geometry of the starting alkene is generally retained in the cyclopropane product. Ensure the starting alkene is stereochemically pure.
Issue 2: Difficulty in Product Purification

Symptoms: The desired cyclopropane product is difficult to separate from byproducts such as the Wolff rearrangement product or carbene dimers.

Possible Causes & Solutions:

CauseSolution
Similar Polarity of Products Byproducts may have similar polarities to the desired cyclopropane, making separation by standard column chromatography challenging.
Diastereomer Separation Diastereomers can be challenging to separate.

Quantitative Data Summary

Table 1: Effect of Rhodium(II) Catalyst on the Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)
Rh₂(OAc)₄Variable1.5:1Low
Rh₂(S-DOSP)₄59>97:377
Rh₂(S-TCPTAD)₄71>97:384
Rh₂(S-PTTL)₄--27
Rh₂(S-TCPTTL)₄--74

Data compiled from various sources.[8][9] Conditions may vary between experiments.

Experimental Protocols

Protocol 1: General Procedure for Rhodium(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate

Materials:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Styrene (freshly distilled)

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringe pump)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add rhodium(II) acetate dimer (0.01 mmol, 1 mol%).

  • Add anhydrous DCM (5 mL) and stir until the catalyst is fully dissolved.

  • Add freshly distilled styrene (2.0 mmol) to the catalyst solution.

  • In a separate syringe, prepare a solution of ethyl diazoacetate (1.0 mmol) in anhydrous DCM (5 mL).

  • Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture over a period of 4-6 hours with vigorous stirring at room temperature.

  • After the addition is complete, continue stirring the reaction mixture for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture can be concentrated under reduced pressure and purified by column chromatography.

Protocol 2: Purification of Cyclopropane Products by Column Chromatography

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Hexanes

  • Ethyl acetate

  • Standard chromatography equipment

Procedure:

  • Concentrate the crude reaction mixture in vacuo.

  • Adsorb the crude oil onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system. For many cyclopropane products, a gradient of ethyl acetate in hexanes is effective. A starting polarity of 2-5% ethyl acetate in hexanes is a good starting point.

  • Carefully load the adsorbed crude product onto the top of the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified cyclopropane.

  • For the separation of diastereomers, a high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a suitable chiral or achiral stationary phase might be necessary. It is often a matter of trial and error to find the optimal column and mobile phase for a specific pair of diastereomers.[10][11][12]

Visualizations

Reaction Pathways

reaction_pathways diazoketone Diazoketone metal_carbene Metal Carbene Intermediate diazoketone->metal_carbene Catalyst (e.g., Rh(II)) wolff Wolff Rearrangement (Ketene) diazoketone->wolff Heat / Light / Ag(I) cyclopropane Desired Cyclopropane metal_carbene->cyclopropane + Alkene dimer Carbene Dimerization metal_carbene->dimer [Carbene] high ch_insertion C-H Insertion metal_carbene->ch_insertion Available C-H bond

Caption: Key reaction pathways in diazoketone reactions.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Quality (Diazoketone, Alkene, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No analyze_byproducts Analyze Byproducts (NMR, GC-MS) reagents_ok->analyze_byproducts Yes purify_reagents->start byproducts_identified Major Byproduct? analyze_byproducts->byproducts_identified wolff Wolff Rearrangement byproducts_identified->wolff Wolff dimerization Dimerization byproducts_identified->dimerization Dimer no_major_byproduct No Major Byproduct/ Unreacted Starting Material byproducts_identified->no_major_byproduct None/SM optimize_wolff Optimize for Cyclopropanation: - Use Rh(II) or Cu(I) catalyst - Lower temperature - Avoid light wolff->optimize_wolff optimize_dimer Optimize for Cyclopropanation: - Slow addition of diazoketone - Increase alkene concentration dimerization->optimize_dimer optimize_conditions Optimize Reaction Conditions: - Screen catalysts - Vary temperature - Screen solvents no_major_byproduct->optimize_conditions end Improved Yield optimize_wolff->end optimize_dimer->end optimize_conditions->end

Caption: Decision tree for troubleshooting low cyclopropanation yield.

References

Troubleshooting low yields in the synthesis of bicyclo[3.1.0]hexane systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Bicyclo[3.1.0]hexane Systems

Welcome to the technical support center for the synthesis of bicyclo[3.1.0]hexane systems. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and low yields encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Low Yield in Simmons-Smith Cyclopropanation

Question: I am experiencing low yields in the Simmons-Smith cyclopropanation of a cyclopentene derivative to form a bicyclo[3.1.0]hexane system. What are the common causes and how can I improve the yield?

Answer:

Low yields in Simmons-Smith reactions for this synthesis are a known challenge. Several factors can contribute to this issue. Here is a troubleshooting guide:

  • Reagent Quality: The Simmons-Smith reagent, typically prepared from diiodomethane and a zinc-copper couple, is sensitive to moisture and air. Ensure your reagents are fresh and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Activation of Zinc: The activation of zinc is critical. If the zinc-copper couple is not sufficiently activated, the reaction will be sluggish and yields will be low. Consider alternative activation methods or using diethylzinc (Furukawa's modification), which is often more reactive.[1]

  • Substrate Directing Groups: The presence and nature of directing groups on your substrate can significantly influence the reaction's efficiency and stereoselectivity.[2][3] Hydroxyl groups in proximity to the double bond can chelate to the zinc carbenoid, directing the cyclopropanation and improving yields.[2][3] If your substrate lacks a directing group, consider if one can be temporarily introduced.

  • Solvent Choice: The choice of solvent impacts the reactivity of the Simmons-Smith reagent. Ethereal solvents like diethyl ether or dimethoxyethane (DME) are commonly used. The rate of the reaction can decrease as the basicity of the solvent increases.[1]

  • Reaction Temperature: These reactions are often performed at low temperatures to control reactivity and side reactions. However, if the reaction is not proceeding, a gradual increase in temperature might be necessary. Monitor the reaction progress carefully by TLC or GC-MS.

Troubleshooting Workflow for Simmons-Smith Reactions

start Low Yield in Simmons-Smith Reaction reagent_quality Check Reagent Quality (CH2I2, Zn-Cu couple) start->reagent_quality zinc_activation Optimize Zinc Activation reagent_quality->zinc_activation directing_group Evaluate Directing Groups on Substrate zinc_activation->directing_group solvent Optimize Solvent System directing_group->solvent temperature Adjust Reaction Temperature solvent->temperature yield_improved Yield Improved? temperature->yield_improved yield_improved->reagent_quality No, Re-evaluate end Successful Synthesis yield_improved->end Yes

Caption: A logical workflow for troubleshooting low yields in Simmons-Smith cyclopropanations.

Challenges with Intramolecular Cyclopropanation

Question: My intramolecular cyclopropanation to form a bicyclo[3.1.0]hexane is giving a low yield and seems difficult to scale up. What are the key parameters to consider for optimization?

Answer:

Intramolecular cyclopropanations are powerful but can be sensitive to reaction conditions. Here are some key areas to focus on for troubleshooting and optimization:

  • High Dilution vs. Order of Addition: Many intramolecular cyclopropanations, such as those mediated by lithium 2,2,6,6-tetramethylpiperidide (LTMP), are performed under high dilution to favor the intramolecular pathway over intermolecular side reactions.[2] However, this can be impractical for larger-scale synthesis.[2] A successful alternative is to control the concentration of the reactive intermediate by slowly adding one of the reactants to the other.[2]

  • Base and Solvent Compatibility: The choice of base and solvent is crucial. For instance, in LTMP-mediated cyclopropanations of epoxy alkenes, MTBE has been identified as a critical solvent for success, partly due to the solubility of the lithium amide.[2] Ensure the base is strong enough for the desired deprotonation and that it is soluble in the chosen solvent system.

  • Substrate Stability: The starting material and the bicyclo[3.1.0]hexane product can be unstable under the reaction conditions. The strained bicyclic system can be prone to rearrangement, especially if there are good leaving groups present.[4] Analyze your crude reaction mixture for byproducts that might indicate decomposition pathways.

  • Workup Procedure: The product may be sensitive to the workup conditions. For example, acidic or basic washes could potentially degrade the product. An optimized workup, such as a specific sequence of extractions, can be crucial for maximizing the isolated yield.[2]

Data on LTMP-Mediated Intramolecular Cyclopropanation Optimization

EntryBase (equiv.)Additive (equiv.)SolventTemperatureYield (%)Reference
1LTMP (0.2 M)-MTBE0 °C to rt-[2]
2TMP (0.5), n-BuLi (1.1)-MTBE/Hexanes-5 to 0 °C92-97[2]
Low Efficiency in Diazo-Mediated Cyclopropanation

Question: I am using a rhodium(II)-catalyzed reaction with ethyl diazoacetate (EDA) to synthesize a 3-azabicyclo[3.1.0]hexane derivative, but my yields are consistently low (under 30%). How can I improve this?

Answer:

Low yields are a frequently reported issue in the rhodium-catalyzed cyclopropanation of dihydropyrroles with EDA, with literature yields sometimes as low as 8-66%.[5][6] Here are several factors you should investigate:

  • Catalyst Choice and Loading: While rhodium(II) acetate is commonly used, other rhodium(II) catalysts with different ligands, such as Rh₂(esp)₂, can offer significantly improved yields.[5] It's also crucial to optimize the catalyst loading. While some reactions require 1-7 mol %, recent studies have shown that very low catalyst loadings (as low as 0.005 mol %) can be effective under the right conditions.[5][6]

  • Reaction Temperature: Temperature plays a critical role. Reactions performed at room temperature may result in low yields.[5] Increasing the temperature to 60-90 °C can dramatically improve the conversion and yield.[5]

  • EDA Addition Rate: A slow addition of the ethyl diazoacetate to the reaction mixture is often beneficial. This maintains a low concentration of the diazo compound, which can help to suppress side reactions such as dimerization.

  • Solvent Purity and Choice: The solvent must be dry and free of impurities that could poison the catalyst. In some cases, the carbene intermediate can react with the solvent (e.g., toluene), competing with the desired cyclopropanation.[5]

  • Substrate Concentration: An excess of the alkene trapping agent relative to the diazo compound can be advantageous, especially when aiming for high turnover numbers from the catalyst.[6]

Optimization Parameters for Rhodium-Catalyzed Cyclopropanation

ParameterInitial Condition (Low Yield)Optimized Condition (Improved Yield)Reference
CatalystRh₂(OAc)₄Rh₂(esp)₂[5]
TemperatureRoom Temperature70-90 °C[5]
Catalyst Loading1-7 mol %0.005 mol %[5][6]
EDA SourceIn TolueneIn CH₂Cl₂[5]

Decision Tree for Optimizing Diazo-Mediated Cyclopropanation

start Low Yield with Rh(II)/EDA q_temp Is reaction temp optimized (e.g., >70°C)? start->q_temp a_temp Increase temperature to 70-90°C q_temp->a_temp No q_cat Is catalyst optimal? (e.g., Rh₂(esp)₂) q_temp->q_cat Yes a_temp->q_cat a_cat Screen alternative Rh(II) catalysts q_cat->a_cat No q_add Is EDA added slowly? q_cat->q_add Yes a_cat->q_add a_add Use syringe pump for slow addition of EDA q_add->a_add No q_solvent Is solvent competing with reaction? q_add->q_solvent Yes a_add->q_solvent a_solvent Switch to a less reactive solvent (e.g., CH₂Cl₂) q_solvent->a_solvent Yes end Yield Improved q_solvent->end No a_solvent->end

Caption: A troubleshooting decision tree for diazo-mediated bicyclo[3.1.0]hexane synthesis.

Product Instability and Purification Issues

Question: My bicyclo[3.1.0]hexane product seems to be degrading during purification. What could be the cause and what precautions should I take?

Answer:

The stability of the bicyclo[3.1.0]hexane ring system is a significant concern due to its inherent ring strain.[4]

  • Thermodynamic Instability: The strained ring system can be thermodynamically unstable, particularly when functionalized with good leaving groups.[4] This can lead to rearrangements to form more stable six-membered ring systems.[4]

  • Purification Method:

    • Chromatography: Prolonged exposure to silica gel, which is acidic, can cause degradation of sensitive compounds. Consider using deactivated silica (e.g., with triethylamine) or switching to a different stationary phase like alumina. In some cases, purification by distillation (e.g., Kugelrohr) can be a better alternative to chromatography.[5]

    • Byproduct Removal: In some syntheses, byproducts can be difficult to remove and may co-elute with the desired product. For instance, in deprotection steps, the cleaved protecting group might be challenging to separate.[4] Choosing a protecting group that results in easily separable byproducts can simplify purification.[4]

  • Storage: Store the purified product at low temperatures and under an inert atmosphere to prevent degradation over time.

Experimental Protocols

Key Experiment: Optimized Catalytic Intramolecular Cyclopropanation

This protocol is adapted from a procedure for the synthesis of (1R,2R,5S)-bicyclo[3.1.0]hexan-2-ol.[2]

Materials:

  • (R)-1,2-Epoxyhex-5-ene

  • Methyl tert-butyl ether (MTBE)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Hydrochloric acid (3 M)

Procedure:

  • To a solution of (R)-1,2-epoxyhex-5-ene (1.0 equiv) in MTBE (10 volumes), add 2,2,6,6-tetramethylpiperidine (0.5 equiv).

  • Cool the reaction mixture to between -5 and 0 °C.

  • Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise, maintaining the temperature between -5 and 0 °C. The total addition time may be several hours for larger scales.[2]

  • Maintain the resulting mixture at <0 °C overnight, monitoring the consumption of the starting epoxide by GC or TLC.

  • Upon completion, quench the reaction carefully with an aqueous acid solution (e.g., 3 M HCl).

  • Separate the organic phase. Wash the organic phase again with 3 M HCl.

  • Back-extract the combined aqueous layers with MTBE.

  • Combine all organic phases and concentrate under reduced pressure at a pot temperature <30 °C to yield the crude product.

  • The crude alcohol can often be used directly in the next step without further purification.[2]

References

Technical Support Center: Stereochemical Control in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Stereochemical Control. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the factors influencing the stereochemical outcome of common organic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor stereoselectivity in my reaction?

Poor stereoselectivity can arise from several factors. Key aspects to investigate include the choice of base, solvent polarity, reaction temperature, and the concentration of your reactants (dilution). For reactions involving chiral auxiliaries or catalysts, their purity and proper activation are critical. Substrate-specific steric and electronic effects also play a significant role.

Q2: How does the choice of base influence the stereochemical outcome?

The base is a critical factor in many stereoselective reactions as it is often involved in the formation of the key stereocenter-determining intermediate, such as an enolate or a ylide. The size (steric hindrance), strength (pKa), and the nature of the counter-ion (e.g., Li+, Na+, K+) of the base can all dictate the stereochemical pathway. For instance, in aldol reactions, a bulky base like Lithium Diisopropylamide (LDA) typically favors the formation of the kinetic enolate, leading to a specific diastereomer. In the Wittig reaction, sodium and potassium bases often favor the formation of Z-alkenes from non-stabilized ylides, whereas lithium bases can lead to mixtures of E and Z isomers.

Q3: Can dilution of my reaction mixture affect the stereochemical outcome?

Yes, dilution can impact the stereochemical outcome, although its effects are often reaction-dependent and may require empirical optimization. By altering the concentration of reactants, you can influence reaction rates and potentially favor one reaction pathway over another, which can be crucial for selectivity. For example, in reactions where aggregation of reactants or intermediates influences the transition state, dilution can favor pathways involving less aggregated species, potentially altering the stereoselectivity. While general principles suggest an effect, the specific impact of dilution on stereoselectivity often needs to be determined experimentally for a given transformation.

Q4: My reaction is not proceeding to completion. Could this be related to my choice of base?

Absolutely. The strength of the base is crucial for the deprotonation step in many reactions. For instance, in the Wittig reaction, if you are using a simple alkylphosphonium salt, a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is necessary to generate a sufficient concentration of the ylide. Weaker bases may not be strong enough to deprotonate the phosphonium salt effectively, leading to an incomplete reaction.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Aldol Reactions

If you are observing a mixture of syn and anti aldol products, consider the following troubleshooting steps:

  • Problem: Undesired mixture of diastereomers.

  • Potential Cause: Lack of control over enolate geometry (kinetic vs. thermodynamic control).

  • Solution 1: Favoring the Kinetic Product: To favor the kinetic enolate, use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). This setup rapidly and irreversibly deprotonates the less substituted α-carbon.

  • Solution 2: Favoring the Thermodynamic Product: To favor the more stable, thermodynamic enolate, use a weaker base (e.g., NaH, NaOMe) at higher temperatures, which allows for equilibration to the more substituted enolate.

  • Solution 3: Utilizing Boron Enolates: For enhanced diastereoselectivity, consider the use of boron enolates. The shorter B-O bonds in the transition state amplify steric interactions, often leading to higher diastereoselectivity compared to lithium enolates.

Issue 2: Incorrect E/Z Selectivity in Wittig Reactions

If your Wittig reaction is producing the undesired alkene isomer, the following factors should be examined:

  • Problem: Low selectivity for the desired E or Z-alkene.

  • Potential Cause 1: Nature of the ylide.

  • Solution: The stereochemical outcome is highly dependent on the stability of the phosphorus ylide.

    • For Z-alkenes: Use non-stabilized ylides (e.g., those with simple alkyl substituents). These typically react irreversibly to favor the cis-oxaphosphetane intermediate, leading to the Z-alkene.

    • For E-alkenes: Use stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones). These react reversibly, allowing for thermodynamic equilibration to the more stable trans-oxaphosphetane, which yields the E-alkene.

  • Potential Cause 2: Choice of base and presence of salts.

  • Solution:

    • Salt-free conditions: Using potassium or sodium bases (e.g., KHMDS, NaHMDS) can favor the kinetic Z-product with non-stabilized ylides.

    • Lithium bases: Lithium salts can affect the stereochemical outcome by promoting the equilibration of intermediates. For example, using n-BuLi can result in a mixture of products with a Z:E ratio of 58:42, whereas sodium bases tend to give more of the Z-isomer.

    • Schlosser Modification: To favor the E-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.

Issue 3: Low Enantioselectivity in Ketone Reductions

For asymmetric ketone reductions where low enantiomeric excess (e.e.) is observed, consider these points:

  • Problem: Low enantiomeric excess (e.e.).

  • Potential Cause: Ineffective chiral catalyst or reducing agent.

  • Solution 1: Choice of Chiral Catalyst System: The enantioselectivity is highly dependent on the chiral catalyst. The Corey-Bakshi-Shata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, is a robust method for the highly enantioselective reduction of a wide range of prochiral ketones.

  • Solution 2: Choice of Borane Source: The borane source used in conjunction with the chiral catalyst can influence the outcome. Common sources include borane-dimethyl sulfide (BMS) and borane-THF complex.

  • Solution 3: Reaction Temperature: Temperature can have a significant effect on enantioselectivity. Lowering the reaction temperature often enhances the e.e. by increasing the energy difference between the diastereomeric transition states.

Data Presentation

Table 1: Enantioselective Reduction of Acetophenone with Various Chiral Catalyst Systems

Chiral Catalyst/ReagentBorane SourceTemperature (°C)Enantiomeric Excess (e.e., %)Product Configuration
(S)-CBS CatalystBH₃·THF2394.7R
(S)-CBS CatalystBH₃·SMe₂2592R
Alpine-Borane®--7896S
Chiral Oxazaphospholidine-Borane ComplexBH₃11092R

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction Using LDA

This protocol describes a directed aldol reaction to favor the kinetic enolate.

  • Preparation of LDA: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 eq) dropwise. Allow the solution to stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Aldol Addition: Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Reaction and Quench: Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Enantioselective Reduction of a Ketone using a CBS Catalyst

This protocol is a general procedure for the asymmetric reduction of a prochiral ketone.

  • Catalyst Preparation (in situ): In a flame-dried flask under a nitrogen atmosphere, add the chiral oxazaborolidine catalyst (e.g., (S)-CBS catalyst, 0.05-0.1 eq) as a solution in anhydrous THF.

  • Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C to room temperature).

  • Substrate Addition: Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise.

  • Borane Addition: Slowly add a solution of the borane source (e.g., BMS, 1.0 M in THF, 0.6-1.0 eq) over a period of time.

  • Monitoring and Quench: Monitor the reaction by TLC. Upon completion, slowly add methanol to quench the reaction.

  • Workup: Remove the solvent under reduced pressure. The resulting residue can be further purified by standard methods.

Visualizations

Aldol_Reaction_Control cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway Ketone Unsymmetrical Ketone LDA LDA, THF, -78°C Ketone->LDA Kinetic Control Base_Eq NaOR, EtOH, RT Ketone->Base_Eq Thermodynamic Control Kinetic_Enolate Kinetic Enolate (Less Substituted) LDA->Kinetic_Enolate Thermo_Enolate Thermodynamic Enolate (More Substituted) Base_Eq->Thermo_Enolate Syn_Product Syn Aldol Product Kinetic_Enolate->Syn_Product Anti_Product Anti Aldol Product Thermo_Enolate->Anti_Product Aldehyde Aldehyde Aldehyde->Syn_Product

Caption: Control of Diastereoselectivity in the Aldol Reaction.

Wittig_Stereoselectivity Ylide_Type Ylide Type Non_Stabilized Non-Stabilized Ylide (R = Alkyl) Ylide_Type->Non_Stabilized Stabilized Stabilized Ylide (R = EWG) Ylide_Type->Stabilized Irreversible Irreversible Oxaphosphetane Formation Non_Stabilized->Irreversible Reversible Reversible Oxaphosphetane Formation Stabilized->Reversible Z_Alkene Z-Alkene (Major) Irreversible->Z_Alkene E_Alkene E-Alkene (Major) Reversible->E_Alkene

Caption: Influence of Ylide Type on Wittig Reaction Stereoselectivity.

Asymmetric_Reduction_Workflow Start Start: Prochiral Ketone Screen Screen Chiral Catalysts (e.g., CBS, Noyori) Start->Screen Optimize_Base Optimize Base/Reducing Agent (Borane Source, etc.) Screen->Optimize_Base Optimize_Conditions Optimize Reaction Conditions (Temp., Concentration) Optimize_Base->Optimize_Conditions Analysis Analyze e.e. (Chiral HPLC/GC) Optimize_Conditions->Analysis Result High e.e.? Analysis->Result Result->Screen No End End: Enantioenriched Alcohol Result->End Yes Refine Refine Conditions

Caption: Experimental Workflow for Asymmetric Ketone Reduction.

Technical Support Center: Purification of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and related bicyclic keto esters is silica gel (60 Å, 230-400 mesh).

Q2: Which mobile phase (solvent system) is best for separating my compound?

A2: A mixture of n-hexane and ethyl acetate is the standard mobile phase. The optimal ratio will depend on the specific impurities in your crude product. It is recommended to start with a low polarity system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

Q3: How can I visualize the compound on a TLC plate?

A3: this compound can be visualized on a Thin Layer Chromatography (TLC) plate using UV light if it contains a UV-active chromophore. Staining with potassium permanganate (KMnO4) or a vanillin solution is also an effective method for visualization.

Q4: What are the expected Rf values for this compound?

A4: The retention factor (Rf) is highly dependent on the exact solvent system and the specific stereoisomer. For structurally similar compounds, Rf values have been reported in the range of 0.1 to 0.35 with hexane:ethyl acetate solvent systems. It is crucial to determine the Rf value with your specific crude mixture and solvent system before running the column.

Troubleshooting Guide

Problem: Poor separation of the desired product from impurities.

  • Possible Cause 1: Inappropriate solvent system.

    • Solution: Optimize the mobile phase using TLC.

      • If the spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system (increase the proportion of hexane).

      • If the spots are too low on the TLC plate (low Rf), increase the polarity of the solvent system (increase the proportion of ethyl acetate).

      • Consider using a gradient elution for the column, starting with a low polarity solvent and gradually increasing it.

  • Possible Cause 2: Column overloading.

    • Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

  • Possible Cause 3: Co-eluting impurities.

    • Solution: If impurities have very similar polarity to your product, consider using a different solvent system (e.g., dichloromethane/methanol or toluene/ethyl acetate) or a different stationary phase (e.g., alumina).

Problem: The product is eluting too slowly or not at all.

  • Possible Cause: Solvent polarity is too low.

    • Solution: Gradually increase the polarity of your mobile phase. If you are running an isocratic system, you may need to switch to a more polar solvent mixture.

Problem: Cracks or channels are forming in the silica gel bed.

  • Possible Cause 1: Improperly packed column.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica gel.

  • Possible Cause 2: The column has run dry.

    • Solution: Always keep the silica gel bed covered with the mobile phase. If the column runs dry, it is often best to repack it.

Quantitative Data Summary

ParameterValue / RangeSolvent System (Hexane:Ethyl Acetate)Citation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)N/A
Mobile Phase Hexane / Ethyl AcetateRatios from 9:1 to 2:1 have been used for similar compounds.
Reported Rf Values ~0.1 - 0.35 (for analogous compounds)9:1 to 4:1

Experimental Protocol: Column Chromatography Purification

  • Preparation of the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 9:1 hexane:ethyl acetate) to form a slurry.

  • Packing the Column:

    • Place a small piece of cotton or glass wool at the bottom of the chromatography column.

    • Add a layer of sand.

    • Pour the silica gel slurry into the column.

    • Allow the solvent to drain, collecting it for reuse, while gently tapping the column to ensure even packing. Do not let the top of the silica gel go dry.

    • Add another layer of sand on top of the silica gel bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable volatile solvent (like dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin adding the mobile phase to the top of the column.

    • Maintain a constant head of solvent above the silica gel.

    • Start collecting fractions.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Troubleshooting Workflow

Purification_Troubleshooting start Start Purification tlc Run TLC Analysis start->tlc column Pack and Run Column tlc->column analyze_fractions Analyze Fractions by TLC column->analyze_fractions check_loading Check Column Loading column->check_loading If channeling occurs separation_check Is Separation Good? analyze_fractions->separation_check combine_fractions Combine Pure Fractions separation_check->combine_fractions Yes adjust_solvent Adjust Solvent Polarity separation_check->adjust_solvent No evaporate Evaporate Solvent combine_fractions->evaporate end_product Pure Product evaporate->end_product adjust_solvent->tlc Re-optimize repack_column Repack Column check_loading->repack_column repack_column->column

Stability and storage conditions for Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and storage of this compound for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored at room temperature.[1] To prevent degradation, it is also advisable to store the compound in a tightly sealed container to protect it from moisture, and away from strong acids and bases.

Q2: How stable is this compound?

Q3: What are the potential degradation pathways for this compound?

A3: The two primary degradation pathways are:

  • Acid/Base-catalyzed decomposition: The strained bicyclo[3.1.0]hexane ring system may be unstable in the presence of strong acids or bases, potentially leading to ring-opening and rearrangement products.

  • Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially under basic conditions. This reaction is well-documented and can occur if the compound is exposed to aqueous bases or even atmospheric moisture over extended periods.

Q4: Are there any specific handling precautions I should take during my experiments?

A4: Yes, beyond standard laboratory safety protocols, it is recommended to handle this compound under anhydrous conditions whenever possible to minimize hydrolysis of the ester group, especially if the subsequent reaction steps are sensitive to water. Use in a well-ventilated fume hood is also advised.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent or poor results in subsequent reactions. Degradation of the starting material.- Verify the purity of the compound using a suitable analytical method (e.g., NMR, LC-MS) before use.- If degradation is suspected, purify the material if possible.- Ensure storage conditions have been appropriate.
Appearance of a new, more polar spot on TLC or a new peak in LC-MS. Hydrolysis of the ethyl ester to the carboxylic acid.- Confirm the identity of the new species by comparing it with a standard of the corresponding carboxylic acid, if available.- To prevent this, ensure the compound is stored in a desiccated environment and use anhydrous solvents for your reactions.
Complete consumption of starting material with no desired product formation, especially in reactions involving acidic or basic reagents. Decomposition of the bicyclo[3.1.0]hexane ring system.- Re-evaluate the pH of your reaction mixture. If possible, use buffered systems or non-acidic/non-basic alternatives.- Consider the compatibility of all reagents with the potentially labile bicyclic core of the molecule.

Data Presentation

Summary of Stability and Storage Conditions

Parameter Recommendation/Observation Source
Storage Temperature Room Temperature[1]
Stability in Acid Potentially unstable; may lead to decomposition.Inferred from related structures
Stability in Base Unstable; ester hydrolysis and potential ring decomposition.Inferred from related structures and experimental data
Moisture Sensitivity Potentially sensitive due to ester hydrolysis.General chemical principles
Thermal Stability Stable for use in reactions at temperatures up to 60°C.Inferred from reaction conditions in literature

Experimental Protocols

Protocol for Base-Mediated Hydrolysis (Illustrative of a Degradation Pathway)

This protocol describes the hydrolysis of the ethyl ester to its corresponding carboxylic acid, a known reaction that can also be a degradation pathway.

Objective: To convert this compound to 2-Oxobicyclo[3.1.0]hexane-6-carboxylic acid.

Materials:

  • This compound

  • 1 N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Stir plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A mixture of this compound and 1 N sodium hydroxide is stirred at a temperature of 25-30°C.

  • The reaction progress can be monitored by a suitable technique (e.g., TLC or LC-MS). The reaction is generally complete after approximately 2.5 hours.

  • Upon completion, concentrated hydrochloric acid is added to adjust the pH of the solution to approximately 0.8-1.2.

  • The resulting acidic aqueous solution is then extracted with ethyl acetate.

  • The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude carboxylic acid.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Experiment Yields Poor or Inconsistent Results check_purity Verify Purity of Starting Material (e.g., NMR, LC-MS) start->check_purity is_pure Is the material pure? check_purity->is_pure purify Purify the compound (e.g., chromatography) and re-run experiment is_pure->purify No analyze_reaction Analyze Reaction Conditions is_pure->analyze_reaction Yes success Problem Resolved purify->success check_storage Review Storage Conditions storage_ok Were storage conditions appropriate? (Room temp, dry) check_storage->storage_ok new_material Procure a new batch of the compound storage_ok->new_material No storage_ok->success Yes new_material->success ph_check Is the reaction strongly acidic or basic? analyze_reaction->ph_check modify_ph Modify reaction pH (e.g., use buffers) or choose alternative reagents ph_check->modify_ph Yes moisture_check Was the reaction run under anhydrous conditions? ph_check->moisture_check No modify_ph->success moisture_check->check_storage Yes use_anhydrous Re-run experiment using anhydrous solvents and inert atmosphere moisture_check->use_anhydrous No use_anhydrous->success

Caption: Troubleshooting workflow for stability issues.

References

Challenges in the scale-up of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guidance and frequently asked questions to navigate the challenges encountered during its production.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield in Rhodium-Catalyzed Cyclopropanation

Question: I am attempting the cyclopropanation of 2-cyclopentenone with ethyl diazoacetate using a rhodium catalyst, but I am observing very low to no yield of the desired this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Catalyst Activity:

    • Cause: The rhodium catalyst may be inactive or have reduced activity.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). Consider using a newly purchased batch or a different rhodium catalyst, such as Rh₂(OAc)₄ or a chiral variant if stereoselectivity is desired. Some studies have shown that catalyst choice can significantly impact yield.[1][2]

  • Reagent Quality:

    • Cause: The ethyl diazoacetate (EDA) may have decomposed. EDA is a hazardous and potentially explosive compound that can degrade over time, especially when exposed to light, heat, or acid.[3][4]

    • Solution: Use freshly prepared or recently purchased EDA. It is crucial to handle EDA with extreme care and follow all safety protocols.[5][6] For scale-up, consider in-situ generation or the use of flow chemistry to handle this hazardous reagent safely.[7][8]

  • Reaction Conditions:

    • Cause: Suboptimal reaction temperature or slow addition rate of EDA. The reaction of rhodium carbenoids with alkenes is typically fast, but side reactions can occur if the concentration of EDA is too high.

    • Solution: Perform the reaction at a suitable temperature, often near room temperature or slightly elevated, depending on the specific catalyst and substrate. The slow, controlled addition of EDA to the reaction mixture containing the catalyst and the alkene is crucial to minimize the formation of side products like diethyl maleate and fumarate (from carbene dimerization).[9]

  • Inert Atmosphere:

    • Cause: The reaction may be sensitive to oxygen or moisture.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) using properly dried solvents and glassware.

Issue 2: Poor Diastereoselectivity (Unfavorable Exo:Endo Isomer Ratio)

Question: My reaction is producing the desired product, but with a poor diastereomeric ratio (exo:endo). How can I improve the stereoselectivity of the cyclopropanation?

Answer:

Controlling the diastereoselectivity in the formation of the bicyclo[3.1.0]hexane system is a common challenge. The relative orientation of the ester group can be influenced by several factors.

Possible Causes and Solutions:

  • Catalyst Choice:

    • Cause: The achiral or chosen chiral catalyst may not provide sufficient steric hindrance to favor one diastereomer over the other.

    • Solution: The choice of catalyst is one of the most critical factors for controlling stereoselectivity.[10][11] For rhodium-catalyzed reactions, switching from a simple acetate ligand to a more sterically demanding chiral ligand can significantly influence the exo/endo ratio.[2]

  • Solvent Effects:

    • Cause: The polarity and coordinating ability of the solvent can affect the transition state geometry of the cyclopropanation.

    • Solution: Screen a variety of solvents with different polarities. Non-coordinating solvents are often preferred in rhodium-catalyzed cyclopropanations.

  • Temperature:

    • Cause: Higher reaction temperatures can lead to lower diastereoselectivity.

    • Solution: Running the reaction at lower temperatures may improve the diastereomeric ratio, although this might require longer reaction times.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying this compound from the crude reaction mixture. What are the common impurities and effective purification methods?

Answer:

Purification can be challenging due to the presence of side products with similar polarities to the desired product.

Common Impurities:

  • Diethyl maleate and fumarate: These are common side products resulting from the dimerization of the carbene generated from ethyl diazoacetate.

  • Unreacted starting materials: Incomplete conversion will leave residual 2-cyclopentenone.

  • Solvent and other reagents: Depending on the workup procedure.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying the product.

    • Stationary Phase: Silica gel is typically used.

    • Eluent System: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly employed. The optimal ratio will need to be determined by thin-layer chromatography (TLC).

  • Distillation: For larger scale preparations, distillation under reduced pressure (e.g., Kugelrohr distillation) can be an effective purification method, especially if the impurities are significantly less volatile than the product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common synthetic routes include:

  • Rhodium-catalyzed cyclopropanation: This involves the reaction of a 2-cyclopentenone with ethyl diazoacetate in the presence of a rhodium catalyst. This method is widely used but requires careful handling of the hazardous ethyl diazoacetate.[1][2]

  • Johnson-Corey-Chaykovsky cyclopropanation: This method utilizes a sulfur ylide to react with an α,β-unsaturated ketone like 2-cyclopentenone. It offers an alternative to using diazo compounds.[12][13]

  • Intramolecular reactions: Other strategies involve intramolecular cyclization reactions of appropriately functionalized precursors.

Q2: What are the main safety concerns when working with ethyl diazoacetate (EDA) on a larger scale?

A2: Ethyl diazoacetate is a toxic, potentially explosive, and sensitizing substance.[3][5][6] Key safety considerations for scale-up include:

  • Explosion Hazard: EDA can decompose explosively, especially when heated or in the presence of certain metals. Distillation of neat EDA is extremely dangerous.[4]

  • Toxicity: It is harmful if swallowed and can cause skin and eye irritation.[3]

  • Handling: Always handle EDA in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. For larger quantities, consider using continuous flow reactors to minimize the amount of hazardous material present at any given time.[7][8]

Q3: Are there any alternatives to using ethyl diazoacetate for the cyclopropanation step?

A3: Yes, several alternatives exist to avoid the hazards associated with ethyl diazoacetate:

  • Johnson-Corey-Chaykovsky Reaction: As mentioned, this reaction uses a sulfur ylide, which is generally considered safer than diazo compounds.[12][13]

  • Simmons-Smith Reaction: This method uses a carbenoid generated from diiodomethane and a zinc-copper couple.

  • Other Diazo Precursors: While still diazo compounds, some may offer different reactivity or handling properties.

Q4: How can I monitor the progress of my cyclopropanation reaction?

A4: The progress of the reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively assess the consumption of the starting material (2-cyclopentenone) and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can provide quantitative data on the conversion of starting materials and the formation of products and side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a small aliquot from the reaction mixture can be used to determine the conversion and the diastereomeric ratio of the product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Cyclopropanation

ParameterRhodium-Catalyzed CyclopropanationJohnson-Corey-Chaykovsky
Carbene/Ylide Source Ethyl DiazoacetateDimethylsulfoxonium methylide
Catalyst/Reagent Rhodium(II) carboxylates (e.g., Rh₂(OAc)₄)Trimethylsulfoxonium iodide + Base (e.g., NaH)
Typical Solvent Dichloromethane, TolueneDMSO, THF
Temperature Room Temperature to mild heatingRoom Temperature
Key Challenges Handling of hazardous EDA, DiastereoselectivityPreparation of the ylide, Workup

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation

  • To a solution of 2-cyclopentenone (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (argon or nitrogen), add the rhodium catalyst (typically 0.1-1 mol%).

  • Slowly add a solution of ethyl diazoacetate (1.1-1.5 eq) in the same solvent to the reaction mixture via a syringe pump over several hours.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or GC.

  • Upon completion, the reaction mixture is typically filtered through a pad of silica gel to remove the catalyst.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: General Procedure for Johnson-Corey-Chaykovsky Cyclopropanation

  • To a suspension of sodium hydride (1.2 eq) in dry DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture until the evolution of hydrogen gas ceases and a clear solution is formed.

  • Cool the ylide solution to 0 °C and add a solution of 2-cyclopentenone (1.0 eq) in a suitable solvent (e.g., THF) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by carefully adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield in Cyclopropanation reagent_quality Check Reagent Quality (Catalyst, EDA) start->reagent_quality First Step reaction_conditions Optimize Reaction Conditions (Temperature, Addition Rate) reagent_quality->reaction_conditions If reagents are good outcome_bad Yield Still Low reagent_quality->outcome_bad If reagents are degraded inert_atmosphere Ensure Inert Atmosphere (Dry Solvents, N2/Ar) reaction_conditions->inert_atmosphere If conditions are optimized reaction_conditions->outcome_bad If optimization fails purification Review Purification Method inert_atmosphere->purification If atmosphere is controlled outcome_ok Yield Improved purification->outcome_ok Successful purification->outcome_bad Unsuccessful

Caption: Troubleshooting workflow for low yield.

Diastereoselectivity_Control start Poor Diastereoselectivity (Exo:Endo Ratio) catalyst_choice Modify Catalyst (Chiral Ligands, Different Metal) start->catalyst_choice Primary Factor solvent_screen Screen Solvents (Vary Polarity) catalyst_choice->solvent_screen If catalyst change is insufficient outcome_improved Selectivity Improved catalyst_choice->outcome_improved Successful temperature_control Adjust Temperature (Lower Temperature) solvent_screen->temperature_control Fine-tuning solvent_screen->outcome_improved Successful temperature_control->outcome_improved Successful outcome_no_change No Improvement temperature_control->outcome_no_change If all fail

Caption: Strategy for improving diastereoselectivity.

References

Technical Support Center: Purity and Enantiomeric Excess Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the determination of chemical purity and enantiomeric excess.

Troubleshooting Guides

This section addresses specific problems that may arise during chromatographic analysis, providing potential causes and actionable solutions in a direct question-and-answer format.

Q1: My chromatographic peaks are tailing. What are the common causes and solutions?

A1: Peak tailing, where the latter half of a peak is broader than the front half, is a common issue that can affect resolution and integration. It often occurs when a single compound interacts with the stationary phase through multiple mechanisms.[1]

  • Common Causes & Solutions:

    • Secondary Interactions: Unwanted interactions, particularly between basic compounds and ionized silanol groups on silica-based chiral stationary phases (CSPs), are a primary cause of tailing.[1][2]

      • Solution: For basic compounds, add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to mask the active silanol sites.[3] For acidic compounds, ensure the mobile phase pH is low enough to keep the analyte protonated, often by adding 0.1% trifluoroacetic acid (TFA).[3]

    • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

      • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.[1][4]

    • Column Contamination: Accumulation of strongly adsorbed impurities from the sample matrix at the column inlet can create active sites that cause tailing.[2][5]

      • Solution: Use a guard column to protect the analytical column. If contamination is suspected, follow the manufacturer's instructions for column washing.[3]

    • Packing Bed Deformation: Voids at the column inlet or channels in the packing bed can lead to poor peak shape.[1]

      • Solution: A sudden deterioration in the peak shape for all analytes may indicate a physical problem with the column bed. Reversing the column and flushing it with a strong solvent (if permitted by the manufacturer) can sometimes dislodge particulates from the inlet frit.[5] However, in many cases, the column may need to be replaced.[1]

Q2: I'm observing peak fronting in my chromatogram. What does this indicate?

A2: Peak fronting, which often looks like a "shark fin," is the opposite of tailing, with the first half of the peak being broader than the second half.[4] This phenomenon is less common than tailing.[6]

  • Primary Cause & Solution:

    • Column Overload: The most frequent cause of peak fronting in both HPLC and GC is column overload.[4] When the number of analyte molecules exceeds the available interaction sites on the stationary phase, the excess molecules travel through the column more quickly, eluting at the front of the peak.[4]

      • Solution: The simplest remedy is to dilute your sample (e.g., a 1-to-10 dilution) and reinject.[4] Alternatively, reduce the injection volume.[4] Overloading does not typically damage the column but does result in poor peak shape, which hinders accurate quantification.[4]

    • Low Temperature (GC): In isothermal GC analysis, if peaks further into the run show increasing fronting, it may indicate that the column temperature is too low.[4]

      • Solution: Increase the oven temperature.[4]

Q3: Why am I getting poor or no resolution between my enantiomers?

A3: Achieving separation between enantiomers relies on the formation of transient diastereomeric complexes with the chiral stationary phase.[7] A lack of resolution is a common challenge during method development.[7]

  • Key Factors & Optimization Strategies:

    • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary stereospecific interactions for your analyte.[7] Polysaccharide-based and macrocyclic glycopeptide-based CSPs are common starting points.[8]

      • Solution: Screen a variety of CSPs with different chiral selectors and in different modes (normal-phase, reversed-phase, polar organic) to find the best combination.[9][10]

    • Suboptimal Mobile Phase: The composition of the mobile phase is critical for selectivity.[9]

      • Solution: Systematically vary the percentage of the organic modifier (e.g., isopropanol in hexane).[7] Test different modifiers (e.g., ethanol instead of isopropanol), as they have different interaction capabilities that can dramatically alter selectivity.[7]

    • High Flow Rate: Chiral separations often benefit from lower flow rates, as slow mass transfer can be a limiting factor.[7][11]

      • Solution: Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on resolution.[7] Optimal flow rates can be as low as 0.2 mL/min for a 4.6 mm ID column.[11]

    • Temperature: Temperature affects the thermodynamics of the chiral recognition process.[7]

      • Solution: Conduct a temperature study. Generally, decreasing the temperature enhances the weak bonding forces responsible for chiral recognition, leading to better selectivity and resolution.[5][7] Analyze the sample at different temperatures (e.g., 15°C, 25°C, and 40°C) to find the optimum.[7]

Q4: What are "ghost peaks" and how can I get rid of them?

A4: Ghost peaks are extraneous peaks that appear in a chromatogram, often during blank runs, and do not originate from the injected sample.[2]

  • Sources & Troubleshooting Steps:

    • Mobile Phase Contamination: Impurities in solvents or additives are a common source.[2]

      • Solution: Use high-purity, HPLC-grade solvents and prepare the mobile phase fresh daily.[3] Filter all aqueous buffers before use.[3]

    • System Contamination & Carryover: Contaminants from previous injections can be retained in the system (e.g., injector, tubing) and elute later.[2]

      • Solution: Optimize the needle wash procedure using a solvent strong enough to fully dissolve the analyte.[3] If carryover is suspected, perform a system flush with a strong solvent.[3]

    • Column Bleed: Degradation of the stationary phase can release compounds that appear as peaks, often seen as a rising baseline in gradient elution.[2]

      • Solution: Ensure the mobile phase, pH, and temperature are within the column's recommended operating limits.[11] If the column is old or has been exposed to harsh conditions, it may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for determining purity and enantiomeric excess?

A1: The primary methods used are chromatographic techniques that employ a chiral environment to differentiate between enantiomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase (CSP) is the most widely used technique for separating enantiomers.[12][13] It is versatile and applicable to a broad range of non-volatile and thermally unstable compounds.[12]

  • Gas Chromatography (GC): Chiral GC is suitable for volatile and thermally stable compounds.[12] It offers very high resolution and sensitivity.[14] Analytes may require derivatization to increase their volatility.[14]

  • Capillary Electrophoresis (CE): CE is an attractive technique for chiral separations, especially for polar compounds, because it requires a very small amount of sample and chiral selector.[15] In CE, the chiral selector is typically added to the background electrolyte rather than being part of a stationary phase.[15]

  • Supercritical Fluid Chromatography (SFC): SFC is another valuable technique for chiral separations, often providing faster analysis and using less organic solvent compared to HPLC.[12]

Q2: How do I choose the right chiral stationary phase (CSP) for my separation?

A2: Choosing a CSP is the most critical step in chiral method development.[8] Unlike standard reversed-phase chromatography, there is no universal chiral column, and selection is often not predictable based on analyte structure alone.[16][17]

  • Screening Approach: The most effective strategy is to screen a set of columns with different chiral selectors and under various mobile phase conditions (normal-phase, reversed-phase, etc.).[10][11]

  • Common CSPs: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most popular and can be used in multiple separation modes, making them a good starting point for screening.[8][9] Other types include macrocyclic glycopeptide, Pirkle-type, and cyclodextrin-based phases.[9][10]

Q3: What is the role of the mobile phase in chiral separations?

A3: The mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP, directly influencing retention and selectivity.[9]

  • Separation Modes:

    • Normal-Phase: Typically uses a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol. The type and concentration of the alcohol modifier can dramatically impact selectivity.[7]

    • Reversed-Phase: Uses an aqueous buffer with an organic modifier like acetonitrile or methanol. The pH of the buffer is critical for ionizable compounds.[3]

    • Polar Organic Mode: Uses a polar organic solvent like acetonitrile or methanol, often with additives. This mode can offer unique selectivity.[8]

  • Additives/Modifiers: Small amounts of acidic (e.g., TFA) or basic (e.g., DEA) additives are often used to improve the peak shape of basic or acidic analytes, respectively, by suppressing unwanted interactions with the stationary phase.[3]

Q4: Why is temperature an important parameter in chiral separations?

A4: Temperature is a critical parameter that influences the thermodynamics of the interaction between the enantiomers and the CSP.[7] The separation of enantiomers depends on the stability of the transient diastereomeric complexes formed. Generally, lower temperatures increase the stability of these complexes, which often leads to greater selectivity and improved resolution.[5][7] However, this is not universal, and the optimal temperature must be determined experimentally for each separation.[7] Maintaining a consistent and controlled temperature is essential for reproducible results.[11]

Q5: What is method validation and why is it important for purity and enantiomeric excess analysis?

A5: Analytical method validation is the process of providing documented evidence that a procedure is suitable for its intended purpose.[18] For purity and enantiomeric excess analysis, this is critical to ensure that the method provides reliable, accurate, and reproducible results.[18] Validated analytical data are required by regulatory agencies like the FDA to support drug product registrations and ensure the quality, safety, and efficacy of pharmaceuticals.[18] Validation confirms key performance characteristics of the method, including specificity, linearity, range, accuracy, precision, and robustness.[19]

Data Presentation

Table 1: Comparison of Analytical Methods for Enantiomeric Excess Determination
FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution Excellent; capable of baseline separation for a wide range of compounds.[14]Very high, especially for volatile compounds.[14]High efficiency can provide excellent resolution.[15]Generally lower; peak overlap can be an issue.[14]
Sensitivity (LOD) ng to pg range.[14]pg to fg range; highly sensitive.[14]Comparable to HPLC, but can be lower due to small injection volumes.[20]Lower sensitivity, requires higher sample concentration.[14]
Sample Requirements Soluble in mobile phase.[16]Volatile and thermally stable; derivatization may be required.[14]Soluble in buffer; very small sample volume needed.[15]Soluble in a suitable deuterated solvent.[14]
Key Disadvantages Method development can be time-consuming; specialized columns are expensive.[14][21]Limited to volatile/thermally stable compounds; derivatization adds complexity.[14][20]Lower detection limits can be a challenge; less suitable for preparative scale.[20]Signal overlap can complicate quantification; requires expensive chiral discriminating agents.[14]

Experimental Protocols

Protocol 1: General Method Development for Chiral HPLC

This protocol outlines a systematic approach to developing a chiral separation method using HPLC.

  • Analyte & Column Selection:

    • Review the literature for separations of structurally similar compounds to guide the initial choice of chiral stationary phases (CSPs).[17]

    • Select a screening set of 3-5 columns, typically including polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) and a macrocyclic glycopeptide-based CSP.[8]

  • Mobile Phase Screening:

    • Prepare a set of standard mobile phases for different modes (Normal Phase, Reversed Phase, Polar Organic).

    • Normal Phase (NP): Start with Hexane/Isopropanol (90/10 v/v). If needed, add 0.1% DEA for basic analytes or 0.1% TFA for acidic analytes.

    • Reversed Phase (RP): Start with Acetonitrile/Water with 0.1% Formic Acid (50/50 v/v).

    • Polar Organic (PO): Start with 100% Acetonitrile or Methanol, with additives as needed.

  • Initial Screening:

    • Equilibrate the first column with the first mobile phase for at least 10-20 column volumes.[11]

    • Inject the racemic standard at a flow rate of 1.0 mL/min and a temperature of 25°C.

    • If no separation is observed, move to the next mobile phase system or the next column.[11]

  • Optimization:

    • Once partial separation is achieved, optimize the method by systematically adjusting parameters.

    • Mobile Phase Composition: Vary the percentage of the organic modifier in small increments (e.g., 5%).[3]

    • Flow Rate: Reduce the flow rate (e.g., to 0.5 mL/min) to see if resolution improves.[7]

    • Temperature: Analyze at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.[7]

  • Validation: Once a suitable separation is achieved, the method should be validated for its intended purpose.[18]

Protocol 2: Chiral Analysis by Gas Chromatography (GC)
  • Sample Preparation:

    • If the analyte is not sufficiently volatile or contains polar functional groups, perform derivatization (e.g., acylation).[14] Dissolve the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Install a chiral capillary column (e.g., a cyclodextrin-based phase) in the GC oven.[22]

    • Set the injector and detector temperatures appropriately (e.g., 250 °C).[14]

    • Program the oven with a suitable temperature ramp to achieve separation.[14]

  • Analysis:

    • Inject the sample.

    • Integrate the peak areas for the two enantiomers to determine the enantiomeric excess.

Protocol 3: Chiral Separation by Capillary Electrophoresis (CE)
  • Background Electrolyte (BGE) Preparation:

    • Prepare a buffer at a suitable pH for the analyte.

    • Add a chiral selector to the BGE. Cyclodextrins are the most commonly used chiral selectors in CE.[23] The concentration of the selector is a critical parameter to optimize.[15]

  • Capillary Conditioning:

    • Condition a new capillary by flushing it sequentially with sodium hydroxide, water, and finally the BGE.

  • Instrument Setup:

    • Install the capillary and fill it with the prepared BGE containing the chiral selector.

    • Set the appropriate voltage, temperature, and detection wavelength.

  • Analysis:

    • Inject the sample using either hydrodynamic or electrokinetic injection.

    • Apply the voltage to start the separation. The enantiomers will separate based on their differential interaction with the chiral selector.[15]

Visualizations

G start Poor or No Resolution (Rs < 1.5) check_csp Is the CSP appropriate? start->check_csp screen_csp Screen alternative CSPs (e.g., different polysaccharide, macrocyclic glycopeptide) check_csp->screen_csp No / Unknown check_mp Is the mobile phase optimal? check_csp->check_mp Yes screen_csp->check_mp optimize_modifier Vary % of organic modifier Test different modifiers (e.g., IPA vs. EtOH) check_mp->optimize_modifier No check_flow Is the flow rate too high? check_mp->check_flow Yes optimize_modifier->check_flow reduce_flow Decrease flow rate (e.g., 1.0 -> 0.5 mL/min) check_flow->reduce_flow Yes check_temp Is temperature optimized? check_flow->check_temp No reduce_flow->check_temp optimize_temp Test lower/higher temperatures (e.g., 15°C, 25°C, 40°C) check_temp->optimize_temp No success Resolution Achieved (Rs >= 1.5) check_temp->success Yes optimize_temp->success

Troubleshooting Workflow for Poor Resolution

G start Select Method for Purity/ Enantiomeric Excess Analysis volatility Is the analyte volatile & thermally stable? start->volatility gc Use Chiral GC volatility->gc Yes derivatize Can it be derivatized to be volatile? volatility->derivatize No derivatize->gc Yes hplc_sfc Is the analyte soluble in common HPLC/SFC solvents? derivatize->hplc_sfc No hplc Use Chiral HPLC or SFC hplc_sfc->hplc Yes ce Use Chiral CE hplc_sfc->ce No, but soluble in aqueous buffer other Consider alternative methods (e.g., NMR with chiral solvating agent) ce->other If still unsuccessful

Decision Tree for Method Selection

G start Start: Chiral Method Development step1 1. Analyte Information (Structure, pKa, Solubility) start->step1 step2 2. Column Screening Select 3-5 diverse CSPs step1->step2 step3 3. Mobile Phase Screening (NP, RP, PO modes) step2->step3 step4 4. Initial Analysis Inject racemic standard step3->step4 decision Separation Observed? step4->decision decision->step2 No, try next column / mobile phase step5 5. Optimization - Mobile Phase Ratio - Flow Rate - Temperature decision->step5 Yes (Partial) step6 6. Method Validation (Specificity, Linearity, Accuracy, Precision) step5->step6 end Final Method step6->end

General Workflow for Chiral Method Development

References

Validation & Comparative

A Comparative Guide to Cyclopropanation: Catalytic vs. Stoichiometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a highly valuable structural element in medicinal chemistry and drug development, prized for its ability to confer unique conformational constraints, metabolic stability, and enhanced potency to bioactive molecules. The construction of this three-membered ring can be broadly approached through two distinct strategies: stoichiometric and catalytic methods. This guide provides an objective comparison of these approaches, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their synthetic needs.

At a Glance: Key Differences

FeatureCatalytic MethodsStoichiometric Methods (e.g., Simmons-Smith)
Reagent Loading Sub-stoichiometric (typically 0.1-5 mol%)Stoichiometric or excess
Atom Economy HighLow
Waste Generation LowHigh (metal salts)
Stereoselectivity High (tunable with chiral ligands)Generally high (substrate-directed)
Substrate Scope Broad, including electron-deficient olefinsGenerally effective for electron-rich and unfunctionalized olefins
Cost Potentially lower due to catalyst turnoverCan be high due to expensive reagents (e.g., diiodomethane)
Safety Can involve hazardous precursors (e.g., diazo compounds)Can involve pyrophoric reagents (e.g., diethylzinc)

Quantitative Performance Data

The following table summarizes representative data for the cyclopropanation of a common substrate, styrene, using both catalytic and stoichiometric approaches. It is important to note that direct comparisons can be challenging due to variations in reaction conditions and the specific reagents/catalysts employed.

MethodReagent/CatalystSubstrateYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Catalytic Rh₂(OAc)₄ / Ethyl DiazoacetateStyrene9075:25 (trans:cis)N/A (achiral catalyst)[General literature values]
Catalytic Chiral Rhodium Catalyst / AryldiazoacetateElectron-deficient Styrene derivativeup to 89>97:3up to 98[1]
Catalytic Chiral Cobalt(II)-Porphyrin / Ethyl DiazoacetateStyreneHigh-High[General literature values]
Stoichiometric Et₂Zn / CH₂I₂ (Furukawa Mod.)Styrene65-75N/AN/A (achiral)[General literature values]
Stoichiometric Zn-Cu couple / CH₂I₂ (Simmons-Smith)Styrene50-60N/AN/A (achiral)[General literature values]

Experimental Protocols

Catalytic Method: Rhodium(II)-Catalyzed Cyclopropanation of Styrene

This protocol describes a typical procedure for the cyclopropanation of styrene using a rhodium(II) catalyst and ethyl diazoacetate.

Materials:

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄]

  • Styrene

  • Ethyl diazoacetate (EDA)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add rhodium(II) acetate dimer (1-2 mol%).

  • Add anhydrous DCM to dissolve the catalyst.

  • Add styrene (1.0 equivalent) to the reaction mixture.

  • In a separate syringe, prepare a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous DCM.

  • Add the ethyl diazoacetate solution dropwise to the stirred reaction mixture over a period of 1-2 hours. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Allow the reaction to stir at room temperature for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel.

Stoichiometric Method: Simmons-Smith Cyclopropanation of Cyclohexene

This protocol outlines the classic Simmons-Smith reaction for the cyclopropanation of cyclohexene.

Materials:

  • Zinc-Copper couple (Zn-Cu)

  • Diiodomethane (CH₂I₂)

  • Cyclohexene

  • Anhydrous diethyl ether

Procedure:

  • Activate the zinc-copper couple by washing it with dilute acid followed by water and then anhydrous diethyl ether.

  • In a flame-dried round-bottom flask under an inert atmosphere, add the freshly activated Zn-Cu couple.

  • Add anhydrous diethyl ether to the flask, followed by cyclohexene (1.0 equivalent).

  • Add diiodomethane (1.5-2.0 equivalents) dropwise to the stirred suspension. The reaction is often initiated by gentle heating.

  • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for several hours to overnight.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is filtered to remove unreacted zinc, and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure.

  • The crude product is purified by distillation or flash column chromatography.

Visualizing the Methodologies

Experimental Workflow Comparison

G cluster_0 Catalytic Cyclopropanation cluster_1 Stoichiometric Cyclopropanation (Simmons-Smith) Catalyst Activation Catalyst Activation Substrate Addition Substrate Addition Catalyst Activation->Substrate Addition Slow Addition of Diazo Compound Slow Addition of Diazo Compound Substrate Addition->Slow Addition of Diazo Compound Reaction Monitoring Reaction Monitoring Slow Addition of Diazo Compound->Reaction Monitoring Workup & Purification Workup & Purification Reaction Monitoring->Workup & Purification Reagent Preparation (e.g., Zn-Cu couple) Reagent Preparation (e.g., Zn-Cu couple) Substrate & Reagent Addition Substrate & Reagent Addition Reagent Preparation (e.g., Zn-Cu couple)->Substrate & Reagent Addition Reaction Reaction Substrate & Reagent Addition->Reaction Quenching Quenching Reaction->Quenching Quenching->Workup & Purification

Caption: Generalized workflows for catalytic and stoichiometric cyclopropanation.

Decision-Making Framework

G start Desired Cyclopropane Synthesis q1 High Atom Economy & Low Waste Critical? start->q1 q2 High Enantioselectivity Required? q1->q2 No cat Catalytic Method q1->cat Yes q3 Substrate Electron-Deficient? q2->q3 No q2->cat Yes q3->cat Yes stoich Stoichiometric Method q3->stoich No

References

A Comparative Guide to the Reactivity of Ethyl and Methyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate and mthis compound. These bicyclic compounds are valuable intermediates in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics.[1] Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting outcomes, and designing efficient synthetic routes.

The comparison is based on established principles of organic chemistry, supported by data from analogous systems, focusing on reactions involving the ester functionality.

Structural and Physicochemical Properties

The fundamental difference between the two molecules lies in the alkyl group of the ester: an ethyl (-CH₂CH₃) group versus a methyl (-CH₃) group. This seemingly minor variation influences both steric and electronic properties, thereby affecting the reactivity of the ester's carbonyl group. The rigid bicyclo[3.1.0]hexane core imparts significant conformational constraint and steric hindrance to the molecule.[2][3][4]

PropertyThis compoundMthis compound
Molecular Formula C₉H₁₂O₃C₈H₁₀O₃
Molecular Weight 168.19 g/mol 154.16 g/mol
General Structure Bicyclic ketone with an ethyl esterBicyclic ketone with a methyl ester
Key Reactive Center Carbonyl carbon of the ester groupCarbonyl carbon of the ester group

Comparative Reactivity Analysis

The reactivity of the ester group in these compounds is primarily governed by two factors: steric hindrance around the carbonyl carbon and the electronic nature of the alkoxy group.

  • Steric Effects : The bicyclo[3.1.0]hexane framework is a bulky, three-dimensional structure that can impede the approach of reagents to the reaction center.[2] While both esters are subject to this steric hindrance, the ethyl group is slightly larger than the methyl group. This increased bulk can further hinder the attack of nucleophiles on the carbonyl carbon, suggesting that the ethyl ester may react more slowly in sterically sensitive reactions.

  • Electronic Effects : The ethyl group has a slightly stronger positive inductive effect (+I) than the methyl group. This means it is more electron-donating, which reduces the partial positive charge (electrophilicity) on the carbonyl carbon to a greater extent than the methyl group does. A less electrophilic carbonyl carbon is less susceptible to nucleophilic attack.

Based on these principles, the following reactivity trends are expected:

Table 2: Predicted Relative Reactivity

Reaction TypeExpected Relative RateRationale
Base-Catalyzed Hydrolysis (Saponification) Methyl ester > Ethyl esterThis reaction is irreversible and highly sensitive to both steric hindrance and the electrophilicity of the carbonyl carbon.[5][6] The smaller size and lesser electron-donating nature of the methyl group favor a faster reaction rate.[7]
Acid-Catalyzed Hydrolysis Methyl ester > Ethyl esterThis is a reversible equilibrium process.[5][8] While the same steric and electronic factors apply, the differences in reaction rates are generally less pronounced than in base-catalyzed hydrolysis. The methyl ester is still expected to be slightly more reactive due to reduced steric hindrance.[7]
Nucleophilic Acyl Substitution (e.g., Aminolysis, Transesterification) Methyl ester > Ethyl esterSimilar to hydrolysis, these reactions involve nucleophilic attack at the carbonyl carbon. The lower steric bulk and greater electrophilicity of the methyl ester's carbonyl group would lead to a faster reaction rate.
Reduction (e.g., with LiAlH₄) Methyl ester ≈ Ethyl ester (slight advantage for methyl)The approach of the hydride reagent to the carbonyl carbon is the rate-determining step. Steric hindrance is a key factor, giving a slight kinetic advantage to the methyl ester.

Experimental Protocols

The following is a generalized protocol for a kinetic study to experimentally determine and compare the rates of base-catalyzed hydrolysis (saponification) for the two esters.

Objective: To compare the rate constants for the saponification of ethyl and mthis compound.

Materials:

  • This compound

  • Mthis compound

  • 0.1 M Sodium Hydroxide (NaOH) solution in 50% ethanol/water

  • 0.1 M Hydrochloric Acid (HCl) standard solution

  • Phenolphthalein indicator

  • Thermostated water bath

  • Burettes, pipettes, conical flasks, stopwatch

Procedure:

  • Preparation : Place 50 mL of the 0.1 M NaOH solution and a sealed test tube containing 5 mL of the ester (either ethyl or methyl) into a thermostated water bath set to the desired temperature (e.g., 25°C) and allow them to reach thermal equilibrium.[9]

  • Initiation : Quickly add the 5 mL of the ester to the NaOH solution, start the stopwatch immediately, and mix thoroughly. This is time t=0.[10]

  • Titration at t=0 : Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing 10 mL of ice-cold distilled water to quench the reaction. Titrate the unreacted NaOH with the standard 0.1 M HCl solution using phenolphthalein as the indicator. Record the volume of HCl used.

  • Kinetic Monitoring : Withdraw 5 mL aliquots at regular time intervals (e.g., 10, 20, 30, 45, 60 minutes).[9][11] Quench each aliquot in a separate flask with ice-cold water and titrate with standard HCl as in the previous step.

  • Infinity Reading (t=∞) : To determine the initial concentration of NaOH, titrate a 5 mL aliquot of the original 0.1 M NaOH solution with the standard HCl.

  • Data Analysis : The concentration of the ester at each time point is proportional to the change in the concentration of NaOH. Plot the appropriate function of concentration versus time (for a second-order reaction, 1/[Ester] vs. time) to obtain a linear graph. The slope of this line is the rate constant, k.

  • Comparison : Repeat the entire procedure under identical conditions for the other ester. Compare the calculated rate constants to determine the relative reactivity.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the reactivity of these esters.

G Mechanism of Base-Catalyzed Ester Hydrolysis (Saponification) cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Acid-Base Reaction (Irreversible) Ester R-CO-OR' Tetrahedral_Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral_Intermediate + OH⁻ OH- OH⁻ Tetrahedral_Intermediate_2 [R-C(O⁻)(OH)-OR'] Carboxylic_Acid R-COOH Carboxylic_Acid_2 R-COOH Alkoxide R'O⁻ Alkoxide_2 R'O⁻ Tetrahedral_Intermediate_2->Carboxylic_Acid - R'O⁻ Carboxylate R-COO⁻ Carboxylic_Acid_2->Carboxylate + R'O⁻ Alcohol R'OH Alkoxide_2->Alcohol + H⁺ from acid

Caption: General mechanism for the base-catalyzed hydrolysis of an ester.

G Workflow for Kinetic Comparison of Ester Hydrolysis cluster_ester1 Kinetic Run: Methyl Ester cluster_ester2 Kinetic Run: Ethyl Ester cluster_analysis Data Analysis & Comparison A1 Equilibrate Methyl Ester and NaOH solution at T B1 Mix reactants (t=0) Start timer A1->B1 C1 Withdraw aliquots at set time intervals B1->C1 D1 Quench reaction in ice-cold water C1->D1 E1 Titrate unreacted NaOH with standard HCl D1->E1 F Calculate ester concentration at each time point E1->F A2 Equilibrate Ethyl Ester and NaOH solution at T B2 Mix reactants (t=0) Start timer A2->B2 C2 Withdraw aliquots at set time intervals B2->C2 D2 Quench reaction in ice-cold water C2->D2 E2 Titrate unreacted NaOH with standard HCl D2->E2 E2->F G Plot 1/[Ester] vs. time for each ester F->G H Determine rate constants (k) from slopes G->H I Compare k_methyl vs. k_ethyl H->I

Caption: Experimental workflow for comparing the hydrolysis rates of the two esters.

References

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Bicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated bicyclo[3.1.0]hexane analogs, a rigid scaffold of increasing interest in drug discovery. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this important class of compounds.

The bicyclo[3.1.0]hexane framework offers a conformationally constrained scaffold that can mimic the bioactive conformations of various endogenous ligands, making it a valuable template in drug design.[1] The introduction of fluorine can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will explore these effects through a direct comparison of a parent non-fluorinated compound and its fluorinated derivatives targeting the metabotropic glutamate receptors (mGluRs).

I. Comparative Biological Activity Data: Group II mGluR Agonists

The following tables summarize quantitative data comparing the biological activity of the non-fluorinated group II mGluR agonist, (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (also known as LY354740), with its fluorinated analogs. These compounds have been evaluated for their agonist activity at mGluR2 and mGluR3 subtypes and their efficacy in animal models of psychosis.

Table 1: In Vitro Agonist Activity at Human Group II mGlu Receptors

CompoundRTargetKᵢ (nM)EC₅₀ (nM)
Non-Fluorinated Analog
(+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (4)HmGluR2-18.3 ± 1.6
mGluR3-62.8 ± 12
Fluorinated Analogs
(+)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid ((+)-7)3-FmGluR2-29.4 ± 3.3
mGluR3-45.4 ± 8.4
(-)-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid ((-)-11)6-FmGluR216.6 ± 5.6-
mGluR380.9 ± 31-
(+)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate ((+)-14)6-F, 4-oxomGluR20.570 ± 0.10-
mGluR32.07 ± 0.40-

Data sourced from Nakazato et al., 2000.[2]

Table 2: In Vivo Efficacy in PCP-Induced Behavioral Models in Rats

CompoundRPCP-Induced Head-Weaving Behavior ED₅₀ (mg/kg, p.o.)PCP-Induced Hyperactivity ED₅₀ (mg/kg, p.o.)
Non-Fluorinated Analog
(+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (4)H3.0>100
Fluorinated Analogs
(+)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid ((+)-7)3-F0.265.1
(+)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid monohydrate ((+)-14)6-F, 4-oxo0.090 (µg/kg)0.30

Data sourced from Nakazato et al., 2000.[2]

From Agonist to Antagonist: The Impact of Further Substitution on a Fluorinated Scaffold

Interestingly, further chemical modification of a fluorinated bicyclo[3.1.0]hexane agonist can convert it into a potent antagonist. The introduction of a 3-alkoxy group to the 2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid scaffold resulted in compounds with high-affinity antagonist activity at group II mGluRs.[3]

Table 3: In Vitro Antagonist Activity of a 3-Alkoxy-6-fluoro-bicyclo[3.1.0]hexane Derivative

CompoundTargetKᵢ (nM)IC₅₀ (nM)
(-)-2-amino-3-(3,4-dichlorobenzyloxy)-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid ((-)-11be)mGluR22.38 ± 0.4020.0 ± 3.67
mGluR34.46 ± 0.3124.0 ± 3.54

Data sourced from Nakazato et al.[3]

II. Experimental Protocols

Radioligand Binding Assays for mGluR2 and mGluR3

The affinity of the compounds for human mGluR2 and mGluR3 was determined using radioligand binding assays with membranes from CHO cells stably expressing the respective receptors.

  • Membrane Preparation: CHO cells expressing either h-mGluR2 or h-mGluR3 were harvested and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate was centrifuged, and the resulting pellet was washed and resuspended in the same buffer.

  • Binding Assay: The membrane suspension was incubated with the radioligand ([³H]LY354740 for agonists or another suitable radioligand for antagonists) and various concentrations of the test compounds.

  • Incubation and Filtration: The mixture was incubated at room temperature for a specified time to reach equilibrium. The reaction was terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of an unlabeled ligand. The Kᵢ values were calculated from the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

In Vivo Phencyclidine (PCP)-Induced Behavioral Models

The in vivo efficacy of the compounds was assessed in rats using models of phencyclidine (PCP)-induced behaviors, which are used to screen for antipsychotic potential.

  • Animal Acclimation: Male Sprague-Dawley rats were acclimated to the testing environment.

  • Drug Administration: The test compounds were administered orally (p.o.) at various doses. A vehicle control was also included.

  • PCP Administration: After a set time following the administration of the test compound or vehicle, the rats were administered PCP to induce hyperlocomotion and head-weaving behaviors.

  • Behavioral Assessment:

    • Hyperactivity: The locomotor activity of the rats was measured using an automated activity monitoring system.

    • Head-Weaving: The frequency and duration of stereotypic head-weaving movements were scored by trained observers who were blind to the treatment conditions.

  • Data Analysis: The dose of the test compound that produced a 50% reduction in the PCP-induced behavior (ED₅₀) was calculated from the dose-response curves.[2]

III. Visualizations

Signaling Pathway of Group II mGluR Activation

Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are G-protein coupled receptors that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Fluorinated bicyclo[3.1.0]hexane) mGluR Group II mGluR (mGluR2/3) Agonist->mGluR Binds to G_protein Gαi/o Protein mGluR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase Substrate Downstream_Effects Modulation of Ion Channels and Gene Expression cAMP->Downstream_Effects Leads to

Caption: Group II mGluR signaling pathway.

Experimental Workflow for In Vivo Behavioral Studies

The following diagram illustrates the general workflow for assessing the in vivo efficacy of the bicyclo[3.1.0]hexane derivatives in the PCP-induced behavioral models.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Animals Male Sprague-Dawley Rats Acclimation Acclimation to Testing Cages Animals->Acclimation Dosing Oral Administration of Test Compound or Vehicle Acclimation->Dosing PCP_injection PCP Administration Dosing->PCP_injection Hyperactivity Locomotor Activity Measurement PCP_injection->Hyperactivity Head_weaving Observational Scoring of Head-Weaving PCP_injection->Head_weaving Data_collection Data Collection and Compilation Hyperactivity->Data_collection Head_weaving->Data_collection ED50_calc Calculation of ED₅₀ Values Data_collection->ED50_calc

Caption: Workflow for in vivo behavioral analysis.

IV. Conclusion

The strategic fluorination of the bicyclo[3.1.0]hexane scaffold has a profound impact on its biological activity. In the case of group II mGluR agonists, the introduction of a fluorine atom can significantly enhance in vivo potency, as demonstrated by the lower ED₅₀ values in animal models of psychosis. This suggests that fluorination may improve the pharmacokinetic properties of these compounds, such as oral bioavailability and brain penetration.

Furthermore, the fluorinated bicyclo[3.1.0]hexane core serves as a versatile template for further drug design, as evidenced by the conversion of an agonist into a potent antagonist through the introduction of an alkoxy substituent. This highlights the utility of fluorine in fine-tuning the pharmacological profile of a lead compound.

This guide provides a clear, data-driven comparison that underscores the importance of fluorination in medicinal chemistry. The presented experimental protocols and pathway visualizations offer a practical resource for researchers working on the design and development of novel therapeutics based on the bicyclo[3.1.0]hexane scaffold.

References

A Comparative Guide to the Structural Confirmation of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For a molecule with the stereochemical complexity of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, a bicyclic ester with a fused cyclopropane ring, unambiguous confirmation of its three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against a suite of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this target molecule.

At a Glance: Comparing Analytical Techniques

The selection of an analytical technique for structural determination depends on the nature of the sample, the required level of detail, and the availability of instrumentation. While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic methods offer valuable insights into the molecular structure in solution and its composition.

FeatureX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)IR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, stereochemical relationships in solutionPresence of functional groupsMolecular weight, elemental composition, fragmentation pattern
Sample Requirement Single, high-quality crystal (typically 0.1-0.5 mm)5-10 mg dissolved in a deuterated solventA few milligrams of solid or liquidMicrograms to nanograms
Analysis Time Hours to daysMinutes to hours per experimentMinutesMinutes
Key Advantage Unambiguous determination of absolute structureProvides detailed structural information in solutionRapid and simple functional group identificationHigh sensitivity and accurate mass determination
Key Limitation Requires a suitable single crystal, which can be difficult to growComplex spectra for larger molecules, does not provide bond lengths/angles directlyProvides limited information on the overall molecular skeletonDoes not provide stereochemical information

In-Depth Analysis: Performance and Experimental Data

X-ray Crystallography: The Gold Standard for 3D Structure

Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule.[1][2] By analyzing the diffraction pattern of X-rays passing through a crystalline sample, the precise arrangement of atoms in the crystal lattice can be determined, providing exact bond lengths, bond angles, and absolute stereochemistry.

Table 1: Representative Crystallographic Data for a Bicyclo[3.1.0]hexane Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 8.456(3), 15.678(5)
α, β, γ (°)90, 109.87(3), 90
Volume (ų)1260.1(8)
Z4
Resolution (Å)0.84
R-factor0.045
Spectroscopic Alternatives for Structure Elucidation

Spectroscopic methods provide a wealth of information that is complementary to X-ray crystallography and are often more readily accessible.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution.[4][5] One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments reveal the connectivity of atoms and the chemical environment of each nucleus.

Table 2: ¹H and ¹³C NMR Data for this compound [6]

¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (100 MHz, CDCl₃) δ (ppm)
4.57–4.51 (m, 1H)211.1
3.79 (dd, J = 11.1, 5.4 Hz, 1H)196.3
3.45–3.30 (m, 2H)61.9
3.10–3.05 (m, 1H)35.5
1.92–1.85 (m, 1H)34.8
1.82–1.71 (m, 2H)32.0
1.45–1.42 (m, 1H)29.5
1.37–1.32 (m, 1H)22.5
1.26–1.22 (m, 1H)14.2
1.17–1.07 (m, 1H)

2. Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~2950C-H (alkane) stretch
~1730C=O (ester) stretch
~1710C=O (ketone) stretch
~1185C-O (ester) stretch

3. Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule with high accuracy.[8] Fragmentation patterns can also offer clues about the molecular structure.

Table 4: Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺169.0814169.0810
[M+Na]⁺191.0633191.0629

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the discussed techniques.

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexanes).

  • Crystal Mounting: A suitable crystal (0.1-0.5 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and thermal parameters.[2]

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[4]

  • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired using a 30° pulse with 8-16 scans.

  • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR: COSY, HSQC, and HMBC experiments are performed to establish ¹H-¹H, one-bond ¹H-¹³C, and long-range ¹H-¹³C correlations, respectively.

FTIR Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an ATR-FTIR spectrometer. For a liquid, a drop is placed on the crystal.

  • Background Scan: A background spectrum of the empty ATR crystal is recorded.

  • Sample Scan: The sample spectrum is recorded. The instrument software automatically subtracts the background spectrum.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI) for this type of molecule.

  • Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., time-of-flight or quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.[8]

Visualizing the Workflow

The process of structure determination can follow different paths depending on the chosen primary technique. The following diagram illustrates the logical workflows for structure confirmation using X-ray crystallography versus a combination of spectroscopic methods.

structure_determination_workflow cluster_xray X-ray Crystallography Workflow cluster_spectroscopy Spectroscopic Workflow start Purified Compound: This compound crystal_growth Single Crystal Growth start->crystal_growth nmr NMR Spectroscopy (1D & 2D) start->nmr ms Mass Spectrometry (HRMS) start->ms ir IR Spectroscopy start->ir data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure_xray Unambiguous 3D Structure (Solid State) structure_solution->final_structure_xray data_integration Spectroscopic Data Integration & Analysis nmr->data_integration ms->data_integration ir->data_integration proposed_structure Proposed Structure (Inferred) data_integration->proposed_structure

Caption: Workflow for structure determination of this compound.

Conclusion

For the definitive structural confirmation of this compound, X-ray crystallography is the unequivocal method of choice, providing a complete and unambiguous three-dimensional structure in the solid state. However, the necessity of obtaining a high-quality single crystal can be a significant bottleneck.

In the absence of a suitable crystal, a combination of spectroscopic techniques provides a powerful alternative. High-resolution mass spectrometry confirms the elemental composition, IR spectroscopy identifies key functional groups, and a suite of 1D and 2D NMR experiments elucidates the atomic connectivity and stereochemical relationships in solution. While this combined spectroscopic approach can lead to a highly confident structure proposal, it remains an inferred structure. For absolute proof, particularly in regulated environments such as drug development, the gold standard of single-crystal X-ray diffraction is often required.

References

Comparative analysis of different chiral ligands for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to selecting the optimal chiral ligand for asymmetric synthesis, this document provides a comparative analysis of various ligand classes across key transformations. Designed for researchers, scientists, and drug development professionals, it offers a data-driven approach to catalyst selection, complete with performance metrics and detailed experimental protocols.

The Role of Chiral Ligands in Asymmetric Synthesis

Asymmetric catalysis is a cornerstone of modern chemistry, enabling the synthesis of enantiomerically pure compounds critical in the pharmaceutical and fine chemical industries. The effectiveness of these syntheses hinges on the choice of the chiral ligand.[1] These optically active molecules coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction, favoring the formation of one enantiomer over the other.[2] The diversity of chiral ligands—from phosphines and diamines to salen complexes and bisoxazolines—underscores the principle that no single ligand is universally optimal; selection must be tailored to the specific reaction, substrate, and desired outcomes.[2]

This guide compares the performance of prominent chiral ligands in three fundamental asymmetric transformations: hydrogenation, epoxidation, and the Diels-Alder reaction.

Asymmetric Hydrogenation: A Focus on Chiral Phosphine Ligands

Asymmetric hydrogenation is a vital technique for the stereoselective reduction of prochiral olefins, ketones, and imines.[3] The enantioselectivity of this process is critically dependent on the chiral phosphine ligand coordinated to the metal catalyst, typically rhodium or ruthenium.[3]

Data Presentation: Performance of Chiral Phosphine Ligands

The following table summarizes the performance of several well-known chiral phosphine ligands in the rhodium-catalyzed asymmetric hydrogenation of Methyl (Z)-α-Acetamidocinnamate, a standard benchmark substrate.

EntryChiral LigandCatalyst PrecursorSolventPressure (atm)Yield (%)ee (%)
1(R,R)-DIPAMP[Rh(COD)₂]BF₄MeOH3>9595 (R)
2(S,S)-Chiraphos[Rh(COD)₂]BF₄EtOH110099 (S)
3(R,R)-DuPhos[Rh(COD)₂]OTfMeOH1100>99 (R)
4(R,R)-Me-BPE[Rh(COD)₂]BF₄MeOH1.3100>99 (R)
(Data compiled from various sources for comparative purposes)[3]
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol provides a general procedure for the asymmetric hydrogenation of Methyl (Z)-α-Acetamidocinnamate using a rhodium-phosphine catalyst.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • Chiral phosphine ligand (e.g., (R,R)-DuPhos)

  • Methyl (Z)-α-Acetamidocinnamate (substrate)

  • Anhydrous, degassed methanol (solvent)

  • High-purity hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox, under an inert atmosphere (argon or nitrogen), the rhodium precursor ([Rh(COD)₂]BF₄, 1 mol%) and the chiral ligand ((R,R)-DuPhos, 1.1 mol%) are dissolved in anhydrous, degassed methanol in a Schlenk flask. The solution is stirred for 15-20 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: The substrate, Methyl (Z)-α-Acetamidocinnamate, is added to the catalyst solution. The flask is then transferred to a hydrogenation autoclave.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 1 atm). The reaction mixture is stirred vigorously at room temperature.

  • Monitoring and Workup: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the consumption of the starting material. Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.[4]

Mandatory Visualization: Asymmetric Hydrogenation Workflow

cluster_0 Catalyst Preparation (Inert Atmosphere) cluster_1 Reaction Execution cluster_2 Workup & Analysis p1 Dissolve [Rh(COD)₂]BF₄ and Chiral Ligand in MeOH p2 Stir for 20 min p1->p2 Formation of active complex p3 Add Substrate p2->p3 p4 Transfer to Autoclave p3->p4 p5 Purge and Pressurize with H₂ p4->p5 p6 Stir at Room Temp p5->p6 p7 Depressurize & Remove Solvent p6->p7 p8 Purify via Chromatography p7->p8 p9 Determine ee% by Chiral HPLC p8->p9 cluster_0 Reaction Setup cluster_1 Epoxidation cluster_2 Workup & Analysis p1 Dissolve Styrene in CH₂Cl₂ p2 Cool to 0°C p1->p2 p3 Add Jacobsen's Catalyst and 4-PPNO p2->p3 p4 Slowly Add Buffered NaOCl p3->p4 p5 Stir Vigorously p4->p5 p6 Separate Layers & Extract p5->p6 p7 Dry & Concentrate p6->p7 p8 Purify via Chromatography p7->p8 p9 Determine ee% by Chiral GC/HPLC p8->p9 cluster_0 Catalyst Preparation (Inert) cluster_1 Cycloaddition Reaction cluster_2 Workup & Analysis p1 Stir Cu(OTf)₂ and BOX Ligand in CH₂Cl₂ p2 Cool to -78°C p1->p2 p3 Add Dienophile p2->p3 p4 Add Cyclopentadiene p3->p4 p5 Stir until complete p4->p5 p6 Quench with aq. NH₄Cl p5->p6 p7 Extract, Dry, Concentrate p6->p7 p8 Purify via Chromatography p7->p8 p9 Determine ee% by Chiral HPLC p8->p9

References

A Researcher's Guide to the Validation of Analytical HPLC Methods for Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical composition of a drug is a critical quality attribute. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, robust and reliable analytical methods for their separation and quantification are paramount. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering high selectivity and resolution.

This guide provides an objective comparison of analytical HPLC methods for enantiomeric separation, supported by experimental data. It details the essential validation parameters and provides comprehensive experimental protocols to ensure that the developed methods are fit for their intended purpose, adhering to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

Comparative Performance of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in achieving a successful enantiomeric separation.[1] Different CSPs, such as polysaccharide-based, protein-based, and cyclodextrin-based columns, offer varying degrees of selectivity and retention based on their unique interaction mechanisms with the enantiomers.[2] The effectiveness of a separation is primarily evaluated by the resolution (Rs) between the enantiomeric peaks, with a value greater than 1.5 indicating baseline separation.[3]

Below is a summary of the performance of different CSPs for the enantiomeric separation of various drug compounds.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseResolution (Rs)Selectivity (α)Reference
Polysaccharide-Based
Chiralcel OD-H (Cellulose derivative)Fluoxetinen-Hexane/Isopropanol/DEA (98:2:0.2)1.741.13[4]
Chiralpak AD-H (Amylose derivative)Fluoxetinen-Hexane/Isopropanol/DEA (98:2:0.2)1.791.16[4]
Chiralpak IA (Immobilized amylose derivative)LansoprazoleMethyl-tert-butyl ether/Ethyl acetate/Ethanol/DEA (60:40:5:0.1)>1.5-[5]
Lux Cellulose-2AlogliptinEthanol/DEA (100:0.5)4.55-
Cyclodextrin-Based
Cyclobond I 2000 DM (Dimethyl-β-cyclodextrin)FluoxetineMethanol/0.2% TEAA, pH 3.8 (25:75)2.301.22[4]
Chiral CD-PHCitalopramAmmonium acetate/Ethanol/2-Propanol/Methylene dichloride (100:150:70:30)>2.0-[6]
Protein-Based
CHIRAL-AGP (α1-acid glycoprotein)ClopidogrelAcetonitrile/Phosphate buffer pH 6.5 (40:60)>1.5-[7]
Crown Ether-Based
Crownpak CR(+)R-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamidePerchloric acid buffer pH 1.0>1.5-[8]

Validation of the Analytical Method

The validation of an analytical method ensures its reliability, reproducibility, and accuracy for the intended application. For enantiomeric purity assays, the validation should generally follow the ICH guidelines, with specific considerations for the unique aspects of chiral separations.[9]

Key Validation Parameters and Typical Acceptance Criteria
Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the method can unequivocally assess the analyte in the presence of other components, including the other enantiomer and potential impurities.[10]Baseline resolution (Rs > 1.5) between the enantiomers and from any other peaks.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[11]Typically from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for the undesired enantiomer.
Accuracy The closeness of the test results to the true value.Percent recovery typically between 98.0% and 102.0% for spiked samples.[11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) of ≤ 2.0%.[12] For the LOQ, a higher %RSD may be acceptable.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise (S/N) ratio of approximately 3:1.[9]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise (S/N) ratio of approximately 10:1.[9]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]The resolution and other critical parameters should remain within acceptable limits.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.Parameters like resolution, tailing factor, theoretical plates, and repeatability of injections should meet predefined criteria.[14]

Experimental Protocols

Detailed methodologies are crucial for the successful validation of an analytical HPLC method for enantiomeric separation.

Specificity

Objective: To demonstrate that the analytical method is selective for the two enantiomers and can resolve them from each other and any potential impurities.

Protocol:

  • Prepare solutions of the following:

    • Blank (mobile phase or sample diluent).

    • The desired enantiomer.

    • The undesired enantiomer.

    • A racemic mixture (containing both enantiomers).

    • A mixture of the desired enantiomer spiked with known impurities and/or degradation products.

  • Inject each solution into the HPLC system.

  • Evaluate the chromatograms to ensure that there are no interfering peaks at the retention times of the enantiomers in the blank injection.

  • Confirm that the peaks for the two enantiomers are well-resolved from each other (Rs > 1.5) and from any other components in the spiked sample.[11][15]

Linearity

Objective: To establish the linear relationship between the concentration of the undesired enantiomer and its peak area.

Protocol:

  • Prepare a series of at least five standard solutions of the undesired enantiomer at concentrations ranging from the LOQ to approximately 150% of the specification limit.[11]

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[12]

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Prepare samples of the desired enantiomer and spike them with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).[11]

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the HPLC method.

  • Calculate the percentage recovery of the spiked undesired enantiomer at each concentration level. The recovery is calculated as: (Measured Concentration / Nominal Concentration) x 100%.[16]

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare at least six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit.

    • Analyze all samples on the same day, with the same analyst, and on the same instrument.[11]

    • Calculate the mean, standard deviation, and %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[11]

    • Calculate the %RSD for this set of measurements and compare it with the repeatability results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Prepare a series of diluted solutions of the undesired enantiomer.

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[9]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 × (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 × (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate changes in analytical parameters.

Protocol:

  • Identify critical method parameters that could potentially vary, such as:

    • Flow rate (e.g., ± 0.1 mL/min).[15]

    • Column temperature (e.g., ± 2°C).[15]

    • Mobile phase composition (e.g., ± 2% of the organic modifier).[13]

    • pH of the mobile phase buffer (e.g., ± 0.2 units).[8]

  • Vary one parameter at a time while keeping the others constant.

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact of these changes on critical chromatographic parameters, particularly the resolution between the enantiomers.

Visualizing the Validation Workflow

Understanding the logical flow of the validation process is crucial for its effective implementation.

G method_development Method Development & Optimization validation_protocol Validation Protocol Definition method_development->validation_protocol specificity Specificity validation_protocol->specificity linearity_range Linearity & Range validation_protocol->linearity_range accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness validation_report Validation Report specificity->validation_report linearity_range->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability System Suitability method_implementation Routine Method Implementation system_suitability->method_implementation validation_report->method_implementation

Caption: Workflow for the validation of an analytical HPLC method for enantiomeric separation.

Logical Relationships of Validation Parameters

The various parameters of method validation are interconnected, with the results of some influencing the assessment of others.

G specificity Specificity validated_method Validated Method specificity->validated_method linearity Linearity range_node Range linearity->range_node range_node->validated_method accuracy Accuracy accuracy->range_node precision Precision precision->range_node loq LOQ loq->range_node robustness Robustness robustness->validated_method

Caption: Interdependencies of analytical method validation parameters.

By following a systematic approach to method validation, researchers can ensure the generation of high-quality, reliable data for the enantiomeric separation of chiral compounds, which is essential for drug development and regulatory compliance.

References

Comparative Guide to the Efficacy of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate as a Precursor for Metabotropic Glutamate Receptor (mGluR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate as a foundational scaffold for synthesizing potent and selective metabotropic glutamate receptor (mGluR) ligands. It is intended for researchers, medicinal chemists, and pharmacologists engaged in drug discovery targeting the glutamatergic system. The guide evaluates its performance against alternative precursors and provides supporting experimental data and protocols.

Introduction to mGluRs and Ligand Design

Metabotropic glutamate receptors (mGluRs) are a family of eight G-protein-coupled receptors (GPCRs) that modulate synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] They are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.[2] Their role in various neurological and psychiatric disorders has made them significant targets for therapeutic intervention.

The design of selective mGluR ligands is challenging due to the highly conserved nature of the orthosteric glutamate binding site.[3] A key strategy to achieve selectivity involves creating conformationally constrained analogs of glutamate. The rigid bicyclo[3.1.0]hexane framework, derived from precursors like this compound, has proven highly effective in producing potent and selective agonists for Group II mGluRs.[4][5] This guide examines the utility of this specific precursor in detail.

This compound: A Premier Precursor for Group II mGluR Agonists

This compound is a versatile starting material for the synthesis of conformationally restricted glutamate analogs. Its rigid structure effectively locks the key torsional angles of the glutamate pharmacophore, closely mimicking the proposed bioactive conformation for Group II mGluRs.[4] This structural constraint is crucial for achieving high potency and selectivity.

The synthesis of potent Group II mGluR agonists, such as (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), relies on this bicyclic core.[4] These compounds are highly selective for mGluR2 and mGluR3 over other mGluR subtypes and ionotropic glutamate receptors.[1][4]

G precursor This compound intermediate1 Introduction of Amino Group Precursor (e.g., Hydantoin formation) precursor->intermediate1 Multi-step synthesis intermediate2 Stereoselective Reduction/Modification intermediate1->intermediate2 intermediate3 Hydrolysis intermediate2->intermediate3 final_product 2-Aminobicyclo[3.1.0]hexane- 2,6-dicarboxylic Acid (e.g., LY354740) intermediate3->final_product

Caption: Synthetic workflow from the bicyclo[3.1.0]hexane precursor.

The data below highlight the exceptional potency and selectivity of ligands synthesized using the bicyclo[3.1.0]hexane core. Modifications to this scaffold, such as fluorination or substitution at the C4 position, have been explored to further enhance agonist activity.[5]

CompoundTarget mGluRPotency (Kᵢ or EC₅₀, nM)Selectivity ProfileReference
(+)-9 (LY354740) Group II (mGluR2/3)55 (EC₅₀, cAMP)No activity at other mGluRs or iGluRs up to 100 µM.[4]
(-)-11 mGluR216.6 (Kᵢ)Highly selective for Group II.[5]
mGluR380.9 (Kᵢ)[5]
(+)-14 (MGS0028) mGluR20.57 (Kᵢ)No activity at mGluR1a, 4, 5, 6, 7 (>100,000 nM).[5]
mGluR32.07 (Kᵢ)[5]
HYDIA Group II (mGluR2/3)Antagonist ActivitySelective for Group II mGluRs.[6]

Alternative Precursors and Ligand Strategies

While the bicyclo[3.1.0]hexane core is excellent for developing orthosteric agonists, alternative strategies focus on allosteric modulation. Positive Allosteric Modulators (PAMs) and Negative Allosteric Modulators (NAMs) bind to sites topographically distinct from the glutamate binding pocket, offering greater subtype selectivity and novel pharmacological profiles.[1][3][7]

G cluster_orthosteric Orthosteric Ligand Strategy cluster_allosteric Allosteric Modulator Strategy precursor_ortho Bicyclo[3.1.0]hexane Precursors ligand_ortho Constrained Glutamate Analogs (e.g., LY354740) precursor_ortho->ligand_ortho props_ortho High Potency Agonists Group II Selectivity Directly activate receptor ligand_ortho->props_ortho precursor_allo Diverse Scaffolds (Indanone, Pyrimidine, etc.) ligand_allo PAMs & NAMs (e.g., BINA, MPEP) precursor_allo->ligand_allo props_allo High Subtype Selectivity Modulate agonist response Better drug-like properties ligand_allo->props_allo

Caption: Comparison of orthosteric vs. allosteric ligand strategies.
Precursor/Scaffold ClassLigand TypePrimary Target(s)Key AdvantagesRepresentative Compounds
Bicyclo[3.1.0]hexane Orthosteric Agonist/AntagonistGroup II mGluRsHigh potency, group selectivity, oral activity.[4]LY354740, MGS0028[4][5]
Indanone-based Positive Allosteric Modulator (PAM)mGluR2Improved potency and pharmacokinetic properties.[7][8]BINA[7][8]
Phenyl-ethynyl-pyridine Negative Allosteric Modulator (NAM)mGluR5High selectivity, brain penetrant tools for research.[1]MPEP, MTEP[1]
Triazolopyridines Positive Allosteric Modulator (PAM)mGluR2Potent, selective, suitable for PET imaging ligands.[9]JNJ-46356479[9]

Experimental Protocols

Detailed and reproducible protocols are essential for evaluating and comparing ligand efficacy. Below are representative methodologies for synthesis and pharmacological characterization.

This protocol is a generalized representation based on the synthesis of related structures.[4][10]

  • Step 1: Cyclopropanation: An appropriate starting material, such as 2-cyclopentenone, undergoes a stereocontrolled cyclopropanation reaction to form the core bicyclo[3.1.0]hexane structure.[4]

  • Step 2: Functional Group Introduction: The keto-ester, this compound, is functionalized. This often involves the formation of a hydantoin or a similar precursor to the alpha-amino acid moiety at the C2 position.

  • Step 3: Stereoselective Reactions: Key steps involve stereoselective reductions and modifications to establish the correct stereochemistry required for potent biological activity.

  • Step 4: Hydrolysis: The ester and other protecting groups are removed, typically under acidic or basic conditions, to yield the final dicarboxylic acid product.

  • Purification: The final compound is purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and elemental analysis.[4]

This protocol measures the affinity of a test compound by assessing its ability to compete with a known radioligand for binding to the receptor.[5][11]

ParameterDescription
Receptor Source Membranes from CHO or HEK293 cells stably expressing human mGluR2 or mGluR3.[5]
Radioligand [³H]LY354740 or a similar high-affinity Group II agonist/antagonist.[6]
Assay Buffer Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations (e.g., MgCl₂, CaCl₂).
Incubation Membranes, radioligand, and varying concentrations of the unlabeled test compound are incubated (e.g., 60 minutes at room temperature) to reach equilibrium.[12][13]
Separation Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B).[12]
Detection Radioactivity retained on the filters is quantified by liquid scintillation counting.
Data Analysis Non-linear regression analysis is used to fit competition curves and determine the IC₅₀ value, which is then converted to a Kᵢ (inhibition constant) using the Cheng-Prusoff equation.

Group II mGluRs are negatively coupled to adenylyl cyclase via Gᵢ/G₀ proteins. Their activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]

G ligand Group II mGluR Agonist receptor mGluR2 / mGluR3 ligand->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP cAMP cAMP atp->cAMP Conversion AC pka Downstream Signaling (PKA) cAMP->pka Activates

Caption: Simplified Group II mGluR signaling pathway via adenylyl cyclase.
ParameterDescription
Cell Line HEK293 or CHO cells stably expressing the target mGluR (e.g., mGluR2).[9]
Assay Principle Cells are stimulated with an adenylyl cyclase activator (e.g., forskolin) to increase basal cAMP levels. The ability of an agonist to inhibit this forskolin-stimulated cAMP accumulation is measured.
Procedure 1. Plate cells in 96-well plates. 2. Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. 3. Add varying concentrations of the test agonist. 4. Add forskolin to stimulate cAMP production. 5. Incubate for a defined period (e.g., 30 minutes at 37°C).
Detection Lyse the cells and measure cAMP levels using a detection kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based assay.
Data Analysis Plot the percentage inhibition of forskolin-stimulated cAMP levels against the agonist concentration. Use non-linear regression to determine the EC₅₀ value (potency) and the maximal inhibition (efficacy).

Conclusion

This compound is a highly effective and valuable precursor for the synthesis of potent and selective orthosteric agonists for Group II mGluRs. The conformational rigidity imparted by the bicyclic scaffold is a proven strategy for achieving the desired pharmacological profile, as exemplified by the development of tool compounds like LY354740.[4]

However, the field of mGluR drug discovery has also seen significant advances through the development of allosteric modulators derived from different chemical scaffolds.[1][7][9] These PAMs and NAMs provide an alternative and often more subtype-selective approach to modulating receptor function. The choice of precursor and synthetic strategy ultimately depends on the therapeutic goal, whether it is direct receptor activation with a Group II-selective agonist or fine-tuned allosteric modulation of a specific mGluR subtype. The bicyclo[3.1.0]hexane framework remains a cornerstone for developing orthosteric ligands with significant potential for CNS therapeutics.

References

A Comparative Guide to Synthetic Methodologies: Traditional vs. Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with broad applications in drug discovery and materials science. This guide provides an objective comparison between a well-established, conventional heating method and a newer, microwave-assisted approach for this critical transformation. The data presented is based on the coupling of 4-bromoanisole with phenylboronic acid, a common model system.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two methods, highlighting the significant advantages offered by microwave irradiation in terms of reaction time and energy efficiency.

ParameterEstablished Literature Procedure (Conventional Heating)New Synthetic Method (Microwave Irradiation)
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄
Reactants 4-bromoanisole, Phenylboronic acid4-bromoanisole, Phenylboronic acid
Base K₂CO₃K₂CO₃
Solvent Toluene/H₂O (4:1)DMF/H₂O
Temperature 100 °C70-120 °C[1][2]
Reaction Time 4 - 12 hours[3][4]15 - 30 minutes[2][5]
Yield 85-95%[3]~77-98%[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard practices and can be adapted for various substrates.

Established Literature Procedure: Conventional Heating

This protocol is based on established methods for Suzuki-Miyaura coupling using conventional heating.

Materials:

  • 4-bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture, degassed)

  • Round-bottom flask

  • Condenser

  • Heating mantle with stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.[3][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

New Synthetic Method: Microwave Irradiation

This protocol highlights the use of microwave irradiation to accelerate the Suzuki-Miyaura coupling.[5]

Materials:

  • 4-bromoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)/Water mixture (degassed)

  • Microwave reactor vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reactor vial, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.

  • Add the degassed DMF/water solvent mixture and the Pd(PPh₃)₄ catalyst.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for 15-30 minutes with stirring.[2][5]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Diagrams are provided below to illustrate the experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_conventional Conventional Heating cluster_microwave Microwave Irradiation conv_start Reactants & Catalyst in Flask conv_heat Heat (4-12h) 100°C conv_start->conv_heat conv_workup Workup & Purification conv_heat->conv_workup conv_product Product conv_workup->conv_product mw_start Reactants & Catalyst in Vial mw_irradiate Microwave (15-30min) 100°C mw_start->mw_irradiate mw_workup Workup & Purification mw_irradiate->mw_workup mw_product Product mw_workup->mw_product start Start start->conv_start start->mw_start

Caption: Comparative experimental workflow for conventional vs. microwave-assisted synthesis.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition organoboron R²-B(OR)₂ organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Spectroscopic comparison of endo and exo isomers of bicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic comparison of the endo and exo isomers of bicyclo[3.1.0]hexane derivatives is crucial for their unambiguous identification and characterization in various research and development settings, including drug discovery and materials science. The rigid bicyclic framework of these molecules imparts distinct spatial arrangements to their substituents, leading to discernible differences in their spectroscopic signatures. This guide provides a detailed comparison of these isomers using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and protocols.

Spectroscopic Comparison of Endo and Exo Isomers

The key to distinguishing between endo and exo isomers of bicyclo[3.1.0]hexane derivatives lies in the different magnetic environments of the protons and carbons in the two diastereomers. These differences are most evident in their NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

The proton NMR spectra of endo and exo isomers exhibit notable differences in chemical shifts and coupling constants, primarily due to the anisotropic effects of the cyclopropane ring and the rigid bicyclic system. The proton attached to the carbon bearing the substituent (e.g., a hydroxyl group at C2) is a key diagnostic signal.

  • Chemical Shift: In the exo isomer, the proton at C2 (H2) is typically found at a higher field (lower ppm) compared to the corresponding proton in the endo isomer. This is because the exo proton is shielded by the electron cloud of the cyclopropane ring.

  • Coupling Constants: The coupling constants between the C2 proton and the adjacent bridgehead protons (H1 and H5) are also stereochemically dependent. The dihedral angle between these protons differs significantly in the endo and exo isomers, leading to different coupling constants as predicted by the Karplus equation.

¹³C NMR Spectroscopy:

The carbon NMR spectra also show predictable differences between the endo and exo isomers, although they can be more subtle than in the ¹H NMR spectra. The chemical shift of the carbon atom bearing the substituent (C2) and the bridgehead carbons (C1 and C5) are often the most affected. The steric compression in the endo isomer can cause the C2 carbon and nearby carbons to shift to a higher field (lower ppm) compared to the less sterically hindered exo isomer.

Table 1: Comparative ¹H and ¹³C NMR Data for a Representative Bicyclo[3.1.0]hexan-2-ol Derivative

Spectroscopic Parameter Endo Isomer Exo Isomer Key Differentiating Feature
¹H NMR Chemical Shift (H2) ~4.0-4.5 ppm~3.5-4.0 ppmH2 in the exo isomer is shielded and appears at a higher field.
¹H NMR Coupling Constant (JH1,H2) Typically smallerTypically largerThe dihedral angle dependency of the coupling constant.
¹H NMR Coupling Constant (JH2,H3) VariesVariesCan also be used for conformational analysis.
¹³C NMR Chemical Shift (C2) ~65-70 ppm~70-75 ppmC2 in the endo isomer is often shielded due to steric effects.
¹³C NMR Chemical Shift (C1, C5) VariesVariesBridgehead carbons are also affected by the substituent's orientation.

Note: The exact chemical shifts and coupling constants can vary depending on the specific substituents and the solvent used.

Infrared (IR) Spectroscopy

The IR spectra of endo and exo isomers are often very similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be observed due to the different vibrational modes of the two diastereomers. The primary use of IR spectroscopy in this context is to confirm the presence of key functional groups.

Table 2: Characteristic IR Absorptions for Bicyclo[3.1.0]hexan-2-ol Isomers

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-HStretching3200-3600 (broad)
C-H (sp³ on ring)Stretching2850-3000
C-H (cyclopropane)Stretching~3050
C-OStretching1000-1200
Bicyclo[3.1.0]hexane coreSkeletal vibrationsFingerprint region (< 1500)
Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of endo and exo isomers are typically very similar, often showing identical fragmentation patterns and molecular ion peaks. This is because the initial ionization event often leads to the formation of a common radical cation intermediate that then undergoes fragmentation. Therefore, mass spectrometry is generally not a primary technique for distinguishing between these types of stereoisomers. It is, however, essential for determining the molecular weight and elemental composition.

Table 3: Expected Mass Spectrometry Data for Bicyclo[3.1.0]hexan-2-ol Isomers

Parameter Expected Value
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Molecular Ion Peak (M⁺) m/z 98
Key Fragmentation Peaks Loss of H₂O (m/z 80), loss of C₂H₄ (m/z 70)

Experimental Protocols

The synthesis of endo and exo isomers of bicyclo[3.1.0]hexane derivatives often involves a two-step process: cyclopropanation of a cyclopentene derivative followed by reduction of a carbonyl group. The stereoselectivity of the reduction step determines the ratio of the endo and exo products.

Synthesis of Endo- and Exo-Bicyclo[3.1.0]hexan-2-ol

Step 1: Synthesis of Bicyclo[3.1.0]hexan-2-one

A common method for the synthesis of the bicyclo[3.1.0]hexane framework is the Simmons-Smith cyclopropanation of cyclopent-2-en-1-one.

  • Materials: Cyclopent-2-en-1-one, diethyl ether, diiodomethane, zinc-copper couple.

  • Procedure:

    • A flask is charged with a zinc-copper couple and anhydrous diethyl ether under an inert atmosphere.

    • A solution of diiodomethane in diethyl ether is added dropwise to the stirred suspension.

    • After the initial reaction subsides, a solution of cyclopent-2-en-1-one in diethyl ether is added.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude bicyclo[3.1.0]hexan-2-one is purified by distillation or column chromatography.

Step 2: Reduction of Bicyclo[3.1.0]hexan-2-one to Endo- and Exo-Bicyclo[3.1.0]hexan-2-ol

The reduction of the ketone can be achieved using various reducing agents. The choice of reducing agent can influence the diastereoselectivity of the reaction.

  • Materials: Bicyclo[3.1.0]hexan-2-one, methanol or ethanol, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Procedure:

    • Bicyclo[3.1.0]hexan-2-one is dissolved in a suitable solvent like methanol or ethanol and cooled in an ice bath.

    • Sodium borohydride is added portion-wise to the stirred solution.

    • The reaction mixture is stirred at 0°C and then allowed to warm to room temperature.

    • The reaction is monitored by TLC or GC until the ketone is consumed.

    • The reaction is quenched by the addition of water or a dilute acid.

    • The solvent is removed under reduced pressure, and the residue is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The resulting mixture of endo- and exo-bicyclo[3.1.0]hexan-2-ol can be separated by column chromatography on silica gel. The use of bulky reducing agents can favor the formation of one isomer over the other.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic workflow for the preparation of endo and exo isomers of bicyclo[3.1.0]hexan-2-ol.

Synthesis_Workflow Synthesis of Endo and Exo Bicyclo[3.1.0]hexan-2-ol cluster_start Starting Material cluster_step1 Step 1: Cyclopropanation Cyclopent-2-en-1-one Cyclopent-2-en-1-one Bicyclo[3.1.0]hexan-2-one Bicyclo[3.1.0]hexan-2-one Cyclopent-2-en-1-one->Bicyclo[3.1.0]hexan-2-one Simmons-Smith (CH₂I₂, Zn/Cu) Endo-Bicyclo[3.1.0]hexan-2-ol Endo-Bicyclo[3.1.0]hexan-2-ol Bicyclo[3.1.0]hexan-2-one->Endo-Bicyclo[3.1.0]hexan-2-ol Reduction (e.g., NaBH₄) Exo-Bicyclo[3.1.0]hexan-2-ol Exo-Bicyclo[3.1.0]hexan-2-ol Bicyclo[3.1.0]hexan-2-one->Exo-Bicyclo[3.1.0]hexan-2-ol Reduction (e.g., NaBH₄)

Caption: Synthetic pathway for bicyclo[3.1.0]hexan-2-ol isomers.

Safety Operating Guide

Navigating the Disposal of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, a bicyclic ester and ketone, ensuring compliance with safety standards and regulatory requirements.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling and disposal. Below is a summary of the available data for this compound.

PropertyValue
Molecular Formula C₉H₁₂O₃
Molecular Weight 168.19 g/mol
CAS Number 134176-18-4
Appearance Not explicitly stated, but likely a liquid or solid at room temperature.
Solubility Expected to have limited solubility in water, but soluble in organic solvents.
Hazards While a specific Safety Data Sheet (SDS) is not readily available, its structure as a bicyclic organic compound suggests it should be treated as potentially flammable and hazardous.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

1. Waste Identification and Classification:

  • Treat all waste containing this compound as hazardous chemical waste.[1][2] This includes pure, unused product, reaction mixtures, and any contaminated materials such as gloves, absorbent pads, and empty containers.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific classification and waste stream allocation.[3]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling the chemical waste. This includes:

    • Nitrile gloves

    • Safety glasses or goggles

    • A laboratory coat

3. Waste Segregation:

  • Segregate waste containing this compound from other waste streams to prevent accidental reactions.[4]

  • Specifically, keep it separate from:

    • Aqueous waste

    • Acidic and basic waste

    • Oxidizing and reducing agents

  • It is best practice to collect it with other non-halogenated organic solvent waste.[5]

4. Container Selection and Labeling:

  • Use a designated, leak-proof, and chemically compatible container for waste collection.[2] The container should be in good condition and have a secure screw-top cap.

  • The container must be clearly labeled as "Hazardous Waste".[4] The label should also include:

    • The full chemical name: "this compound" (no abbreviations or chemical formulas).

    • The approximate concentration and volume of the waste.

    • The date when the first drop of waste was added to the container.

    • The name of the principal investigator or laboratory contact.

5. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3][6]

  • The SAA should be a secondary containment bin to prevent the spread of any potential spills.

  • Keep the waste container closed at all times, except when adding waste.[1]

6. Disposal Request and Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS department to arrange for a hazardous waste pickup.[6]

  • Do not attempt to transport the hazardous waste outside of your designated laboratory area.

Experimental Workflow for Disposal

Below is a diagram illustrating the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Waste Generation cluster_assessment Hazard Assessment cluster_ppe Safety Precautions cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal start This compound (Pure, in solution, or contaminated material) assess Consult SDS (if available) & Institutional Guidelines start->assess ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat assess->ppe segregate Is the waste mixed with other chemicals? ppe->segregate organic_waste Collect in Non-Halogenated Organic Waste Container segregate->organic_waste No incompatible_waste Consult EHS for specific disposal of mixed waste segregate->incompatible_waste Yes container Select a compatible, leak-proof container with a secure lid organic_waste->container incompatible_waste->container labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Date - Lab Contact container->labeling storage Store in designated Satellite Accumulation Area (SAA) with secondary containment labeling->storage disposal_request Container Full or Time Limit Reached? storage->disposal_request contact_ehs Contact Environmental Health & Safety (EHS) for pickup disposal_request->contact_ehs Yes continue_collection Continue to collect waste disposal_request->continue_collection No continue_collection->storage

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate. Adherence to these procedures is vital for ensuring personal safety and proper disposal. The toxicological properties of this chemical have not been fully investigated, demanding a cautious approach.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeSpecificationRationale
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To prevent inhalation of vapors, mists, or dust.[1]
Hand Protection Compatible chemical-resistant gloves.To prevent skin contact and potential irritation.[1][2]
Eye Protection Appropriate protective eyeglasses or chemical safety goggles as described by OSHA. A face shield may be necessary in situations with a splash hazard.To protect against eye irritation or serious eye damage.[1][2]
Body Protection Protective clothing and boots as needed.To prevent skin exposure and contamination of personal clothing.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential when working with this compound to minimize exposure and risk.

  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[1]

    • Locate and verify the functionality of the nearest safety shower and eye wash station.[1]

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Avoid direct contact with skin, eyes, and clothing.[1][2]

    • Do not inhale any dust, fumes, gases, mists, vapors, or sprays that may be generated.[1]

    • After handling, wash hands and face thoroughly.[2]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep containers tightly closed.

    • Store away from incompatible substances.[1]

Emergency and First Aid Procedures

In the event of an exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact : Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1][2][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3]

  • Ingestion : If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Waste Collection : Collect all waste material in suitable, closed containers clearly labeled for chemical waste.[1]

  • Environmental Protection : Do not allow the chemical or its waste to enter drains, soil, or surface water.[1][3] Contaminated fire-extinguishing water should be collected separately and not discharged into drains.[1]

  • Disposal Method : Dispose of the chemical waste in accordance with all local, state, and federal regulations.

Workflow for Handling this compound

cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Post-Handling & Disposal cluster_emergency Emergency Protocol prep_A Verify Ventilation (Fume Hood) prep_B Check Safety Equipment (Eyewash, Shower) prep_A->prep_B prep_C Don Personal Protective Equipment prep_B->prep_C handle Handle Chemical - Avoid Contact - Avoid Inhalation prep_C->handle Proceed to Handling store Store Properly - Cool, Dry, Ventilated - Tightly Closed handle->store decon Decontaminate Work Area store->decon After Use wash Wash Hands Thoroughly decon->wash dispose Dispose of Waste in Labeled, Closed Containers wash->dispose spill Accidental Spill/Exposure first_aid Administer First Aid (See Procedures) spill->first_aid notify Notify Supervisor first_aid->notify

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.